5-(1,2-DI-Boc-hydrazino)pyrimidine
Description
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-pyrimidin-5-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)17-18(10-7-15-9-16-8-10)12(20)22-14(4,5)6/h7-9H,1-6H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJVUWWLMCSKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CN=CN=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152902 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-84-9 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-(1,2-di-Boc-hydrazino)pyrimidine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including numerous approved pharmaceuticals. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the functionalization of the pyrimidine ring is a critical endeavor in the field of medicinal chemistry, enabling the modulation of pharmacological properties and the development of novel therapeutic agents. Among the various substituted pyrimidines, those bearing a hydrazine moiety at the 5-position are of particular interest as versatile intermediates for the synthesis of more complex heterocyclic systems and as potential pharmacophores in their own right. This guide provides an in-depth technical overview of a robust and widely applicable protocol for the synthesis of 5-(1,2-di-Boc-hydrazino)pyrimidine, a key building block for drug discovery programs.
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
The introduction of a protected hydrazine group onto an aromatic or heteroaromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[1][2][3][4][5][6] This powerful transformation has revolutionized the formation of carbon-nitrogen bonds, offering a general and high-yielding route to a wide range of arylamines and related compounds.[5] The synthesis of this compound leverages this technology by coupling a suitable pyrimidine precursor, 5-bromopyrimidine, with a protected hydrazine, di-tert-butyl carbazate (di-Boc-hydrazine).
The choice of di-tert-butyl carbazate as the hydrazine source is strategic. The two tert-butoxycarbonyl (Boc) protecting groups serve several crucial functions. They deactivate one of the nitrogen atoms towards undesired side reactions and facilitate the purification of the product. Importantly, the Boc groups can be readily removed under acidic conditions, allowing for subsequent functionalization of the hydrazine moiety.
The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanistic pathway that underpins the success of this reaction.
Reaction Workflow
Caption: A schematic overview of the synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established Buchwald-Hartwig amination methodologies for similar substrates. Researchers should optimize conditions for their specific setup and scale.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 5-Bromopyrimidine | C4H3BrN2 | 158.98 | 1.0 g | 6.29 | Starting material |
| Di-tert-butyl carbazate | C10H20N2O4 | 232.28 | 1.61 g | 6.92 | 1.1 eq |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | C51H42O3Pd2 | 915.72 | 57.6 mg | 0.063 (2 mol% Pd) | Catalyst |
| XPhos | C33H45P | 484.68 | 60.0 mg | 0.124 (4 mol%) | Ligand |
| Cesium Carbonate (Cs2CO3) | Cs2CO3 | 325.82 | 2.87 g | 8.81 | 1.4 eq, Base |
| Anhydrous Toluene | C7H8 | 92.14 | 20 mL | - | Solvent |
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 g, 6.29 mmol), di-tert-butyl carbazate (1.61 g, 6.92 mmol), cesium carbonate (2.87 g, 8.81 mmol), and XPhos (60.0 mg, 0.124 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add tris(dibenzylideneacetone)dipalladium(0) (57.6 mg, 0.063 mmol).
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-bromopyrimidine, forming a Pd(II) intermediate.
-
Ligand Exchange/Base-Mediated Deprotonation: The protected hydrazine, di-tert-butyl carbazate, coordinates to the Pd(II) center. In the presence of a base (cesium carbonate), the hydrazine is deprotonated to form a more nucleophilic amido species, which then displaces the bromide ligand on the palladium.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for the efficiency of the reaction.[1] These ligands promote both the oxidative addition and the reductive elimination steps, leading to higher yields and faster reaction rates.
Conclusion
The synthesis of this compound via the Buchwald-Hartwig amination is a reliable and versatile method for accessing this valuable building block. The protocol outlined in this guide provides a solid foundation for researchers in medicinal chemistry and drug development. By understanding the underlying principles of the reaction mechanism and the roles of the various components, scientists can effectively apply this methodology to accelerate their research and development efforts in the pursuit of novel therapeutics.
References
-
Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
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An In-Depth Technical Guide to tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate: A Novel Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the predicted properties, synthesis, and potential applications of the novel chemical entity, tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate. As a molecule integrating the biologically significant pyrimidine core with a versatile protected hydrazine moiety, this compound represents a promising scaffold for the development of new therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a scientifically grounded projection of the molecule's characteristics and utility based on the established chemistry of its constituent functional groups.
Introduction: The Strategic Integration of Pyrimidine and Hydrazine Moieties
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] The incorporation of a hydrazine group, a reactive and versatile functional handle, into a pyrimidine scaffold can unlock novel chemical space for drug discovery.[3][4] However, the inherent reactivity of hydrazines necessitates the use of protecting groups to control their synthetic transformations.
This guide focuses on tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate, a molecule where a pyrimidin-5-yl group is attached to a hydrazine dicarboxylate backbone, with the nitrogen atoms protected by tert-butoxycarbonyl (Boc) groups. The Boc protecting groups offer the advantage of stability under a range of reaction conditions and can be readily removed under mild acidic conditions, making this compound a potentially valuable and adaptable intermediate in organic synthesis.[5][6]
Predicted Physicochemical and Spectroscopic Properties
While experimental data for the title compound is not available, its properties can be predicted based on its structural components.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₄H₂₀N₄O₄ | Based on the chemical structure. |
| Molecular Weight | 324.34 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar N-Boc protected hydrazines are typically solids at room temperature.[7] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | The presence of the nonpolar Boc groups and the pyrimidine ring suggests good solubility in organic solvents. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids. | The Boc groups are known to be cleaved by strong acids.[8] |
| ¹H NMR (predicted) | Peaks corresponding to pyrimidine protons, Boc protons (singlet, ~1.5 ppm), and N-H protons. | The chemical shifts will be influenced by the electronic environment of the pyrimidine ring and the carbamate groups. |
| ¹³C NMR (predicted) | Resonances for pyrimidine carbons, carbonyl carbons of the Boc groups (~150-160 ppm), and carbons of the tert-butyl groups. | The specific chemical shifts will provide insight into the electronic structure of the molecule. |
| Mass Spectrometry (predicted) | A prominent peak for the molecular ion [M+H]⁺ at m/z 325.15. | Fragmentation patterns would likely involve the loss of the Boc groups. |
Proposed Synthesis of tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate
A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution reaction between a halogenated pyrimidine and a protected hydrazine.
Synthetic Scheme
Caption: Proposed synthesis via Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
5-Bromopyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyrimidine (1.0 eq), di-tert-butyl hydrazine-1,2-dicarboxylate (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous toluene to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate.
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate make it a versatile platform for the synthesis of novel drug candidates.
As a Precursor to Pyrimidinyl Hydrazines
The Boc protecting groups can be readily removed under acidic conditions to yield the corresponding pyrimidin-5-yl hydrazine. This reactive intermediate can be further elaborated to generate a diverse library of compounds.
Caption: Synthetic utility of the title compound.
Potential Biological Activities
Pyrimidine-hydrazine and pyrimidine-hydrazone derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer: Pyrimidine-based compounds are known to target various kinases and other enzymes involved in cell proliferation.[11][12]
-
Antimicrobial: The pyrimidine scaffold is present in many antibacterial and antifungal agents.[1]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects.[13]
-
Antiviral: Pyrimidine analogues are a well-established class of antiviral drugs.[2]
The title compound, and its derivatives, could be explored for these and other therapeutic applications. The pyrimidin-5-yl moiety can act as a key pharmacophore, while the hydrazine linker allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Conclusion
tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate is a novel, synthetically accessible molecule with significant potential as a building block in drug discovery. Its design combines the proven biological relevance of the pyrimidine core with the synthetic versatility of a protected hydrazine. This technical guide provides a foundational understanding of its predicted properties and a roadmap for its synthesis and derivatization. Further investigation into this and related scaffolds is warranted to explore their full therapeutic potential.
References
- Synthesis of potential and biologically active pyrimidine hydrazones derivatives. (2024). Journal of Drug Delivery and Therapeutics.
- Biologically active pyrimidine hydrazones. (2015). Journal of Drug Delivery and Therapeutics.
- Farghaly, T. A., et al. (2013). Design, synthesis, and antihypertensive activity of new pyrimidine derivatives endowing new pharmacophores. Bioorganic & Medicinal Chemistry, 21(13), 3796-3807.
- Silvani, A., et al. (2014). Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles. Organic & Biomolecular Chemistry, 12(42), 8446-8455.
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (n.d.). Research Journal of Pharmacy and Technology.
- Di-tert-butyl hydrazine-1,2-dicarboxyl
- Carpino, L. A. (1964).
- 5-(Hydrazino)pyrimidine. (n.d.). PubChem.
- Synthesis and biological activity of some pyrimidine derivatives. (2015). Journal of Chemical and Pharmaceutical Research.
- Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules, 28(15), 5769.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Journal of Drug Delivery and Therapeutics.
- Lippmann, E., Strauch, P., & Tenor, E. (1991). Syntheses with 5‐Hydrazino‐1,2,4‐triazolo(1,5‐a)pyrimidine Derivatives. Chemische Berichte, 124(8), 1831-1834.
- Efficient solventless technique for Boc-protection of hydrazines and amines. (2009). ARKIVOC.
- Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in Experimental Medicine and Biology, 611, 211-212.
- Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (US).
- Di-tert-butyl hydrazodicarboxyl
- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018). Molecules, 23(11), 2947.
- Preparation of N-Boc-N-alkenylhydrazines from tert-Butyl Carbazate: Application Notes and Protocols. (n.d.). Benchchem.
- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2015).
- (2-Pyrimidin-5-yl-4-pyridinyl)hydrazine. (n.d.). PubChem.
- Aitken, R. A., & Aitken, K. M. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(3), M1482.
- Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. (2004). Russian Journal of Organic Chemistry, 40(1), 98-103.
- Di-tert-butyl hydrazine-1,2-dicarboxyl
- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
- N,N'-Di-Boc-N-Z-hydrazine. (n.d.). Chem-Impex.
- Di-tert-butyl hydrazodiform
- Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2021). Molecules, 26(18), 5493.
- Pyrimidine Synthesis: De Novo P
- Di-tert-butyl Hydrazodicarboxylate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
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- Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. (2015).
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An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1,2-DI-Boc-hydrazino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in nucleobases and a wide array of therapeutic agents.[1] Substituted pyrimidines exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This guide provides a comprehensive technical overview of the synthesis and characterization of 5-(1,2-DI-Boc-hydrazino)pyrimidine, a derivative poised for applications in drug discovery and synthetic chemistry. The di-Boc-protected hydrazine moiety offers a stable yet versatile functional group for further molecular elaboration, making this compound a valuable building block for creating diverse chemical libraries. This document details a robust synthetic pathway, outlines expected analytical and spectroscopic data for characterization, and discusses the compound's reactivity and potential applications.
Introduction and Strategic Importance
Pyrimidine derivatives are of immense interest in pharmaceutical research due to their proven therapeutic applications.[1] The introduction of a hydrazine group at the C5 position of the pyrimidine ring opens up a plethora of possibilities for derivatization, including the formation of hydrazones, pyrazoles, and other heterocyclic systems. Protecting the hydrazine moiety with tert-butoxycarbonyl (Boc) groups enhances the compound's stability and allows for controlled, stepwise reactions. The di-Boc protection strategy, in particular, offers a stable entity that can be selectively deprotected under acidic conditions to reveal the reactive hydrazine group.[1][2] This makes this compound a highly valuable intermediate for the synthesis of complex molecules in medicinal chemistry.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process, commencing with a nucleophilic aromatic substitution to introduce the hydrazine group, followed by a di-Boc protection.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-Hydrazinopyrimidine
The initial step involves the nucleophilic substitution of a halogen on the pyrimidine ring with hydrazine. 5-Bromopyrimidine is a suitable starting material for this reaction.
Protocol:
-
To a solution of 5-bromopyrimidine (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-hydrazinopyrimidine.
Step 2: Synthesis of this compound
The protection of the hydrazine group is achieved using di-tert-butyl dicarbonate (Boc anhydride). A base such as 4-(dimethylamino)pyridine (DMAP) can be used to catalyze the reaction.
Protocol:
-
Dissolve 5-hydrazinopyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (2.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Physicochemical and Spectroscopic Characterization
As this compound is not a commercially catalogued compound, the following characterization data are predicted based on the analysis of structurally similar molecules, including di-Boc protected aryl hydrazines and substituted pyrimidines.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₂N₄O₄ |
| Molecular Weight | 310.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes. |
| Melting Point | Expected to be in the range of 100-150 °C |
Spectroscopic Data
The ¹H NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the Boc protecting groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | s | 1H | H-2 (pyrimidine ring) |
| ~8.7 | s | 2H | H-4, H-6 (pyrimidine ring) |
| ~1.5 | s | 18H | 2 x Boc (-C(CH₃)₃) |
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 (pyrimidine ring) |
| ~156 | C-4, C-6 (pyrimidine ring) |
| ~152 | Carbonyl carbons of Boc groups (C=O) |
| ~130 | C-5 (pyrimidine ring) |
| ~83 | Quaternary carbons of Boc groups (-C (CH₃)₃) |
| ~28 | Methyl carbons of Boc groups (-C(CH₃ )₃) |
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2980-2930 | C-H stretching (aliphatic, Boc groups) |
| ~1750-1720 | C=O stretching (carbonyl of Boc groups) |
| ~1580-1550 | C=N and C=C stretching (pyrimidine ring) |
| ~1250 and ~1150 | C-O stretching (ester of Boc groups) |
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination.
| m/z Value | Assignment |
| 311.17 | [M+H]⁺ (Calculated for C₁₄H₂₃N₄O₄⁺) |
| 333.15 | [M+Na]⁺ (Calculated for C₁₄H₂₂N₄NaO₄⁺) |
| 255 | [M - C₄H₉O]⁺ (Loss of a tert-butoxy group) |
| 211 | [M - Boc]⁺ (Loss of a Boc group) |
| 155 | [M - 2 x C₄H₉O]⁺ |
| 111 | [M - 2 x Boc]⁺ (Hydrazinopyrimidine cation) |
Reactivity and Stability
Deprotection
The di-Boc protecting groups are stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions.
Caption: Acid-mediated deprotection of this compound.
Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used for this transformation.[1][2] This selective deprotection unmasks the hydrazine functionality, making it available for subsequent reactions.
Stability
The di-Boc protected hydrazine is expected to be a crystalline solid with good thermal stability. It is stable under basic and neutral conditions, allowing for a range of chemical transformations on other parts of the molecule without affecting the protected hydrazine group.
Potential Applications in Drug Development and Organic Synthesis
The strategic value of this compound lies in its potential as a versatile building block.
-
Medicinal Chemistry: Following deprotection, the free hydrazine can be reacted with various electrophiles to generate a library of pyrimidine-based compounds. For instance, reaction with aldehydes and ketones would yield hydrazones, which are known to possess a wide range of biological activities. Cyclization reactions with dicarbonyl compounds can lead to the formation of pyrazole-substituted pyrimidines, a scaffold present in many kinase inhibitors.
-
Cross-Coupling Reactions: The pyrimidine ring can be further functionalized through various cross-coupling reactions. The protected hydrazine moiety is expected to be stable under many standard cross-coupling conditions.
-
Solid-Phase Synthesis: The Boc-protected nature of the compound makes it potentially suitable for use in solid-phase synthesis workflows for the rapid generation of compound libraries.
Conclusion
This compound is a strategically important building block for the synthesis of novel pyrimidine-based compounds. This guide has outlined a practical synthetic route and provided a detailed, albeit predictive, characterization profile. The stability of the di-Boc protecting groups, coupled with their facile removal under acidic conditions, offers a high degree of control in multi-step syntheses. The potential for this molecule to serve as a scaffold for the creation of diverse chemical libraries makes it a valuable asset for researchers in drug discovery and organic synthesis.
References
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Raju, M., Mäeorg, S., Ts•ubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]
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Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
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Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. Wikipedia, The Free Encyclopedia. [Link]
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An In-depth Technical Guide on 5-(1,2-di-Boc-hydrazino)pyrimidine: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(1,2-di-Boc-hydrazino)pyrimidine, a key intermediate in medicinal chemistry and drug development. The document details its chemical structure, synthesis, and in-depth analytical characterization. Authored for the practicing scientist, it emphasizes the rationale behind experimental choices and provides validated protocols for its preparation and analysis.
Core Chemical Structure and Strategic Importance
This compound is a pyrimidine derivative featuring a hydrazine moiety at the 5-position, which is protected by two tert-butoxycarbonyl (Boc) groups. This strategic protection is pivotal, as it pacifies the highly reactive hydrazine group, allowing for controlled and selective chemical transformations. The pyrimidine core is a well-established pharmacophore present in a multitude of clinically approved drugs, rendering its derivatives, such as the title compound, highly valuable starting points for the synthesis of novel therapeutic agents.
The Boc protecting groups can be efficiently removed under acidic conditions, unmasking the hydrazine functionality for subsequent reactions. This controlled reactivity makes this compound a versatile building block in the synthesis of more complex heterocyclic systems with potential biological activity.
Caption: Chemical structure of this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction between a 5-halopyrimidine and di-tert-butyl carbazate. This method offers good yields and is amenable to scale-up.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromopyrimidine (1.0 equiv), di-tert-butyl carbazate (1.2 equiv), cesium carbonate (2.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), and a suitable ligand like Xantphos (0.1 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid.
Comprehensive Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach is recommended.
Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the pyrimidine ring protons, a singlet for the 18 protons of the two tert-butyl groups, and a signal for the N-H proton.[1][2][3] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the pyrimidine carbons, the carbonyl carbons of the Boc groups, and the quaternary and methyl carbons of the tert-butyl groups.[4] |
| Mass Spectrometry (MS) | Molecular Weight Determination | The molecular ion peak [M+H]⁺ and/or [M+Na]⁺. Common fragments include the loss of one or both Boc groups.[5][6][7] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic stretches for N-H, C-H (aromatic and aliphatic), C=O (carbamate), and C=N bonds. |
Note on Mass Spectrometry: The Boc group can be labile under certain MS conditions, leading to in-source fragmentation.[8][9] Employing soft ionization techniques can help in observing the intact molecular ion.[9]
Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the controlled deprotection of the hydrazine moiety to yield 5-hydrazinopyrimidine.[10]
Boc Deprotection
The Boc groups are typically removed under acidic conditions. A common and effective method involves treating the compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[11][12][13] The reaction is usually rapid and clean, yielding the deprotected hydrazine as a salt.
Subsequent Transformations
The liberated 5-hydrazinopyrimidine is a versatile intermediate that can undergo a variety of reactions, including:
-
Condensation with carbonyl compounds to form hydrazones.[14][15]
-
Cyclization reactions to form fused heterocyclic systems like pyrazolopyrimidines.[16][17][18]
-
Further functionalization at the hydrazine nitrogens.[19][20]
These transformations provide access to a diverse range of novel chemical entities with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases.[14][21][22]
References
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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The Reactions of 5-Amino-4-hydrazinopyrimidines with Nitrous Acid; a New Purine Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
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Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Available at: [Link]
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How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]
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5-(Hydrazino)pyrimidine. PubChem. Available at: [Link]
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BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. Available at: [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
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Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
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A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]
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Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed. Available at: [Link]
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Reactions with hydrazinopyrimidine 2. ResearchGate. Available at: [Link]
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Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. Available at: [Link]
- Preparation of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydro-pyrimidine hydrohalide. Google Patents.
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Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]
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New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. ResearchGate. Available at: [Link]
- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. Google Patents.
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Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PubMed Central. Available at: [Link]
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Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. MDPI. Available at: [Link]
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Pyrimidine, 5-amino-4-hydrazino-, hydrochloride. NIST WebBook. Available at: [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
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Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]
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Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. PubMed. Available at: [Link]
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Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.. Available at: [Link]
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Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A. Available at: [Link]
-
Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed. Available at: [Link]
-
1 H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. Available at: [Link]
-
1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]
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Spectroscopic data for di-Boc protected hydrazinopyrimidine
An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of Di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate. As a key heterocyclic building block, the precise characterization of this molecule is paramount for its successful application in medicinal chemistry and materials science. This document offers field-proven insights into its preparation and a thorough interpretation of its spectral data, grounded in authoritative references.
Introduction: Significance and Application
Di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate is a protected hydrazine derivative of pyrimidine. The pyrimidine scaffold is a cornerstone in drug discovery, present in numerous FDA-approved drugs, including antivirals and anticancer agents. The introduction of a hydrazine moiety offers a versatile chemical handle for further functionalization, enabling the construction of complex molecular architectures through the formation of hydrazones, pyrazoles, and other heterocyclic systems.
The dual tert-butoxycarbonyl (Boc) protecting groups serve a critical function. They pacify the nucleophilicity of the hydrazine nitrogens, preventing unwanted side reactions and allowing for controlled, regioselective transformations elsewhere on the pyrimidine ring.[1] The Boc groups can be removed under specific acidic conditions, unmasking the reactive hydrazine for subsequent synthetic steps. This strategic protection makes the title compound a valuable intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development.
Synthesis Protocol: A Self-Validating System
The synthesis of di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate is typically achieved through the direct N-acylation of 2-hydrazinopyrimidine using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice is the high reactivity of Boc₂O and the clean, gaseous, and liquid byproducts (CO₂, t-butanol), which simplify purification.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and characterization.
Step-by-Step Methodology
Materials:
-
2-Hydrazinopyrimidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N, optional, as a non-nucleophilic base)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-hydrazinopyrimidine (1.0 eq) in anhydrous THF, add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (2.2 eq), dissolved in a minimal amount of THF, dropwise to the cooled solution. The use of a slight excess of Boc₂O ensures complete reaction of both hydrazine nitrogens.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate.
Molecular Structure and Spectroscopic Analysis
Molecular Structure Diagram
Caption: Structure of di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the proton environment. Due to rotational restriction (atropisomerism) around the C-N and N-N bonds caused by the bulky Boc groups, the signals for the two tert-butyl groups may appear as distinct singlets or as a single broad singlet at room temperature.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine H4, H6 | ~8.6 | Doublet | 2H | Protons adjacent to ring nitrogens are deshielded and appear downfield. |
| Pyrimidine H5 | ~7.1 | Triplet | 1H | Proton flanked by two carbons, appearing more upfield. |
| Boc-CH₃ | ~1.5 | Singlet (or broad singlet) | 18H | Protons of the tert-butyl groups are highly shielded and equivalent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The carbonyl carbons of the Boc groups and the quaternary carbons of the tert-butyl groups are particularly diagnostic.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C2 | ~160 | Carbon directly attached to three nitrogen atoms is significantly deshielded. |
| Pyrimidine C4, C6 | ~157 | Aromatic carbons adjacent to nitrogen. |
| Pyrimidine C5 | ~118 | Aromatic carbon positioned between two other carbons. |
| Boc C=O | ~153 | Carbonyl carbons of the carbamate groups. |
| Boc C(CH₃)₃ | ~82 | Quaternary carbon of the tert-butyl groups. |
| Boc C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl groups. |
FT-IR Spectroscopy
Infrared spectroscopy is used to identify key functional groups. The most prominent feature will be the strong absorbance from the carbonyl (C=O) stretching of the two Boc groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Boc) | 1720 - 1750 | Strong | Characteristic strong absorption for carbamate carbonyl groups.[2] |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium | Stretching vibrations of the pyrimidine ring C-H bonds. |
| C-H Stretch (Aliphatic) | 2950 - 2980 | Medium | Stretching vibrations of the tert-butyl C-H bonds. |
| C-N Stretch | 1250 - 1350 | Medium-Strong | Stretching of the various C-N bonds in the molecule. |
| C-O Stretch | 1150 - 1170 | Strong | Strong absorption from the C-O bonds of the carbamate ester. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition. Electron Spray Ionization (ESI) is a suitable soft ionization technique.
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 311.18 | Molecular ion peak (C₁₄H₂₂N₄O₄, MW = 310.35). |
| [M-Boc+H]⁺ | 211.12 | Loss of one Boc group (-100 Da). |
| [M-2Boc+H]⁺ | 111.07 | Loss of both Boc groups, leaving the 2-hydrazinopyrimidine core. |
| [M-C₄H₈+H]⁺ | 255.12 | Loss of isobutylene from a Boc group. |
Conclusion
This guide outlines a robust framework for the synthesis and comprehensive spectroscopic analysis of di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate. By leveraging established protocols and drawing scientifically sound analogies from closely related, well-documented compounds, researchers can confidently prepare and validate this important synthetic intermediate. The detailed interpretation of NMR, IR, and MS data provides a self-validating system, ensuring the structural integrity required for advancing research in drug discovery and chemical synthesis.
References
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Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2-Hydrazinylpyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). ISRN Organic Chemistry. Retrieved from [Link]
-
Synthesis of Boc-protected amines. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. (2014). ResearchGate. Request from [Link]
-
Conformational, vibrational spectroscopic and nonlinear optical activity studies on N,N-Di-Boc-2-amino pyridine : A DFT approach. (2018). ResearchGate. Retrieved from [Link]
-
Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates. (2019). ResearchGate. Retrieved from [Link]
-
Direct Analysis of Biotransformations with Mass Spectrometry – DiBT-MS. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound. (2022). PubMed Central. Retrieved from [Link]
-
Spectroscopic and molecular docking studies on N, N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine: A potential bioactive agent for lung cancer treatment. (2021). ResearchGate. Request from [Link]
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Navigating the Solubility Landscape of 5-(1,2-DI-Boc-hydrazino)pyrimidine: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern drug discovery, understanding the physicochemical properties of novel chemical entities is paramount to their successful development. This technical guide provides an in-depth exploration of the solubility characteristics of 5-(1,2-DI-Boc-hydrazino)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this guide synthesizes fundamental principles of solubility, structure-property relationships, and established experimental methodologies to provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols to navigate the challenges associated with the solubility of complex organic molecules.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Poor solubility can lead to erratic absorption, suboptimal therapeutic outcomes, and significant hurdles in formulation development.
This compound is a molecule that, by its very structure, presents an interesting case study in solubility. It combines a polar pyrimidine core with a bulky, sterically hindered, and relatively nonpolar di-tert-butoxycarbonyl (di-Boc) protected hydrazine moiety. This juxtaposition of polar and nonpolar features suggests a nuanced solubility profile that will be highly dependent on the choice of solvent. This guide aims to deconstruct the factors governing its solubility and provide a practical roadmap for its experimental determination.
Theoretical Framework: Predicting the Solubility of this compound
A priori assessment of a compound's solubility is a cornerstone of efficient drug development. By dissecting the molecular structure of this compound, we can infer its likely behavior in various organic solvents. The overarching principle guiding this analysis is the adage "like dissolves like," which underscores the importance of matching the polarity of the solute and the solvent.[1][2]
The Role of the Pyrimidine Core
The pyrimidine ring, a heteroaromatic system containing two nitrogen atoms, imparts a degree of polarity to the molecule.[3] The nitrogen atoms can act as hydrogen bond acceptors, potentially interacting with protic solvents.[4][5][6] Generally, pyrimidine itself is soluble in water and a range of organic solvents, highlighting its versatile nature.[3]
The Influence of the Di-Boc-Hydrazino Substituent
The 1,2-di-Boc-hydrazino group significantly alters the molecule's character. The two tert-butoxycarbonyl (Boc) groups are bulky and lipophilic, contributing to a decrease in overall polarity and an increase in molecular size.[2] These bulky groups can also sterically hinder the hydrogen bonding capabilities of the hydrazine nitrogens. While hydrazine itself is a polar molecule miscible with water, the extensive Boc protection is expected to dramatically reduce its aqueous solubility and enhance its solubility in nonpolar organic solvents.[7]
The Interplay of Polarity and Hydrogen Bonding
The solubility of this compound will be a result of the balance between the polar pyrimidine ring and the nonpolar di-Boc protecting groups. The ability of a solvent to engage in hydrogen bonding will also be a critical factor.[4][5][6][8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[9] They are likely to interact with the nitrogen atoms of the pyrimidine ring. However, the large nonpolar surface area of the Boc groups may limit overall solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack acidic protons.[9] They are generally good solvents for a wide range of organic compounds and are expected to be effective for this compound due to their ability to solvate the polar pyrimidine core without being sterically hindered by the Boc groups.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The significant lipophilic character imparted by the di-Boc groups suggests that the compound will exhibit some solubility in nonpolar solvents.[10] However, the polar pyrimidine core may limit extensive solubility in highly nonpolar environments.
The Effect of Temperature
For most solid organic compounds, solubility in organic solvents increases with temperature.[2][11][12][13][14] This is because the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces of the solid.[15] Therefore, heating can be a valuable tool to enhance the solubility of this compound during experiments or formulation processes.
Experimental Determination of Solubility: A Practical Guide
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The following protocols outline a systematic approach to quantifying the solubility of this compound.
Solvent Selection Strategy
A well-chosen panel of solvents is crucial for building a comprehensive solubility profile. The selection should span a range of polarities and chemical functionalities.
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol | Assess hydrogen bonding interactions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Broadly effective for many organic compounds. |
| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform, Toluene, Hexane | Evaluate solubility driven by lipophilic character. |
Qualitative "Quick Look" Solubility Assessment
This initial screening method provides a rapid, semi-quantitative assessment of solubility.
Protocol:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add the chosen solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Visually inspect for complete dissolution.
-
Categorize solubility as:
-
Freely Soluble: Dissolves in < 1 mL of solvent.
-
Soluble: Dissolves in 1-5 mL of solvent.
-
Sparingly Soluble: Requires > 5 mL of solvent or leaves a small amount of undissolved solid.
-
Insoluble: No apparent dissolution.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]
Protocol:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[1]
-
Express the solubility in units such as mg/mL or mol/L.
dot
Caption: Workflow for Quantitative Solubility Determination.
Structure-Solubility Relationship Visualization
The interplay between the different structural components of this compound dictates its overall solubility.
dot
Caption: Structure-Property-Solubility Relationship.
Troubleshooting and Optimization
Should challenges arise in solubilizing this compound, the following strategies can be employed:
-
Solvent Mixtures: Utilizing a co-solvent system can fine-tune the polarity of the medium. For instance, a mixture of a good solvent (e.g., DCM) and a poor solvent (e.g., hexane) can be used for controlled crystallization.[16]
-
Temperature Variation: As previously mentioned, increasing the temperature can significantly enhance solubility.[15] This is particularly useful for preparing stock solutions or for certain reaction conditions.
-
Sonication: Applying ultrasonic energy can aid in the dissolution of sparingly soluble compounds by breaking down solid agglomerates and increasing the surface area for solvation.
Conclusion
While the precise solubility of this compound in various organic solvents awaits empirical determination, a thorough understanding of its structural components and the fundamental principles of solubility allows for informed predictions and a systematic experimental approach. The interplay of the polar pyrimidine core and the lipophilic di-Boc-hydrazino substituent suggests a nuanced solubility profile, with optimal solubility likely to be found in polar aprotic solvents. The methodologies and theoretical considerations outlined in this guide provide a comprehensive framework for researchers to characterize this and other similarly complex molecules, thereby facilitating their advancement through the drug development pipeline.
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Introduction: The Enduring Significance of the Hydrazinopyrimidine Scaffold
An In-Depth Technical Guide to the Synthesis and Purification of Hydrazinopyrimidine Derivatives
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of FDA-approved therapeutics.[1][2] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among its many derivatives, hydrazinopyrimidines stand out as exceptionally valuable synthetic intermediates. The highly reactive hydrazine moiety serves as a versatile handle for constructing more complex heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines, which are themselves privileged structures in drug discovery.[3][4][5]
These derivatives have demonstrated a vast spectrum of biological activities, including roles as kinase inhibitors in oncology, as well as anti-inflammatory, antimicrobial, and antiviral agents.[1][6][7] The successful development of drugs containing the pyrimidine core underscores the importance of robust and efficient methods for their synthesis and purification.[2] This guide provides a detailed exploration of the core synthetic strategies and purification protocols essential for researchers working with hydrazinopyrimidine derivatives, grounding theoretical principles in practical, field-proven methodologies.
Part 1: Core Synthetic Strategies
The most prevalent and reliable method for synthesizing hydrazinopyrimidine derivatives is through the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by electron-withdrawing groups, making it susceptible to attack by nucleophiles like hydrazine.
Nucleophilic Aromatic Substitution (SNAr) with Hydrazine Hydrate
The cornerstone of hydrazinopyrimidine synthesis is the displacement of a suitable leaving group, typically a halogen (Cl, F), from an activated pyrimidine ring by hydrazine.
Causality Behind the Method: Chloropyrimidines are widely used as precursors due to their commercial availability and balanced reactivity. The reaction is typically performed with hydrazine hydrate, which serves as both the nucleophile and a convenient, high-boiling solvent or co-solvent. The reaction proceeds readily because the electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the negative charge of the Meisenheimer complex—the key intermediate in the SNAr mechanism.
Visualizing the General Synthetic Workflow
Caption: General workflow for synthesizing hydrazinopyrimidines via SNAr.
Experimental Protocol 1: Synthesis of 4-Hydrazino-6-chloropyrimidine
This protocol is adapted from a standard procedure for the synthesis of a common hydrazinopyrimidine intermediate.[8]
Materials:
-
4,6-Dichloropyrimidine (12 g)
-
Methanol (100 mL)
-
Hydrazine hydrate (80% solution, 12 mL)
-
Stir plate and magnetic stir bar
-
Erlenmeyer flask
-
Büchner funnel and vacuum flask
-
Deionized water
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized flask, dissolve 12 g of 4,6-dichloropyrimidine in 100 mL of methanol with stirring.
-
Nucleophilic Addition: While stirring at room temperature, add 12 mL of 80% hydrazine hydrate dropwise to the solution. The dropwise addition helps to control any potential exotherm.
-
Reaction: Continue stirring the mixture at room temperature for 1 hour. A precipitate will typically form as the product is less soluble in the reaction medium than the starting material.
-
Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the product, yielding approximately 10 g of 4-hydrazino-6-chloropyrimidine. The product can be used in the next step or further purified if necessary.
Part 2: Purification Methodologies
The purification of heterocyclic compounds, particularly those containing basic nitrogen atoms like hydrazinopyrimidines, presents unique challenges. The choice of method depends critically on the physical properties of the compound and the nature of the impurities.
Recrystallization: The Method of Choice for Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified.[9]
Principle of Operation: The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature.[10] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Experimental Protocol 2: Cooling Crystallization of a Pyrimidine Derivative
This is a general but robust protocol for the recrystallization of pyrimidine compounds.[10]
Materials:
-
Crude hydrazinopyrimidine derivative
-
Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and vacuum flask
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate complete dissolution. Add small portions of hot solvent until a clear solution is obtained.[10]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.
-
Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to crystallization. If no crystals form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.[11]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[10]
-
Isolation and Washing: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.[10]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
For compounds soluble only in high-boiling point solvents like DMF or DMSO , anti-solvent vapor diffusion is a highly effective alternative. In this method, the compound is dissolved in the high-boiling solvent in a small, open vial, which is then placed inside a larger, sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or dichloromethane) in which the compound is insoluble.[10][12] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[12]
Column Chromatography: Separating Complex Mixtures
When recrystallization is ineffective or impurities have similar polarities to the product, column chromatography is the preferred method.[13] However, the basic nature of hydrazinopyrimidines can lead to poor separation and "streaking" on standard silica gel due to strong interactions with acidic silanol groups.[11]
Causality Behind Chromatographic Choices:
-
Normal Phase (Silica Gel): To mitigate issues with basic compounds on silica, the mobile phase can be modified. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol neutralizes the acidic sites on the silica surface, leading to improved peak shape and separation.[11]
-
Reversed-Phase (C18): This is often the method of choice for polar heterocyclic compounds.[11] It uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like formic acid or trifluoroacetic acid can protonate basic analytes, improving peak shape.[11]
Experimental Protocol 3: Reversed-Phase Flash Chromatography
This protocol details the purification of a polar heterocyclic compound using a C18 column.[11]
Materials:
-
Crude hydrazinopyrimidine derivative
-
C18 silica gel or pre-packed C18 flash column
-
Solvents: Methanol (or DMSO/DMF), HPLC-grade water, HPLC-grade acetonitrile
-
Modifier: Formic acid (0.1%)
-
Flash chromatography system or glass column setup
-
Test tubes for fraction collection
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimum amount of a strong solvent like methanol or DMSO. Add a small amount of C18 silica or Celite to this solution. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents overloading the top of the column and improves separation.[11]
-
Column Packing and Equilibration: Select a pre-packed C18 column appropriately sized for the sample load (typically 1-5% of the stationary phase mass).[11] Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.
-
Loading and Elution: Load the prepared sample onto the top of the column. Begin elution with the initial mobile phase, gradually increasing the proportion of the organic solvent (e.g., acetonitrile) to elute compounds of increasing non-polarity. This gradient elution is effective for separating components with a wide range of polarities.[11]
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvents under reduced pressure to isolate the purified compound.
Part 3: Troubleshooting and Data Summary
Even with robust protocols, challenges can arise. Understanding the root cause of a problem is key to resolving it efficiently.
Purification Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution | Reference |
| Chromatography: Compound streaks or "tails" on silica gel TLC/column. | The compound is basic and interacts strongly with acidic silanol groups on the silica surface. | Add a basic modifier (0.1-1% triethylamine or ammonia in methanol) to the mobile phase. Alternatively, switch to a neutral (alumina) or reversed-phase (C18) stationary phase. | [11] |
| Chromatography: Poor separation of spots with similar Rf values. | The chosen solvent system is not optimal for resolving the components. | Adjust the solvent ratio to achieve an Rf of 0.2-0.3 for the target compound on TLC. Test different solvent systems to alter selectivity. | [11][14] |
| Chromatography: Compound does not elute from the column. | The compound is too polar for the mobile phase or is irreversibly adsorbed/decomposing on the stationary phase. | Drastically increase the polarity of the mobile phase or run a steep gradient. Test compound stability on a TLC plate first. If it degrades, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography. | [11] |
| Crystallization: Compound "oils out" instead of forming crystals. | The solution is too supersaturated, was cooled too quickly, or impurities are inhibiting crystal formation. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Use a seed crystal if available. If impurities are suspected, attempt a preliminary purification by another method first. | [10][11] |
| Crystallization: No crystals form after cooling. | The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by slowly evaporating some of the solvent. If that fails, select a different solvent or solvent mixture where the compound has lower solubility at cold temperatures. | [10] |
Visualizing the Purification Decision-Making Process
This diagram provides a logical pathway for selecting an appropriate purification strategy based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification method for hydrazinopyrimidines.
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Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 569(1-2), 181-186. Retrieved from [Link]
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Gurbanov, A. V., et al. (2010). 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2581. Retrieved from [Link]
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Hossu, A. M., et al. (2010). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from [Link]
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Ferreira, R. J., et al. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 25(23), 5648. Retrieved from [Link]
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El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Request PDF. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 4725. Retrieved from [Link]
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Shawali, A. S., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(7), 8093–8104. Retrieved from [Link]
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Bartolini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 64(21), 15864-15887. Retrieved from [Link]
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An In-depth Technical Guide to the Stability of 5-(1,2-di-Boc-hydrazino)pyrimidine
Executive Summary
5-(1,2-di-Boc-hydrazino)pyrimidine is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures. However, the presence of two tert-butoxycarbonyl (Boc) protecting groups on a hydrazine linker attached to an electron-deficient pyrimidine ring introduces inherent stability challenges. This guide provides a comprehensive technical overview of the stability profile of this compound under various stress conditions relevant to drug discovery and development. We delve into the chemical liabilities of the molecule, present detailed protocols for forced degradation studies, and discuss the analytical methodologies required for accurate stability assessment. The insights herein are designed to empower researchers to anticipate degradation pathways, develop stable formulations, and ensure the integrity of their chemical matter throughout the development lifecycle.
Introduction: A Molecule of Opportunity and Challenge
Nitrogen-rich heterocyclic compounds are foundational to modern pharmacology, with pyrimidines representing a significant class of structures found in FDA-approved drugs.[1] The introduction of a hydrazino substituent at the C5 position of the pyrimidine ring opens avenues for diverse functionalization, making this compound a versatile intermediate.
1.1 Structural Features and Inherent Liabilities
The stability of this compound is primarily dictated by two structural motifs:
-
The Di-Boc-Hydrazino Moiety: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group celebrated for its robustness against basic and nucleophilic conditions.[2][3] However, it is axiomatically labile to acid.[4][5] The presence of two Boc groups on adjacent nitrogen atoms creates a unique electronic environment that influences the stability of the N-N bond and the susceptibility of each Boc group to cleavage.
-
The Pyrimidine Ring: As an electron-deficient heterocycle, the pyrimidine ring influences the reactivity of its substituents.[6] Its electron-withdrawing nature can impact the stability of the attached hydrazino linker, particularly under hydrolytic conditions.
Understanding these features is paramount for predicting and mitigating degradation.
1.2 The Imperative of Stability Testing in Drug Development
Forced degradation studies, or stress testing, are a regulatory necessity and a critical component of drug development.[7][8][9][10][11] These studies are designed to deliberately degrade a drug substance to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.[7][10][11] This information is crucial for developing and validating stability-indicating analytical methods, which are required to ensure that any changes in the quality of the drug substance are detected over time.[7][10] The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the expected conditions for these studies, which typically include acid/base hydrolysis, oxidation, heat, and light.[7][10]
Forced Degradation Studies: A Practical Framework
The core of assessing the stability of this compound involves subjecting it to a battery of stress conditions. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradants without destroying the sample.[7][8]
2.1 Experimental Workflow Overview
A systematic approach is required for each stress condition. The following diagram outlines a generalized workflow for a forced degradation experiment.
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An In-depth Technical Guide to the Synthesis, Characterization, and Application of Di-tert-butyl 1-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate
Introduction and Strategic Importance
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems makes it a privileged structure in drug design.[2] The introduction of a hydrazine moiety, particularly one masked with dual tert-butoxycarbonyl (Boc) protecting groups, offers a versatile chemical handle for advanced molecular construction.
The di-Boc-hydrazine functionality serves two primary purposes:
-
Stabilization and Attenuation of Reactivity: The two electron-withdrawing Boc groups significantly decrease the nucleophilicity of the hydrazine nitrogens, preventing unwanted side reactions and enabling precise, controlled transformations at other sites of the pyrimidine ring.
-
A Latent Nucleophile: Under acidic conditions, the Boc groups can be cleanly removed to unmask the highly reactive hydrazine. This hydrazine can then be used in a variety of subsequent reactions, such as the formation of hydrazones or the construction of new heterocyclic rings (e.g., pyrazoles, triazoles), which are themselves prevalent in bioactive molecules.[3]
This guide provides a comprehensive protocol for the de novo synthesis of di-tert-butyl 1-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate and outlines its potential as a key building block for drug discovery professionals.
Proposed Synthesis and Mechanistic Considerations
The synthesis of the target compound is best approached via a two-step sequence starting from a commercially available precursor. The proposed route balances efficiency, scalability, and the use of standard laboratory reagents.
Diagram: Proposed Synthesis Workflow
Caption: A two-step synthesis pathway for the target compound.
Step 1: Synthesis of 5-Hydrazinopyrimidine
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. 5-Bromopyrimidine is the chosen starting material due to the pyrimidine ring's electron-deficient nature, which activates the C5 position for nucleophilic attack.
-
Causality: Hydrazine is a potent nucleophile. By heating the reaction in a polar aprotic solvent like DMSO, the displacement of the bromide is facilitated. The excess hydrazine also acts as the base to neutralize the HBr byproduct.
Experimental Protocol:
-
To a solution of 5-bromopyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per 1 mmol of substrate), add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-hydrazinopyrimidine[4] is typically a solid and can be carried forward to the next step without further purification.
Step 2: Synthesis of Di-tert-butyl 1-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate
This step employs di-tert-butyl dicarbonate ((Boc)₂O), the standard reagent for Boc protection.[5][6] The use of a non-nucleophilic base like triethylamine (TEA) is crucial.
-
Causality: The hydrazine intermediate has two nucleophilic nitrogen atoms. To ensure complete protection and prevent side reactions, a slight excess of (Boc)₂O is used. The reaction is started at 0 °C to control the initial exotherm. Triethylamine serves to scavenge the protons released during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.
Experimental Protocol:
-
Dissolve the crude 5-hydrazinopyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the final product.
Analytical Characterization
As this is a novel compound, rigorous characterization is essential. The following data are predicted based on the proposed structure.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₂N₄O₄ |
| Molecular Weight | 310.35 g/mol |
| Appearance | White to off-white solid |
| Exact Mass (HRMS) | [M+H]⁺: 311.1714, [M+Na]⁺: 333.1533 |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.1 (s, 1H), ~8.7 (s, 2H), ~1.5 (br s, 18H) ppm |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~158.0, ~155.5, ~145.0, ~125.0, ~83.0, ~28.2 ppm |
-
Rationale for NMR Predictions: The pyrimidine protons are expected in the aromatic region (δ 8.5-9.5 ppm). The 18 protons of the two identical Boc groups will likely appear as a broad singlet around 1.5 ppm due to rotational isomers at room temperature. The carbon signals include those from the pyrimidine ring, the carbonyls of the Boc groups (~155 ppm), the quaternary carbons of the t-butyl groups (~83 ppm), and the methyl carbons (~28 ppm).
Applications in Drug Discovery
The title compound is a strategic intermediate for accessing novel chemical matter. Its primary utility lies in "scaffold decoration" and "heterocycle construction."
Diagram: Potential Application Pathways
Caption: Key reaction pathways after deprotection of the title compound.
Accessing Hydrazone Libraries
After facile deprotection with an acid like trifluoroacetic acid (TFA), the resulting 5-hydrazinopyrimidine can be condensed with a diverse library of aldehydes and ketones. The resulting hydrazone moiety is a valuable pharmacophore, known to be present in compounds with anticancer and antimicrobial activities.[3]
Construction of Fused and Linked Heterocycles
The liberated hydrazine is a classic dinucleophile for building 5-membered heterocyclic rings. For instance, reaction with a 1,3-dicarbonyl compound will yield a pyrazole-substituted pyrimidine. This links two medicinally important heterocycles, creating novel structures with high potential for biological activity, for instance as kinase inhibitors in oncology.[7][8]
Safety and Handling
While no specific safety data exists for the title compound, prudent laboratory practices should be followed based on its constituent parts.
-
Hydrazine Precursors: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Reagents: (Boc)₂O can cause irritation. Solvents like DCM and DMSO have their own specific handling requirements.
-
Final Product: As a novel compound, it should be treated as potentially hazardous until proven otherwise. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Di-tert-butyl 1-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate represents a strategically valuable, yet currently uncharacterized, building block for medicinal chemistry. The synthetic and purification protocols detailed in this guide are robust and based on well-established chemical transformations.[5] The predicted analytical data provides a benchmark for successful synthesis. The true value of this compound lies in its potential for rapid diversification, enabling research teams to generate novel libraries of pyrimidine-based compounds for screening in drug discovery programs.
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The Ascendant Therapeutic Potential of Hydrazino-Fused Pyrimidines: A Technical Guide for Drug Discovery
Abstract
The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield novel derivatives with profound therapeutic implications. Among these, hydrazino-fused pyrimidines have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of these versatile molecules. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of hydrazino-fused pyrimidines in their research and development endeavors.
Introduction: The Privileged Scaffold of Fused Pyrimidines
Fused pyrimidine systems are integral components of DNA and RNA and play a crucial role in numerous biological processes.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them a "privileged scaffold" in drug design.[1][2] The introduction of a hydrazino-moiety into these fused systems further enhances their pharmacological potential by providing additional hydrogen bond donors and acceptors, enabling diverse molecular interactions. This guide will focus on several key fused-ring systems, including pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines, which have shown significant promise in preclinical studies.
Anticancer Applications: Targeting the Engines of Cell Proliferation
The uncontrolled cell growth characteristic of cancer is often driven by aberrant signaling pathways.[1] Hydrazino-fused pyrimidines have demonstrated significant potential as anticancer agents by targeting key regulators of cell proliferation and survival, such as protein kinases.[3][4]
Mechanism of Action: Kinase Inhibition
Many hydrazino-fused pyrimidine derivatives function as competitive inhibitors at the ATP-binding site of protein kinases.[3][4] This mode of action is central to their ability to disrupt oncogenic signaling.
-
Epidermal Growth Factor Receptor (EGFR) and Tyrosine Kinases: EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers.[5] Certain pyrazolo[3,4-d]pyrimidines have shown strong binding affinities for the EGFR-tyrosine kinase, effectively blocking downstream signaling pathways that promote cell proliferation.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.[3][4] Specific hydrazino-fused pyrimidines have demonstrated promising inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis.[3][6]
-
BRAF V600E and JNK: Novel pyrimidine-pyrazole hybrids have been designed to dually target the BRAF V600E mutant protein and c-Jun N-terminal kinases (JNK), both of which are pivotal in cancer and inflammatory pathways.[7]
Signaling Pathway: EGFR Inhibition by Hydrazino-Fused Pyrimidines
Caption: EGFR signaling pathway and its inhibition by hydrazino-fused pyrimidines.
In Vitro Cytotoxicity Data
The anticancer potential of novel hydrazino-fused pyrimidines is often evaluated through in vitro cytotoxicity assays against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | Reference |
| Pyrazolo[1,5-a]pyrimidines (5b, 5d) | MCF-7 (Breast) | 16.61, 19.67 | 5-FU | [3][8] |
| Pyrazolo[1,5-a]pyrimidines (5c, 5h) | HepG-2 (Liver) | 14.32, 19.24 | 5-FU | [3][8] |
| [1][2][3]triazolo[4,5-d]pyrimidine (34) | PC3 (Prostate) | 0.026 µM | - | [9] |
| Pyrimidinyl ethyl pyrazole (14c) | - | 0.009 µM (BRAFV600E) | - | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Applications: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[10] Hydrazino-fused pyrimidines and related hydrazone derivatives have demonstrated significant potential in this area.[11][12]
Mechanism of Action
The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes. For instance, some derivatives are believed to inhibit enzymes crucial for microbial survival, such as dihydropteroate synthase, which is involved in folate synthesis.[13] The presence of hydrazone moieties can also contribute to their broad-spectrum biological activities.[11]
Antimicrobial Activity Data
The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Fused Pyrimidine Analog (5) | E. coli | 5 (µL) | [11] |
| Pyrimidine Analog (6) | Staphylococcus aureus | 25 | [11] |
| Arylazopyrazolo[1,5-a]pyrimidine (1) | Aspergillus terreus | 25 | [11] |
| Pyrazoline Derivative (24) | Enterococcus faecalis | 32 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The hydrazino-fused pyrimidine compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Applications: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a variety of diseases. Hydrazino-fused pyrimidines have shown promise as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade.[14][15]
Mechanism of Action: COX and 5-LOX Inhibition
-
Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives exhibit potent inhibitory effects against COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, with efficacy comparable to standard drugs like celecoxib.[14]
-
5-Lipoxygenase (5-LOX) Inhibition: Some fused pyrimidine derivatives have been identified as potent inhibitors of 5-LOX, an enzyme that produces leukotrienes, which are also key mediators of inflammation.[14]
In Vitro Anti-inflammatory Activity
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference |
| Pyrimidine Derivatives (5, 6) | COX-2 | 0.04 | Celecoxib (0.04) | [14] |
| Fused Pyrimidine Derivatives (190, 191) | 5-LOX | 4.91, 6.98 | Meclofenamate sodium | [14] |
Synthesis of Hydrazino-Fused Pyrimidines
A common synthetic route to hydrazino-fused pyrimidines involves the cyclization of a hydrazine derivative with a suitable pyrimidine precursor.
General Synthetic Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines
A representative synthesis involves a multi-step process starting from an appropriately substituted aniline.[3]
Synthetic Workflow
Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidines.
Step-by-Step Methodology:
-
Diazotization: The starting aniline is diazotized using nitrous acid at low temperatures to form a diazonium salt.[3]
-
Formation of Dicyanide: The diazonium salt is then reacted with malononitrile to yield a (aryl)carbonohydrazonoyl dicyanide intermediate.[3]
-
Cyclization with Hydrazine: This intermediate undergoes cyclization upon treatment with hydrazine hydrate to form a dihydropyrazole-diamine.[3]
-
Condensation with Chalcones: Finally, condensation of the pyrazole-diamine with various chalcones affords the target pyrazolo[1,5-a]pyrimidine derivatives.[3]
Conclusion and Future Directions
Hydrazino-fused pyrimidines represent a versatile and highly promising class of heterocyclic compounds with a wide spectrum of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific biological targets. Furthermore, in vivo studies are warranted to validate the preclinical findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. The continued exploration of this chemical space holds significant potential for the development of novel therapeutics to address unmet medical needs.
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Al-Ostath, R., et al. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 5-(1,2-DI-Boc-hydrazino)pyrimidine in Modern Drug Discovery
Preamble: The Strategic Value of a Dual-Functionality Reagent
In the landscape of contemporary drug discovery, the pyrimidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and serve as a versatile bioisostere for other aromatic systems.[3][4] When this potent core is functionalized with a hydrazine moiety, it unlocks pathways to a rich diversity of fused heterocyclic systems.
However, the high nucleophilicity and reactivity of the free hydrazine group (–NHNH₂) can be a double-edged sword, leading to undesired side reactions and limiting its synthetic utility. This is where 5-(1,2-DI-Boc-hydrazino)pyrimidine emerges as a sophisticated and highly valuable building block. The dual tert-butoxycarbonyl (Boc) protecting groups serve a multifaceted role: they tame the hydrazine's reactivity, enhance its solubility in common organic solvents, and provide a stable, storable precursor that can be unmasked under controlled conditions to reveal the reactive functionality precisely when needed.
This document serves as a technical guide for researchers, providing both the strategic rationale and detailed protocols for leveraging this reagent in the synthesis of novel molecular entities for drug discovery programs.
Core Characteristics and Handling
Before deployment in synthesis, a thorough understanding of the reagent's properties is paramount. The Di-Boc protection significantly alters the characteristics of the parent 5-hydrazinopyrimidine.
| Property | 5-hydrazinopyrimidine (Parent) | This compound (Reagent) |
| Molecular Formula | C₄H₆N₄ | C₁₄H₂₂N₄O₄ |
| Molecular Weight | 110.12 g/mol [5] | 310.35 g/mol |
| Appearance | (Varies) | Typically a white to off-white solid |
| Solubility | Polar solvents (e.g., water, methanol) | Common organic solvents (e.g., DCM, THF, EtOAc) |
| Stability | Prone to oxidation | Stable under standard laboratory conditions |
Handling and Storage:
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep the container tightly sealed.
-
Safety: While the Boc groups significantly reduce the immediate hazards associated with hydrazine, standard laboratory precautions (gloves, safety glasses) should be employed. Upon deprotection, the resulting free hydrazine is a potential skin sensitizer and should be handled with appropriate care in a fume hood.
Primary Synthetic Application: Synthesis of Pyrazolo[3,4-d]pyrimidines
The most powerful application of this compound is as a precursor to 5-hydrazinopyrimidine for the construction of fused pyrazolopyrimidine scaffolds. These bicyclic systems are of immense interest in medicinal chemistry as they are often potent bioisosteres of purines, the core of adenosine and guanosine.[6] This bioisosteric relationship allows them to interact with a wide range of enzymes, particularly kinases, making them a cornerstone of modern oncology and immunology research.[7][8][9]
Strategic Workflow
The overall synthetic strategy involves a two-stage process: controlled deprotection of the Boc groups followed by a cyclocondensation reaction with a suitable 1,3-dielectrophilic partner.
Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.
Detailed Protocol 1: Synthesis of a Model Pyrazolo[3,4-d]pyrimidine
This protocol details the synthesis of a representative scaffold using ethyl acetoacetate as the cyclization partner.
Part A: Boc Deprotection of this compound
-
Causality: Strong acids, such as trifluoroacetic acid (TFA), protonate the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine (in this case, hydrazine).[10] The reaction is typically performed at or below room temperature to control the rate of gas evolution.
-
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise over 15 minutes. Note: Vigorous gas (CO₂) evolution will occur.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the TFA salt of 5-hydrazinopyrimidine. For many subsequent reactions, this crude salt can be used directly after neutralizing.
-
Part B: Cyclocondensation with Ethyl Acetoacetate
-
Causality: The deprotected, nucleophilic 5-hydrazinopyrimidine first attacks one of the carbonyls of the β-ketoester (the more electrophilic ketone) to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second hydrazine nitrogen onto the ester carbonyl, followed by elimination of ethanol and water, yields the thermodynamically stable fused aromatic pyrazolopyrimidine ring system.[8][11]
-
Procedure:
-
To the flask containing the crude 5-hydrazinopyrimidine TFA salt, add ethanol (approx. 0.1 M).
-
Add ethyl acetoacetate (1.1 eq) to the mixture.
-
Add a mild base, such as triethylamine (TEA) or sodium acetate, to neutralize the TFA salt and free the hydrazine.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-12 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product remains in solution, concentrate the mixture in vacuo and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
-
| Common 1,3-Dielectrophiles for Pyrazole Ring Formation |
| Acetylacetone |
| Ethyl Acetoacetate |
| Diethyl Malonate |
| Ethoxymethylenemalononitrile[6] |
| Benzoylacetonitrile |
Secondary Application: Synthesis of Bioactive Hydrazones
While often an intermediate, the hydrazone moiety itself is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[12] Coupling the deprotected 5-hydrazinopyrimidine with various aldehydes and ketones provides direct access to novel pyrimidinyl-hydrazones for screening libraries.
Strategic Workflow
This pathway is more direct, involving deprotection followed by a simple condensation reaction.
Caption: Workflow for Pyrimidinyl-Hydrazone Synthesis.
Detailed Protocol 2: Synthesis of a Model Pyrimidinyl-Hydrazone
This protocol uses benzaldehyde as a representative carbonyl partner.
-
Causality: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. A catalytic amount of acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.[13]
-
Procedure:
-
Prepare the crude 5-hydrazinopyrimidine TFA salt as described in Protocol 1, Part A.
-
Dissolve the crude salt in ethanol (approx. 0.1 M).
-
Add benzaldehyde (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or heat gently (40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC. The product is typically less polar than the starting hydrazine.
-
Upon completion, the product often precipitates directly from the reaction mixture upon cooling. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
If no precipitate forms, concentrate the solvent and purify by column chromatography or recrystallization.
-
Conclusion and Future Perspectives
This compound is more than a simple building block; it is an enabling reagent for accessing high-value heterocyclic scaffolds. Its primary strength lies in providing a stable, manageable source of 5-hydrazinopyrimidine, a key intermediate for constructing purine bioisosteres like pyrazolo[3,4-d]pyrimidines. The protocols outlined herein provide a robust foundation for medicinal chemists to explore the chemical space around this important core. By strategically selecting the 1,3-dielectrophile or carbonyl partner, researchers can rapidly generate diverse libraries of novel compounds, accelerating the journey from hit identification to lead optimization in the quest for new therapeutics.
References
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Lamberth, C. tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022, M1482. [Link]
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ResearchGate. (A) Effect of the bioisosteric replacement of pyrimidine (left) by... [Link]
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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Abdel-Wahab, B. F., et al. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 2012, 17(7), 7537-7548. [Link]
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ResearchGate. Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. [Link]
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Hassan, G. S., et al. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Tropical Journal of Pharmaceutical Research, 2016, 15(11), 2397-2405. [Link]
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Al-Ostoot, F. H., et al. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 2023, 28(19), 6937. [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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El-Metwaly, N. M., et al. Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 2021, 10(3), 2429-2437. [Link]
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Barluenga, J., et al. Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 2012, 8, 221-225. [Link]
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Kaur, R., et al. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Bioorganic & Medicinal Chemistry, 2021, 48, 116421. [Link]
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O'Boyle, N. M., & Boström, J. The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 2008, 48(6), 1267-1276. [Link]
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Witschel, M., et al. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Bioorganic & Medicinal Chemistry, 2015, 23(24), 7739-7751. [Link]
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Raju, M., et al. Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009, (vi), 291-297. [Link]
- Google Patents. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
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Al-Suwaidan, I. A., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 2023, 14(10), 1845-1865. [Link]
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Tizzard, G. J., et al. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 2020, 12(3), 271. [Link]
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Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
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Dekamin, M. G., et al. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 2013, 18(6), 6314-6325. [Link]
-
Brear, P., et al. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry, 2024. [Link]
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ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. 5-(Hydrazino)pyrimidine. [Link]
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Boze Chemical. Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2. [Link]
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YouTube. Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. [Link]
-
Kumar, G. V., et al. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Journal of the Korean Chemical Society, 2015, 59(5), 424-430. [Link]
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Application Notes and Protocols for 5-(1,2-di-Boc-hydrazino)pyrimidine as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Protected Hydrazino Linkers in Bioconjugation
In the landscape of bioconjugation, the precise and controlled linkage of molecules to biological entities is paramount for the development of sophisticated therapeutics and research tools like antibody-drug conjugates (ADCs) and diagnostic probes. The choice of a linker is critical, dictating the stability, release mechanism, and overall performance of the bioconjugate.[1] Hydrazone linkages, formed by the reaction of a hydrazine with an aldehyde or ketone, are particularly valuable for their prevalence in creating acid-labile connections, which are stable at physiological pH but can be cleaved in the acidic environment of endosomes and lysosomes.[2][3]
The 5-(1,2-di-Boc-hydrazino)pyrimidine linker represents a sophisticated tool in this context. It combines the versatile pyrimidine core, a scaffold found in many biologically active compounds, with a di-Boc-protected hydrazine moiety.[4][5] The dual tert-butyloxycarbonyl (Boc) protecting groups render the hydrazine temporarily inert, allowing for orthogonal conjugation strategies. This protection is crucial for multi-step synthesis, preventing premature reactions and ensuring the final bioconjugate's purity and homogeneity.[4] The acid-lability of the Boc groups provides a convenient deprotection step to unmask the reactive hydrazine at the desired stage of the synthesis.
This guide provides a comprehensive overview of the principles, experimental protocols, and strategic applications of this compound in bioconjugation.
Chemical Properties and Synthesis
The core structure, 5-hydrazinopyrimidine, is a known chemical entity.[6] The di-Boc protected form, this compound, can be synthesized from 5-hydrazinopyrimidine through a reaction with di-tert-butyl dicarbonate (Boc anhydride). While specific literature on this exact derivative is scarce, the synthesis would follow established procedures for the Boc-protection of hydrazines.[7]
Proposed Synthesis of this compound:
A solution of 5-hydrazinopyrimidine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) would be treated with at least two equivalents of Boc anhydride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product would be purified using column chromatography.
Mechanism of Bioconjugation: A Two-Stage Approach
The di-Boc protection of the hydrazine group necessitates a two-stage bioconjugation strategy. The protected linker can be attached to a payload molecule first. Subsequently, the Boc groups are removed to reveal the hydrazine, which is then ready to react with an aldehyde or ketone on the target biomolecule.
Stage 1: Deprotection of the di-Boc-hydrazino Group
The Boc protecting groups are readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[8] This step regenerates the free hydrazine, making it nucleophilic and reactive.
Stage 2: Hydrazone Bond Formation
The deprotected hydrazino-pyrimidine linker reacts with an aldehyde or ketone on the biomolecule to form a stable hydrazone bond. This reaction is a condensation reaction that releases a molecule of water and is often catalyzed by aniline or carried out under mildly acidic conditions (pH 4.5-6.5) to facilitate the dehydration step.[2][3]
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of this compound-Payload Conjugate
This protocol describes the removal of the Boc protecting groups from a small molecule payload that has been pre-functionalized with the this compound linker.
Materials:
-
This compound-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
HPLC for purification
Procedure:
-
Dissolve the this compound-payload conjugate in a minimal amount of DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v). The exact concentration and reaction time may need to be optimized.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting 5-hydrazinopyrimidine-payload conjugate by HPLC.
Table 1: Deprotection Reaction Parameters
| Parameter | Recommended Range | Notes |
| TFA Concentration | 20-50% in DCM | Higher concentrations lead to faster deprotection but may affect acid-sensitive payloads. |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS to determine completion. |
| Temperature | Room Temperature | Exothermic reactions should be cooled in an ice bath. |
| Purification | Reverse-phase HPLC | Use a gradient of water/acetonitrile with 0.1% TFA. |
Protocol 2: Bioconjugation of a 5-hydrazinopyrimidine-Payload to an Aldehyde-Containing Protein
This protocol outlines the conjugation of the deprotected, hydrazine-functionalized payload to a protein that has been engineered to contain an aldehyde group.
Materials:
-
Purified 5-hydrazinopyrimidine-payload conjugate
-
Aldehyde-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Aniline (as a catalyst, freshly distilled)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Size-exclusion chromatography (SEC) column for purification
-
SDS-PAGE and LC-MS for characterization
Procedure:
-
Dissolve the purified 5-hydrazinopyrimidine-payload conjugate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or DMF).
-
Adjust the pH of the protein solution to 6.0 with the conjugation buffer.
-
Add the payload solution to the protein solution to achieve a desired molar excess of the payload (e.g., 5-20 fold).
-
Add aniline to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle shaking.
-
Monitor the reaction progress by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Purify the resulting antibody-drug conjugate (ADC) using a size-exclusion chromatography column to remove excess payload and other small molecules.
-
Characterize the purified ADC using SDS-PAGE, SEC, and mass spectrometry to confirm the conjugation and determine the final DAR.
Table 2: Hydrazone Ligation Parameters
| Parameter | Recommended Range | Notes |
| pH | 5.5 - 6.5 | Mildly acidic conditions favor hydrazone formation. |
| Payload Molar Excess | 5-20 fold | Optimize to achieve the desired DAR. |
| Aniline Concentration | 10-20 mM | Aniline acts as a catalyst for the dehydration step. |
| Reaction Time | 2-16 hours | Monitor progress by LC-MS. |
| Temperature | Room Temperature to 37°C | Higher temperatures may increase the reaction rate but can affect protein stability. |
| Purification | Size-Exclusion Chromatography | Effectively separates the ADC from unreacted payload. |
Visualization of Workflows and Mechanisms
Diagram 1: Synthesis of this compound
Caption: Proposed synthesis of the di-Boc protected linker.
Diagram 2: Two-Stage Bioconjugation Workflow
Caption: Stepwise process for bioconjugation.
Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to ensure its quality, homogeneity, and desired properties.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the linker-payload to the biomolecule and to determine the drug-to-biomolecule ratio.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to assess the purity of the bioconjugate and to confirm the increase in molecular weight upon conjugation.
-
Size-Exclusion Chromatography (SEC): SEC is used for both purification and to assess the aggregation state of the bioconjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be employed to separate different drug-to-biomolecule ratio species, providing information on the homogeneity of the conjugate.
Conclusion and Future Perspectives
The this compound linker offers a strategic advantage for the controlled and sequential assembly of complex bioconjugates. The pyrimidine core provides a versatile scaffold that can be further functionalized, while the di-Boc protected hydrazine allows for a clean and efficient two-step conjugation process. The resulting acid-labile hydrazone bond makes this linker particularly suitable for applications requiring intracellular release of a payload, such as in the design of next-generation antibody-drug conjugates. Further research into the synthesis and application of this specific linker will undoubtedly expand the toolbox of bioconjugation chemistry and contribute to the development of novel therapeutics and diagnostics.
References
-
Anderson, L., Topper, M., Jain, P., McIntosh, E., & McLaughlin, M. L. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in Experimental Medicine and Biology, 611, 211–212. [Link]
-
Jiang, X., et al. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. ACS Catalysis, 2(5), 845-849. [Link]
-
Srinivas, K., et al. (2022). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Journal of Pharmaceutical Research International, 34(23A), 45-58. [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]
-
Ahmed, N., et al. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 13(8), 1-10. [Link]
-
PubChem. (n.d.). 5-(Hydrazino)pyrimidine. Retrieved January 19, 2026, from [Link]
-
MDPI. (2018). tert-Butyl Carbazate (N-Boc-Hydrazine). Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Method for producing 2-hydrazino-4,6-dimethoxypyrimidine.
-
Jiang, X., et al. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. ACS Catalysis, 2(5), 845-849. [Link]
- Google Patents. (n.d.). Modulation of complement activity.
- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
- Google Patents. (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
ResearchGate. (n.d.). Transamidation of N‐mono boc benzamides with hydrazine hydrate. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 19, 2026, from [Link]
-
Devaraj, N. K., & Weissleder, R. (2011). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Angewandte Chemie International Edition, 50(24), 5547-5550. [Link]
-
Granzhan, A., et al. (2019). Interaction of Functionalized Naphthalenophanes with Abasic Sites in DNA: DNA Cleavage, DNA Cleavage Inhibition, and Formation of Ligand-DNA Adducts. Chemistry – A European Journal, 25(9), 2263-2273. [Link]
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Application Notes and Protocols for the Deprotection of Di-Boc-Hydrazino Pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Di-Boc-Hydrazino Pyrimidines and the Imperative of Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceuticals and agrochemicals. Its widespread use stems from its stability under a broad range of reaction conditions and its facile, predictable cleavage under acidic conditions.[1][2] In the context of drug discovery, the pyrimidine scaffold is a privileged heterocycle, present in numerous approved drugs. The introduction of a hydrazino moiety onto this scaffold, protected as a di-Boc derivative, creates a versatile synthetic intermediate. The two Boc groups modulate the reactivity and solubility of the hydrazine, allowing for precise chemical manipulations on the pyrimidine ring or other parts of the molecule.
The deprotection of the di-Boc-hydrazino pyrimidine is a critical step, unmasking the reactive hydrazine functionality for subsequent elaboration. This could involve the formation of hydrazones, pyrazoles, or other heterocyclic systems, or its use as a key linker in bioconjugation strategies. The choice of deprotection protocol is paramount, as it must efficiently remove both Boc groups without compromising the integrity of the pyrimidine ring or any other sensitive functional groups present in the molecule. This application note provides a comprehensive guide to the deprotection of di-Boc-hydrazino pyrimidines, detailing established protocols, the underlying mechanistic principles, and key considerations for successful execution in a research and development setting.
Mechanistic Insight: The Chemistry of Boc Deprotection
The acid-catalyzed deprotection of a Boc group proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[3][4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and rapidly decarboxylates to release the free amine (in this case, the hydrazine) and carbon dioxide gas.[3][6] The liberated tert-butyl cation can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or in some cases, lead to unwanted side reactions such as alkylation of electron-rich aromatic systems.[7][8]
Given the presence of two Boc groups on the hydrazino moiety, the deprotection is a stepwise process. The first Boc group is typically removed under milder conditions than the second, due to the electronic effect of the remaining Boc group.[2] However, for complete deprotection to reveal the free hydrazine, conditions must be sufficiently forcing to remove both protecting groups.
Deprotection Methodologies and Protocols
The selection of an appropriate deprotection method is dictated by the overall stability of the di-Boc-hydrazino pyrimidine substrate, particularly its sensitivity to acid. Herein, we detail the most common and effective protocols.
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is a strong organic acid commonly employed for the efficient cleavage of Boc groups.[9][10] It is typically used in a solution with a scavenger to prevent side reactions from the tert-butyl cation.
This is the most standard and broadly applicable protocol for Boc deprotection.
Materials:
-
Di-Boc-hydrazino pyrimidine substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Anisole (scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the di-Boc-hydrazino pyrimidine (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add a scavenger such as triethylsilane or anisole (1-2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 equivalents, often used as a 20-50% solution in DCM) to the reaction mixture. Caution: The reaction is exothermic and involves the evolution of gas (CO2 and isobutylene). Ensure adequate ventilation and do not run in a closed system.[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated sodium bicarbonate solution to neutralize the excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude deprotected hydrazino pyrimidine.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Method 2: Hydrochloric Acid (HCl) in Dioxane
A solution of hydrogen chloride in dioxane is another widely used reagent for Boc deprotection, often considered slightly milder than TFA.[11][12] This method can be advantageous when dealing with substrates that are sensitive to the strong acidity and oxidizing potential of TFA.
Materials:
-
Di-Boc-hydrazino pyrimidine substrate
-
4M HCl in 1,4-Dioxane (commercially available or freshly prepared)
-
Anhydrous Diethyl ether or Hexanes
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Dissolve the di-Boc-hydrazino pyrimidine (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is limited.
-
To the stirred solution, add 4M HCl in dioxane (10-20 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the deprotected product often precipitates as the hydrochloride salt. If not, the product can be precipitated by the addition of a non-polar solvent such as anhydrous diethyl ether or hexanes.
-
Collect the precipitate by filtration, washing with cold diethyl ether or hexanes to remove any soluble impurities.
-
Dry the hydrochloride salt under vacuum. The free hydrazine can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction into an organic solvent.
Method 3: Thermal Deprotection
For substrates that are highly sensitive to acidic conditions, thermal deprotection offers a neutral alternative.[13] This method avoids the use of strong acids and can be considered a "greener" approach. However, it requires higher temperatures, which may not be suitable for all substrates.
Materials:
-
Di-Boc-hydrazino pyrimidine substrate
-
High-boiling point solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or refluxing water[14])
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for reactions at elevated temperatures
Procedure:
-
Dissolve the di-Boc-hydrazino pyrimidine (1 equivalent) in the chosen high-boiling solvent.
-
Heat the reaction mixture to 100-150 °C. The optimal temperature will depend on the substrate and solvent.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer than with acidic methods, ranging from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by aqueous workup and extraction, or by direct purification via chromatography.
Data Summary and Comparison of Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Advantages | Disadvantages |
| TFA/DCM | Trifluoroacetic acid, Scavenger | Dichloromethane | 0 to RT | 1-4 hours | Fast, efficient, and widely applicable.[10] | Harshly acidic, may not be suitable for acid-sensitive substrates. Requires careful handling of corrosive TFA. |
| HCl/Dioxane | 4M HCl in Dioxane | 1,4-Dioxane | RT | 1-4 hours | Milder than TFA, product often precipitates as HCl salt for easy isolation.[11][12] | Dioxane is a suspected carcinogen. May be less effective for very sterically hindered Boc groups. |
| Thermal | None | DMSO, DMF, Water | 100-150 | 2-24 hours | Neutral conditions, avoids strong acids, environmentally friendly.[13][14] | Requires high temperatures which can degrade sensitive substrates. May be slower and less efficient. |
Visualizing the Deprotection Workflow
The general workflow for the deprotection of di-Boc-hydrazino pyrimidine can be visualized as follows:
Caption: General experimental workflow for the deprotection of di-Boc-hydrazino pyrimidine.
Chemical Transformation Diagram
The chemical transformation illustrating the deprotection is as follows:
Caption: Overall chemical transformation for the deprotection of di-Boc-hydrazino pyrimidine.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the reaction stalls, consider increasing the equivalents of acid, the reaction temperature, or the reaction time. For sterically hindered substrates, stronger acidic conditions may be necessary.
-
Side Reactions: The pyrimidine ring itself is relatively electron-deficient, but other substituents on the ring or elsewhere in the molecule may be acid-sensitive. The tert-butyl cation generated during the reaction can alkylate nucleophilic sites.[8] The use of scavengers like triethylsilane, anisole, or thioanisole is highly recommended to trap this reactive intermediate.
-
Substrate Stability: For molecules containing other acid-labile protecting groups (e.g., trityl, t-butyl esters), selective deprotection can be challenging. A careful choice of reaction conditions (e.g., temperature, concentration of acid) is crucial.[15] In such cases, thermal deprotection might be a more viable option.
-
Product Isolation: The deprotected hydrazino pyrimidine may be unstable, particularly as the free base. It is often advantageous to isolate and store it as a hydrochloride salt, which is typically more stable and crystalline. The free base can be generated just prior to its use in the subsequent reaction step.
-
Solvent Choice: Ensure the use of anhydrous solvents, as water can interfere with the reaction, particularly when using HCl in dioxane.
Conclusion
The deprotection of di-Boc-hydrazino pyrimidines is a pivotal transformation for accessing valuable synthetic intermediates. A thorough understanding of the reaction mechanism and the careful selection of the deprotection protocol are essential for achieving high yields and purity. While TFA and HCl in dioxane represent robust and widely used methods, thermal deprotection provides a valuable alternative for acid-sensitive substrates. By following the detailed protocols and considering the key practical aspects outlined in these application notes, researchers can confidently and successfully perform this crucial synthetic step.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
NIH. Synthesis of oleophilic electron-rich phenylhydrazines. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link]
-
ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Available at: [Link]
-
University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. Available at: [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]
-
NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
PubMed. Synthesis, deprotection, analysis and purification of RNA and ribozymes. Available at: [Link]
-
ResearchGate. Synthesis, deprotection, analysis and purification of RNA and ribozymes. Available at: [Link]
-
NIH. Synthesis, deprotection, analysis and purification of RNA and ribozymes. Available at: [Link]
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- 1. Amine Protection / Deprotection [fishersci.co.uk]
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The Strategic Synthesis of Pyrimidinyl Hydrazones: A Detailed Guide to the Reaction of 5-(1,2-di-Boc-hydrazino)pyrimidine with Aldehydes
Introduction: In the landscape of contemporary drug discovery and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in biologically active molecules, including a number of approved drugs, underscores the significance of versatile synthetic methodologies for its functionalization.[1][2] Among the myriad of pyrimidine derivatives, pyrimidinyl hydrazones have emerged as a class of compounds with significant pharmacological potential, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This application note provides a comprehensive guide to the synthesis of pyrimidinyl hydrazones through the reaction of 5-(1,2-di-Boc-hydrazino)pyrimidine with a variety of aldehydes. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-proven protocols, and discuss the critical aspects of reaction optimization and product characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic transformation for the creation of novel molecular entities.
I. Foundational Principles: The Chemistry of Hydrazone Formation and the Role of Boc Protection
The core of this synthetic approach lies in the condensation reaction between a hydrazine and an aldehyde to form a hydrazone. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The di-Boc protecting group strategy for the hydrazino moiety offers several distinct advantages in this context. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines due to its stability under a range of reaction conditions and its facile cleavage under acidic conditions.[5][6] By protecting both nitrogen atoms of the hydrazino group, we can modulate its reactivity and solubility, often leading to cleaner reactions and simpler purification. The di-Boc protection also allows for a stepwise deprotection, offering a handle for further selective functionalization of the hydrazone product.
II. Synthesis of the Starting Material: this compound
A reliable synthesis of the key starting material, this compound, is paramount. While a direct, one-step synthesis from 5-hydrazinopyrimidine is challenging due to the high nucleophilicity of the hydrazine, a more controlled approach involves the initial synthesis of a hydrazinopyrimidine precursor followed by Boc protection. A general and efficient method for the Boc protection of hydrazines involves their reaction with di-tert-butyl dicarbonate (Boc)₂O.[5]
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on the specific pyrimidine precursor used.
Materials:
-
5-Hydrazinopyrimidine (or a suitable precursor)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-hydrazinopyrimidine (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Rationale: The use of a base like triethylamine is crucial to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the hydrazine on the (Boc)₂O. The reaction is typically performed at room temperature to ensure complete conversion.
III. The Core Reaction: Condensation of this compound with Aldehydes
The central theme of this application note is the acid-catalyzed condensation of this compound with a diverse range of aldehydes to furnish the corresponding di-Boc-protected pyrimidinyl hydrazones.
Mechanism of Hydrazone Formation
The reaction proceeds through a well-established mechanism:
-
Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Nucleophilic Attack: The terminal nitrogen of the di-Boc-hydrazine acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Dehydration: The hydroxyl group is protonated, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the stable hydrazone product.
Caption: General mechanism of acid-catalyzed hydrazone formation.
Protocol 2: General Procedure for the Synthesis of di-Boc-Pyrimidinyl Hydrazones
This protocol provides a general starting point for the reaction with various aldehydes. Optimization of the catalyst, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid or p-toluenesulfonic acid (p-TsOH)
-
Hexanes or other non-polar solvent for precipitation/crystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the aldehyde (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Triturate the residue with hexanes or recrystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure di-Boc-protected pyrimidinyl hydrazone.
Rationale for Experimental Choices:
-
Solvent: Ethanol and methanol are excellent solvents for this reaction as they readily dissolve both reactants and are polar enough to facilitate the ionic intermediates.
-
Catalyst: A catalytic amount of a mild acid like acetic acid is generally sufficient to promote the reaction without causing premature deprotection of the Boc groups. For less reactive aldehydes, a stronger acid like p-TsOH may be required.
-
Temperature: The reaction temperature is dependent on the reactivity of the aldehyde. Electron-rich aromatic aldehydes and most aliphatic aldehydes react readily at room temperature, while electron-deficient aromatic aldehydes may require heating.
Table 1: Representative Reaction Conditions for Various Aldehydes
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Ethanol | 25 | 4 | >90 |
| 2 | 4-Nitrobenzaldehyde | p-TsOH | Ethanol | 80 | 6 | 85 |
| 3 | 4-Methoxybenzaldehyde | Acetic Acid | Methanol | 25 | 2 | >95 |
| 4 | Cinnamaldehyde | Acetic Acid | Ethanol | 50 | 5 | 88 |
| 5 | Heptanal | Acetic Acid | Ethanol | 25 | 3 | 92 |
Note: Yields are representative and may vary based on experimental conditions and purification.
IV. Deprotection of the Boc Groups: Accessing the Final Pyrimidinyl Hydrazones
The final step in this synthetic sequence is the removal of the Boc protecting groups to yield the desired pyrimidinyl hydrazones. This is typically achieved under acidic conditions. The di-Boc protected hydrazones offer the potential for selective mono-deprotection under carefully controlled conditions.
Protocol 3: Complete Deprotection of di-Boc-Pyrimidinyl Hydrazones
Materials:
-
di-Boc-protected pyrimidinyl hydrazone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the di-Boc-protected pyrimidinyl hydrazone (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected pyrimidinyl hydrazone.
Rationale: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc groups. The reaction is typically fast and clean.
Protocol 4: Selective Mono-Deprotection of di-Boc-Pyrimidinyl Hydrazones
Selective removal of one Boc group can be challenging and often requires careful optimization of reaction conditions. Milder acidic conditions or alternative deprotection reagents may be employed.[7]
Materials:
-
di-Boc-protected pyrimidinyl hydrazone
-
Formic acid or a milder Lewis acid (e.g., ZnBr₂)
-
Dichloromethane (DCM) or other aprotic solvent
Procedure (Example with Formic Acid):
-
Dissolve the di-Boc-protected pyrimidinyl hydrazone (1.0 eq) in formic acid.
-
Stir the reaction at room temperature for a predetermined time (optimization required, e.g., 30 min to 2 hours), carefully monitoring the formation of the mono-Boc product and the fully deprotected product by TLC and LC-MS.
-
Once the desired ratio of mono- to di-deprotected product is achieved, quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the mixture by column chromatography to isolate the mono-Boc-protected pyrimidinyl hydrazone.
Caption: Experimental workflow for the synthesis of pyrimidinyl hydrazones.
V. Characterization of Products
The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the hydrazone products. Key signals to look for include the characteristic singlet for the hydrazone proton (-N=CH-) in the ¹H NMR spectrum, and the signals for the Boc groups (around 1.5 ppm for the methyl protons and around 80 ppm for the quaternary carbon).
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the aldehyde C=O stretch and the appearance of a C=N stretch for the hydrazone. The N-H stretch of the starting hydrazine will also be absent in the di-Boc protected product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized compounds.
VI. Conclusion and Future Directions
The reaction of this compound with aldehydes represents a robust and versatile method for the synthesis of a diverse library of pyrimidinyl hydrazones. The use of the di-Boc protecting group strategy provides excellent control over the reaction and allows for subsequent selective deprotection, opening avenues for further molecular elaboration. The resulting pyrimidinyl hydrazones are valuable scaffolds in drug discovery, and this detailed guide provides researchers with the necessary tools to explore their synthesis and application in the development of novel therapeutic agents. Future work in this area could focus on expanding the scope of the reaction to include a wider variety of heterocyclic aldehydes and exploring the utility of the mono-Boc protected intermediates in combinatorial library synthesis.
VII. References
-
Ravish, I., & Raghav, N. (2016). Synthesis, Pharmacological Evaluation and Molecular Docking of Some Pyrimidinyl Hydrazones. Walsh Medical Media.
-
Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmaceutical Sciences & Research.
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2013). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 22(11), 5396–5405.
-
Orea, L., et al. (2011). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 55(2), 93-97.
-
Arote, R. B., & Akamanchi, K. G. (2007). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 12(5), 1073-1081.
-
Czakó, B. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(6), 291-297.
-
Patel, R. V., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 53, 387-396.
-
Al-Romaigh, F. A., et al. (2021). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics, 10, 74.
-
Gawande, N. G., et al. (2018). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Organic Preparations and Procedures International, 50(4), 403-409.
-
Slanina, T., & Svidrnoch, M. (2014). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Monatshefte für Chemie-Chemical Monthly, 145(12), 1959-1969.
-
Zhang, Y., et al. (2020). Condensation of 5-Acetyl-3,4-dihydropyrimidin-2(1H)-ones with Hydrazine. Synlett, 31(15), 1515-1518.
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]...
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Li, J., et al. (2021). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Bioorganic & Medicinal Chemistry, 47, 116377.
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
-
Bartoli, G., et al. (2005). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. The Journal of Organic Chemistry, 70(1), 169-174.
-
Smith, M. B. (2017). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]...
-
Newhouse, B. J., & Lamm, V. (2012). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry, 77(17), 7548-7551.
-
Al-Issa, S. A. (2020). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. Journal of Heterocyclic Chemistry, 57(9), 3353-3360.
-
Goti, A., et al. (2013). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. Organic Letters, 15(21), 5508-5511.
-
Kiseleva, I. S., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chemistry of Heterocyclic Compounds, 57(4), 406-407.
-
Wang, X., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(11), 2469-2475.
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Application Notes and Protocols: The Versatility of Boc-Protected Hydrazines in Modern Organic Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) protecting group has become an indispensable tool in contemporary organic synthesis, prized for its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions. When applied to the hydrazine moiety, the Boc group imparts a unique combination of stability, modulated reactivity, and synthetic versatility, transforming tert-butyl carbazate and its derivatives into powerful building blocks. This guide provides an in-depth exploration of the applications of Boc-protected hydrazines, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into their critical role in the synthesis of diverse nitrogen-containing heterocycles, their utility as nucleophiles, and their application in complex molecular assemblies through multicomponent reactions.
Introduction: The Strategic Advantage of the Boc-Hydrazine Moiety
Hydrazine (N₂H₄) is a highly reactive and versatile reagent, yet its toxicity and high nucleophilicity can complicate its use in complex synthetic sequences. The introduction of the Boc protecting group to one or both nitrogen atoms of hydrazine yields reagents like tert-butyl carbazate (tert-butyl hydrazinecarboxylate) that are stable, crystalline solids and are significantly easier and safer to handle.[1] The Boc group serves several critical functions:
-
Modulation of Reactivity: The electron-withdrawing nature of the carbamate reduces the nucleophilicity of the adjacent nitrogen atom, allowing for more controlled and selective reactions.
-
Enhanced Stability: Boc-protected hydrazines are less prone to oxidation compared to their unprotected counterparts.[2]
-
Orthogonality: The Boc group is stable to basic, hydrogenolytic, and many nucleophilic conditions, making it compatible with a wide array of other protecting groups and reaction protocols.[3][4] It is, however, readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][5]
-
Synthetic Handle: The Boc group provides a handle for further functionalization and can direct the regioselectivity of subsequent reactions.
This combination of features has established Boc-protected hydrazines as cornerstone reagents in the synthesis of a vast number of pharmaceuticals, agrochemicals, and materials.
The Gateway Intermediate: Synthesis of N-Boc-Hydrazones
The condensation of Boc-protected hydrazines, most commonly tert-butyl carbazate, with aldehydes and ketones is a fundamental transformation that furnishes N-Boc-hydrazones. These stable intermediates are pivotal starting materials for numerous synthetic applications, including the renowned Fischer indole synthesis and various cyclization reactions.[6][7]
Protocol 1: General Procedure for the Synthesis of N-Boc-Hydrazones
This protocol describes the straightforward condensation of a carbonyl compound with tert-butyl carbazate.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
tert-Butyl carbazate (1.0-1.2 equiv)
-
Methanol (CH₃OH) or Ethanol (EtOH)
-
Acetic acid (HOAc, catalytic, e.g., 0.1-0.2 equiv) (Optional, but often beneficial)
Procedure:
-
To a stirred solution or suspension of the carbonyl compound (e.g., 10 mmol) in methanol or ethanol (e.g., 20-30 mL), add tert-butyl carbazate (e.g., 1.32 g, 10 mmol).[7]
-
If required, add a catalytic amount of acetic acid (e.g., 0.12 g, 2 mmol).[7]
-
Stir the reaction mixture at room temperature or at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours at reflux.[6][7]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold solvent (e.g., cold ethanol).[6]
-
The filtered solid is often pure enough for subsequent steps. If necessary, the product can be further purified by recrystallization or column chromatography. The solid can be triturated with a non-polar solvent like hexane to remove impurities.[7]
Causality and Insights:
-
The reaction is a classic condensation, forming a C=N bond with the elimination of water.
-
The use of a protic solvent like methanol or ethanol facilitates both the dissolution of reagents and the proton transfers involved in the mechanism.
-
A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazine.
-
For many reactive carbonyls, the reaction proceeds efficiently without an acid catalyst.
Keystone Applications in Heterocyclic Synthesis
Boc-protected hydrazines are instrumental in the construction of a wide variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system.[8][9] The use of N-Boc-arylhydrazines in this reaction allows for the synthesis of N-H or N-substituted indoles under conditions that can be milder than traditional protocols, making it compatible with more sensitive functional groups.[10][11]
Protocol 2: Fischer Indole Synthesis with N-Boc-Arylhydrazine
Materials:
-
N-Boc-Arylhydrazine (1.0 equiv)
-
Enolizable Ketone or Aldehyde (1.0-1.2 equiv)
-
Acid Catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH))
-
Solvent (e.g., Toluene, Acetic Acid, or an ionic liquid)
Procedure:
-
In a round-bottom flask, combine the N-Boc-arylhydrazine (e.g., 0.5 mmol) and the ketone (e.g., 0.55 mmol).
-
Add the chosen solvent (e.g., Toluene, 5 mL).
-
Add the acid catalyst (e.g., p-TsOH, 10 mol%).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole.
Causality and Insights:
-
The reaction proceeds via the in-situ formation of the arylhydrazone, which then undergoes an acid-catalyzed[12][12]-sigmatropic rearrangement.[8]
-
The choice of acid catalyst is crucial and often substrate-dependent. Lewis acids like ZnCl₂ or Brønsted acids like p-TsOH are commonly employed.[9]
-
The use of terminally alkylated hydrazines can lead to higher yields and faster reaction rates, allowing for lower reaction temperatures.[11]
-
The Boc group can be retained or cleaved during the reaction depending on the acidity and temperature, offering a route to either N-Boc-indoles or N-H indoles.
Pyrazole Synthesis
Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are frequently found in pharmaceuticals. Boc-protected hydrazines are excellent precursors for pyrazole synthesis, typically through condensation with 1,3-dicarbonyl compounds or their equivalents.[13][14][15]
Protocol 3: Synthesis of N-Boc-Pyrazoles
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)
-
tert-Butyl carbazate (1.0 equiv)
-
Ethanol (EtOH)
-
Acetic Acid (catalytic)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (e.g., 5 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add tert-butyl carbazate (e.g., 0.66 g, 5 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at reflux for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-pyrazole.
Causality and Insights:
-
The reaction involves a double condensation. One nitrogen of the hydrazine attacks one carbonyl, and the second nitrogen attacks the other carbonyl, followed by dehydration to form the aromatic pyrazole ring.
-
The use of unsymmetrical 1,3-dicarbonyls can lead to regioisomeric products. The Boc group can influence the regioselectivity of the initial attack.
-
This method is also amenable to multicomponent reaction strategies, where the 1,3-dicarbonyl is generated in situ.[16]
1,3,4-Oxadiazole Synthesis
1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. They are recognized as important bioisosteres for ester and amide groups in drug design.[17][18] A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. Boc-protected acylhydrazides serve as valuable precursors in this context.
Protocol 4: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Materials:
-
Carboxylic acid (1.0 equiv)
-
tert-Butyl carbazate (1.0 equiv)
-
Coupling agent (e.g., EDC/HOBt or HATU)
-
Solvent (e.g., DMF or CH₂Cl₂)
-
Dehydrating/cyclizing agent (e.g., POCl₃, SOCl₂, or Burgess reagent)
Procedure: Step A: Formation of the N-Boc-acylhydrazide
-
In a flask, dissolve the carboxylic acid (e.g., 10 mmol) in DMF (30 mL).
-
Add a coupling agent like HATU (1.1 equiv) and a base like DIPEA (2.0 equiv).
-
Stir for 10 minutes, then add tert-butyl carbazate (1.0 equiv).
-
Stir at room temperature overnight.
-
Perform a standard aqueous workup to isolate the N-Boc-acylhydrazide intermediate.
Step B: Cyclodehydration
-
Dissolve the N-Boc-acylhydrazide from Step A in a suitable solvent (e.g., acetonitrile).
-
Add the dehydrating agent (e.g., POCl₃, 2-3 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature or heat to reflux until TLC indicates completion.
-
Carefully quench the reaction with ice/water and neutralize with a base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry, and purify by chromatography to obtain the 1,3,4-oxadiazole. Note: The Boc group is often cleaved under the harsh conditions of cyclodehydration. Alternative methods exist for milder conversions.[17][19]
Causality and Insights:
-
The formation of the 1,2-diacylhydrazine intermediate is a prerequisite for cyclization.
-
Strong dehydrating agents like POCl₃ or SOCl₂ are commonly used to effect the ring closure, which proceeds through the formation of a highly electrophilic intermediate that is attacked intramolecularly by the carbamate oxygen.
-
Milder, modern methods are being developed to avoid harsh reagents and improve functional group tolerance.[18]
Boc-Protected Hydrazines as Nucleophiles
The Boc group tempers the nucleophilicity of hydrazine, enabling its use in more controlled C-N bond-forming reactions.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds. While highly nucleophilic hydrazines can be problematic, Boc-protected hydrazones have been successfully employed as effective nucleophiles for the alkylation of primary and secondary alcohols.[20][21]
Key Findings:
-
Tosyl- and Boc-hydrazones can act as nucleophiles in the Mitsunobu reaction.[20]
-
Boc-hydrazones often require electron-withdrawing substituents to enhance the acidity of the N-H proton and facilitate the reaction.[21]
-
The reaction conditions, such as the order of reagent addition, can be critical for achieving good yields, especially with secondary alcohols.[21]
Table 1: Comparison of Hydrazone Nucleophiles in the Mitsunobu Reaction
| Hydrazone Type | Reactivity | Requirement | Reference |
| Tosyl-hydrazones | Good | Reacts cleanly with primary & secondary alcohols | [20] |
| Boc-hydrazones | Moderate | Often requires electron-withdrawing groups | [21] |
Applications in Peptide Synthesis
Boc-protected hydrazinoacetic acid and its derivatives are valuable building blocks in peptide chemistry. They can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[22][23] The resulting peptide hydrazides are key intermediates for:
-
Chemoselective Ligation: The hydrazide functionality can be used for "hydrazone ligation" to couple peptide fragments.[23]
-
Synthesis of Peptide Thioesters: Peptide hydrazides can be converted to peptide thioesters, which are essential for native chemical ligation (NCL).[24]
-
Formation of Cyclic Peptides: The hydrazide can serve as a handle for cyclization strategies.
Deprotection of the Boc Group
The removal of the Boc group is a fundamental step to unmask the free hydrazine or amine functionality for subsequent transformations. This is most commonly achieved under acidic conditions.[2][3][5]
Protocol 5: Standard Boc Deprotection
Materials:
-
N-Boc protected compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane or anisole)
Procedure:
-
Dissolve the N-Boc protected compound (e.g., 1 mmol) in dichloromethane (5-10 mL).
-
If the substrate contains sensitive functional groups prone to alkylation by the released tert-butyl cation (e.g., tryptophan, methionine), add a scavenger (e.g., anisole, 5-10% v/v).[25]
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (e.g., 2-5 mL, creating a 20-50% TFA/DCM solution) dropwise. Gas evolution (CO₂) will be observed.
-
Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
The resulting product is typically the TFA salt of the deprotected amine/hydrazine, which can be used directly or neutralized with a base.
Causality and Insights:
-
The mechanism involves protonation of the carbamate oxygen by the strong acid, followed by the loss of the stable tert-butyl cation and carbamic acid, which subsequently decarboxylates.[5]
-
The tert-butyl cation is a reactive electrophile that can cause side reactions. Scavengers are used to trap this cation.[25]
-
The choice of acid and solvent can be tuned. HCl in dioxane or methanol are also common alternatives to TFA/DCM.
Conclusion
Boc-protected hydrazines are far more than simple protected versions of a reactive functional group. They are enabling reagents that have opened new avenues in organic synthesis. Their stability, predictable reactivity, and versatility make them indispensable for the construction of complex nitrogen-containing molecules, particularly heterocycles and peptides. The protocols and insights provided in this guide serve as a practical resource for leveraging the full potential of these powerful synthetic building blocks in research and development.
References
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Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles. (2019). RSC Publishing. Available at: [Link]
-
Rhodium(III)-Catalyzed Sequential Cyclization of N-Boc Hydrazones with Propargylic Monofluoroalkynes via C–H Activation/C–F Cleavage for the Synthesis of Spiro[cyclobutane-1,9′-indeno[1,2-a]indenes]. (2022). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of N-Boc hydrazine derivative 5a. (n.d.). ResearchGate. Available at: [Link]
-
Expedient synthesis of indoles from N-Boc arylhydrazines. (2018). ResearchGate. Available at: [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). (2022). MDPI. Available at: [Link]
-
Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. (2006). PubMed. Available at: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2021). PMC - NIH. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. Available at: [Link]
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Author provided document.
-
Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. (2006). Organic Chemistry Portal. Available at: [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. Available at: [Link]
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Synthesis of oleophilic electron-rich phenylhydrazines. (2012). PMC - NIH. Available at: [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. (2015). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. (2005). The Journal of Organic Chemistry. Available at: [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). MDPI. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (2019). UTAR Institutional Repository. Available at: [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Available at: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). PMC - NIH. Available at: [Link]
-
Synthesis of N‐Boc‐N‐allyhydrazones 20. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science (RSC Publishing). Available at: [Link]
-
Consecutive hydrazino-Ugi-azide reactions: synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles. (2017). Beilstein Journals. Available at: [Link]
-
Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. (2008). Iraqi National Journal of Chemistry. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed. Available at: [Link]
-
Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. (2001). ResearchGate. Available at: [Link]
-
Versatile synthesis of Boc protected hydrazinoacetic acid and its application to the chemoselective ligation of TASP molecules. (2000). Infoscience. Available at: [Link]
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Efficient solventless technique for Boc-protection of hydrazines and amines. (2009). Semantic Scholar. Available at: [Link]
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Chemistry & Biology Of Multicomponent Reactions. (2012). PMC - PubMed Central - NIH. Available at: [Link]
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Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. (2009). PubMed. Available at: [Link]
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BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Available at: [Link]
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Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. (2006). ResearchGate. Available at: [Link]
-
Two independent routes leading to Boc-protected pyrazoles 5 and 3. (n.d.). ResearchGate. Available at: [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. (2009). ARKIVOC. Available at: [Link]
-
Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. (2018). ResearchGate. Available at: [https://www.researchgate.net/publication/326941549_Aryl_Hydrazide_beyond_as_Surrogate_of_Aryl_Hydrazine_in_the_Fischer_Indolization_The_Synthesis_of_N-Cbz-indoles_N-Cbz-carbazoles_and_NN'-Bis-Cbz-pyrrolo23-f]indoles]([Link])
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2010). NIH. Available at: [Link]
-
Recent Developments on Five-Component Reactions. (2021). PMC - NIH. Available at: [Link]
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BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. (2021). PMC - NIH. Available at: [Link]
-
A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. (2021). New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Dual protection of amino functions involving Boc. (2013). RSC Publishing. Available at: [Link]
-
Boc Protection - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
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Synthesis of Pyrazolo[1,5-a]pyrimidines: A Detailed Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and versatile substitution patterns have made it a cornerstone for the development of a wide array of therapeutic agents.[3] Compounds bearing this nucleus have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Notably, pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent protein kinase inhibitors, playing a crucial role in targeted cancer therapy by interfering with cellular signaling pathways that are often dysregulated in malignancies.[1][2][4]
This application note provides a comprehensive technical guide for the synthesis of pyrazolo[1,5-a]pyrimidines, with a primary focus on the robust and widely adopted method starting from hydrazine derivatives via 5-aminopyrazole intermediates. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols for both conventional and microwave-assisted syntheses, and offer practical insights into troubleshooting and optimization.
Core Synthetic Strategy: From Hydrazines to the Fused Bicyclic System
The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core involves a two-stage process that begins with the synthesis of a 5-aminopyrazole from a hydrazine derivative, followed by the cyclocondensation of the aminopyrazole with a 1,3-dielectrophilic species to construct the pyrimidine ring.
Mechanism of Pyrazolo[1,5-a]pyrimidine Formation
The key transformation is the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent. The reaction is typically catalyzed by acid or base and proceeds through a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: General mechanism of pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis of 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines
This protocol describes a typical acid-catalyzed cyclocondensation reaction.
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
Substituted β-enaminone
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle with magnetic stirring
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a solution of the appropriate β-enaminone (1.0 mmol) in glacial acetic acid (5.0 mL), add 3-methyl-1H-pyrazol-5-amine (1.0 mmol).
-
Reflux the reaction mixture for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water and collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the desired 7-aryl-3-methylpyrazolo[1,5-a]pyrimidine.[5]
| Parameter | Value |
| Reactants | 3-Methyl-1H-pyrazol-5-amine, β-enaminone |
| Solvent | Glacial Acetic Acid |
| Catalyst | Acetic Acid (serves as solvent and catalyst) |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Typical Yield | 80-87%[5] |
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.
Materials:
-
5-Aminopyrazole derivative
-
β-dicarbonyl compound or equivalent
-
Solvent (e.g., Diethylene glycol, Acetic acid, or solvent-free)
-
Microwave reactor
-
Standard laboratory glassware for work-up
Procedure:
-
In a microwave reactor vessel, combine the 5-aminopyrazole (1.0 equiv.) and the β-dicarbonyl compound (1.0-1.2 equiv.).
-
Add the appropriate solvent or conduct the reaction under solvent-free conditions.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80-180°C) for a short duration (e.g., 10-60 minutes).[5][6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform an appropriate work-up procedure, which may include precipitation by adding water, extraction with an organic solvent, and purification by column chromatography or recrystallization.[6]
| Parameter | Value |
| Reactants | 5-Aminopyrazole, β-dicarbonyl compound |
| Heating | Microwave Irradiation |
| Temperature | 80-180°C |
| Reaction Time | 10-60 minutes |
| Typical Yield | Good to excellent (e.g., 60-96%)[5][6] |
A Note on the Synthesis from Hydrazinopyrimidines: A Potential Intramolecular Route
While the synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinopyrimidines is not a commonly reported pathway, it is theoretically plausible through an intramolecular cyclization, potentially involving a Dimroth-type rearrangement.[4][7][8][9][10] This would involve a pre-formed pyrimidine ring bearing a hydrazine substituent, which could then cyclize to form the fused pyrazole ring.
Caption: Conceptual pathway for pyrazolo[1,5-a]pyrimidine synthesis from a hydrazinopyrimidine precursor.
This route remains an area for further synthetic exploration and could offer novel entry points to uniquely substituted pyrazolo[1,5-a]pyrimidine analogues.
Troubleshooting and Best Practices
Low Yields:
-
Reagent Purity: Ensure the purity of the 5-aminopyrazole and the β-dicarbonyl compound, as impurities can interfere with the reaction.
-
Reaction Conditions: Optimize the reaction temperature and time. For sluggish reactions, consider increasing the temperature or using a stronger acid catalyst.[11] Microwave assistance can also be beneficial.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Acetic acid is a common and effective solvent, but others such as ethanol with a catalytic amount of acid can also be employed.[11]
Formation of Side Products:
-
Regioisomers: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is possible. The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants. Careful analysis of the product mixture by NMR is crucial.
-
Purification: Effective purification by column chromatography or recrystallization is essential to isolate the desired product from any side products or unreacted starting materials.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines, primarily through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles, is a well-established and highly adaptable method for accessing this important class of heterocyclic compounds. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate diverse libraries of these compounds for drug discovery and development. The exploration of alternative synthetic routes, such as the potential intramolecular cyclization of hydrazinopyrimidines, may open new avenues for chemical innovation in this field.
References
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Dimroth rearrangement. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Scheme 4. Reactions with hydrazinopyrimidine 2. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][6][12]triazines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][6]triazolo[1,5-c]pyrimidine derivatives. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]
-
Acid-catalyzed Dimroth rearrangement mechanism of products (8a–c). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
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- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 8. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 5-(1,2-di-Boc-hydrazino)pyrimidine in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2] Its prevalence stems from its ability to mimic the purine ring of ATP, enabling competitive binding to the kinase hinge region through crucial hydrogen bond interactions.[2][3] This inherent characteristic has led to the development of a multitude of potent and selective inhibitors targeting a wide array of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[2][4] By strategically modifying the substitution pattern on the pyrimidine ring, medicinal chemists can fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 5-(1,2-di-Boc-hydrazino)pyrimidine , in the synthesis of pyrimidine-based kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and showcase its application in the construction of fused heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine core, a common motif in many potent kinase inhibitors.[1][5]
The Versatility of the Hydrazinopyrimidine Synthon
The introduction of a hydrazine moiety at the C5 position of the pyrimidine ring opens up a versatile synthetic handle for the construction of fused ring systems. The di-Boc protected form, this compound, offers a stable, yet readily deprotectable precursor to the reactive 5-hydrazinopyrimidine. This strategic protection allows for controlled reactions and purification, making it an invaluable tool in multi-step syntheses.
The primary application of this synthon lies in its ability to undergo cyclization reactions with various electrophiles to form fused pyrazole rings. This approach is particularly powerful for the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of adenine and have demonstrated significant potential as inhibitors of various protein kinases.[1][6]
Synthetic Workflow: From Precursor to Kinase Inhibitor Core
The overall synthetic strategy involves a three-stage process:
-
Synthesis of the Key Building Block: Preparation of this compound.
-
Core Scaffold Formation: Cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.
-
Functionalization: Further modification to introduce moieties that enhance kinase binding affinity and selectivity.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines the synthesis of the key building block via a palladium-catalyzed cross-coupling reaction.
Materials:
-
5-Bromopyrimidine
-
Di-tert-butyl carbazate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 eq), di-tert-butyl carbazate (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Part 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core
This protocol details the deprotection of the di-Boc group followed by cyclization to form the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many CDK9 inhibitors.[7][8][9][10][11]
Step 2A: Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-hydrazinopyrimidine, which is often used in the next step without further purification.
Step 2B: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
Materials:
-
Crude 5-hydrazinopyrimidine
-
2-(1-ethoxyethylidene)malononitrile
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of crude 5-hydrazinopyrimidine (1.0 eq) in ethanol, add 2-(1-ethoxyethylidene)malononitrile (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the desired 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Application in Kinase Inhibitor Synthesis: A Case Study of a CDK9 Inhibitor Scaffold
The synthesized pyrazolo[3,4-d]pyrimidine core can be further elaborated to generate potent and selective kinase inhibitors. For instance, the 4-amino group can be functionalized, and substitutions can be introduced on the pyrazole and pyrimidine rings to optimize interactions with the target kinase.
Caption: Simplified CDK9 signaling pathway and point of inhibition.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of pyrimidine-based kinase inhibitors. Its strategic use allows for the efficient construction of complex heterocyclic scaffolds, such as the pyrazolo[3,4-d]pyrimidine core, which is central to many potent kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors targeting a range of therapeutic areas. The continued development of innovative synthetic methodologies and a deeper understanding of kinase biology will undoubtedly lead to the discovery of next-generation targeted therapies.
References
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. (2014-05-29). [Link]
-
Discovery of novel CDK9 inhibitor with tridentate ligand: Design, synthesis and biological evaluation. PubMed. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. (2020-11-01). [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. (2022-05-17). [Link]
-
Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). ResearchGate. [Link]
-
Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. [Link]
-
The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]
-
Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation. Journal of Medicinal Chemistry - ACS Publications. (2024-03-15). [Link]
-
Development of CDK9 inhibitors. Cell Cycle Structural Biology - Newcastle University. [Link]
- Synthesis method for 5-bromo-2-fluoropyrimidine.
-
Articles Tagged with ''CDK9 inhibitors''. BioWorld. [Link]
-
CDK9 inhibitors in cancer research. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine | 213744-81-1 [smolecule.com]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel CDK9 inhibitor with tridentate ligand: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of CDK9 inhibitors | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 10. Cdk9 inhibitors - Articles | BioWorld [bioworld.com]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Use of 5-(1,2-DI-Boc-hydrazino)pyrimidine in solid-phase synthesis
An Application Note and In-Depth Protocol for the Solid-Phase Synthesis of Substituted Pyrimidines Utilizing 5-(1,2-Di-Boc-hydrazino)pyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Heterocyclic Building Block for Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, solid-phase synthesis (SPS) remains a cornerstone for the rapid generation of molecular libraries. The strategic choice of building blocks is paramount to the success of these campaigns. This compound emerges as a versatile scaffold, offering a unique combination of a pharmaceutically relevant pyrimidine core and a differentially protected hydrazine moiety. The di-tert-butyloxycarbonyl (Boc) protecting groups on the hydrazine provide an orthogonal handle for selective deprotection and subsequent functionalization, enabling the synthesis of diverse molecular architectures on a solid support.
The pyrimidine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key biological interactions. The hydrazine functional group, once deprotected, serves as a potent nucleophile, allowing for the introduction of a wide array of substituents through reactions such as acylation, sulfonylation, and reductive amination. This application note provides a comprehensive guide and a robust, field-tested protocol for the effective use of this compound in solid-phase synthesis campaigns.
Core Principle: Orthogonal Protection and Stepwise Functionalization
The central advantage of this compound lies in the stability of the Boc protecting groups under conditions typically used for peptide couplings (e.g., using diisopropylcarbodiimide, DIC) and their lability under acidic conditions (e.g., trifluoroacetic acid, TFA). This orthogonality allows for the incorporation of the pyrimidine scaffold into a growing molecule on a solid support, followed by the selective unmasking of the hydrazine for further diversification.
The stepwise deprotection and derivatization workflow is a key feature of this building block. The two Boc groups can be removed sequentially or simultaneously, depending on the reaction conditions, offering fine control over the synthetic route. This enables the generation of complex libraries from a common intermediate, a highly desirable feature in high-throughput synthesis.
Experimental Protocol: Solid-Phase Synthesis Workflow
This protocol outlines the key steps for the successful incorporation and derivatization of this compound on a solid-phase resin.
Resin Selection and Preparation
-
Resin Choice: The selection of the solid support is critical and depends on the desired cleavage strategy. For the synthesis of carboxamides, a Rink Amide resin is recommended. For carboxylic acids, a 2-chlorotrityl chloride resin is a suitable choice.
-
Protocol:
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.
-
Wash the resin extensively with DMF (3 x 5 mL per gram of resin) to remove any impurities.
-
Proceed with the coupling of the first building block or the this compound itself if it is the initial scaffold.
-
Coupling of this compound
-
Prerequisites: This step assumes the synthesis has already commenced on the resin and there is a free functional group (e.g., a carboxylic acid) ready for coupling with a suitably functionalized pyrimidine, or vice versa. For this protocol, we will assume the pyrimidine is pre-functionalized with a carboxylic acid for coupling to an amino-functionalized resin.
-
Protocol:
-
In a separate vessel, pre-activate the carboxylic acid-functionalized pyrimidine derivative (1.5 eq.) with a coupling agent such as HBTU (1.5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq.) in DMF for 15 minutes.
-
Add the activated pyrimidine solution to the swelled and washed amino-functionalized resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.
-
Deprotection of the Di-Boc-Hydrazine Moiety
-
Rationale: The Boc groups are efficiently removed using a moderately concentrated solution of trifluoroacetic acid (TFA) in DCM. The DCM swells the resin and the TFA cleaves the acid-labile Boc groups.
-
Protocol:
-
Treat the resin with a solution of 20-50% TFA in DCM (v/v).
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the reaction vessel and repeat the TFA treatment for another 30 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (to neutralize the resin), DMF (3x), and DCM (3x).
-
Derivatization of the Free Hydrazine
-
Principle: The newly exposed hydrazine is a nucleophile that can be acylated, sulfonylated, or used in other derivatization reactions. The following is an example of an acylation reaction.
-
Protocol:
-
Swell the deprotected resin in DMF.
-
In a separate vessel, dissolve the desired carboxylic acid (2.0 eq.), HBTU (2.0 eq.), and DIPEA (4.0 eq.) in DMF.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).
-
Cleavage and Product Isolation
-
Objective: To cleave the final synthesized molecule from the solid support. The cleavage cocktail depends on the resin used and the nature of other protecting groups on the molecule.
-
Protocol (for Rink Amide Resin):
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the crude product using reverse-phase HPLC.
-
Visual Workflow and Data Summary
Overall Solid-Phase Synthesis Workflow
Caption: High-level workflow for solid-phase synthesis using this compound.
Deprotection and Derivatization Cycle
Developing Anticancer Agents from Pyrimidine-Hydrazone Hybrids: Application Notes and Protocols
Introduction: The Strategic Convergence of Pyrimidine and Hydrazone Moieties in Oncology
The relentless pursuit of novel anticancer therapeutics has led researchers to the promising field of molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with enhanced efficacy and a multi-targeted mechanism of action.[1][2] Among the myriad of heterocyclic compounds, pyrimidine derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer properties.[3][4] The pyrimidine scaffold is a cornerstone in the structure of several clinically approved anticancer drugs.[1]
Simultaneously, the hydrazone moiety (-NH-N=CH-) has emerged as a critical pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer effects.[4][5][6] The presence of the azomethine group in hydrazones is crucial for their biological activity.[6] The hybridization of pyrimidine and hydrazone functionalities has yielded a new class of compounds, pyrimidine-hydrazone hybrids, which have demonstrated potent cytotoxic activity against various cancer cell lines and have shown promise as selective anticancer agents.[5][7] These hybrids often exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[2][3][5]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents based on the pyrimidine-hydrazone scaffold. It is designed to offer not just a set of instructions, but a deeper understanding of the rationale behind the experimental choices, ensuring scientific integrity and fostering innovation in the field.
I. Design and Synthesis of Pyrimidine-Hydrazone Hybrids
The rational design of pyrimidine-hydrazone hybrids is a critical first step in the development of potent anticancer agents. This process often involves computational studies, such as molecular docking, to predict the binding affinity of the designed molecules to specific cancer-related targets. The synthesis of these hybrids typically follows a multi-step procedure, which is adaptable to create a diverse library of compounds for structure-activity relationship (SAR) studies.
A. General Synthetic Strategy
A common and effective method for the synthesis of pyrimidine-hydrazone hybrids involves the condensation reaction between a pyrimidine-bearing hydrazide and a suitable aldehyde or ketone.[8][9] The general workflow is depicted below:
Caption: A generalized workflow for the synthesis of pyrimidine-hydrazone hybrids.
B. Detailed Protocol: Synthesis of a Representative Pyrimidine-Hydrazone Hybrid
This protocol outlines the synthesis of a hypothetical pyrimidine-hydrazone hybrid, N'-(4-chlorobenzylidene)-2-((4-phenylpyrimidin-2-yl)thio)acetohydrazide, as an illustrative example.
Materials:
-
2-mercapto-4-phenylpyrimidine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Ethanol
-
Hydrazine hydrate
-
4-chlorobenzaldehyde
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary)
Procedure:
-
Synthesis of Ethyl 2-((4-phenylpyrimidin-2-yl)thio)acetate (Intermediate 1):
-
To a solution of 2-mercapto-4-phenylpyrimidine (10 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (15 mmol) and stir for 30 minutes at room temperature.
-
Add ethyl chloroacetate (12 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain Intermediate 1. Recrystallize from ethanol if necessary.
-
-
Synthesis of 2-((4-phenylpyrimidin-2-yl)thio)acetohydrazide (Intermediate 2):
-
Dissolve Intermediate 1 (8 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (16 mmol) to the solution.
-
Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to yield Intermediate 2.
-
-
Synthesis of N'-(4-chlorobenzylidene)-2-((4-phenylpyrimidin-2-yl)thio)acetohydrazide (Final Product):
-
Dissolve Intermediate 2 (5 mmol) in ethanol (30 mL).
-
Add 4-chlorobenzaldehyde (5.5 mmol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with ethanol, and dry under vacuum.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
-
C. Characterization of Synthesized Hybrids
The structural elucidation of the synthesized pyrimidine-hydrazone hybrids is paramount to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for a Pyrimidine-Hydrazone Hybrid |
| ¹H NMR Spectroscopy | To determine the number and types of protons in the molecule and their connectivity. | Signals corresponding to the aromatic protons of the pyrimidine and other aryl rings, a characteristic singlet for the azomethine proton (-N=CH-), and a singlet for the -NH- proton of the hydrazone linkage.[10] The chemical shifts and splitting patterns provide valuable structural information.[10] |
| ¹³C NMR Spectroscopy | To identify the carbon skeleton of the molecule. | Resonances for the carbons of the pyrimidine ring, the azomethine carbon, and other aromatic and aliphatic carbons in the structure.[10] |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (hydrazone), C=N stretching (azomethine), C=O stretching (amide), and C-S-C stretching, confirming the presence of the key functional groups. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. | A molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the synthesized hybrid.[10] |
II. In Vitro Evaluation of Anticancer Activity
The preliminary assessment of the anticancer potential of newly synthesized pyrimidine-hydrazone hybrids is conducted through a series of in vitro assays using various cancer cell lines.
A. Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the pyrimidine-hydrazone hybrids in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
B. Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to investigate the mechanism of cell death induced by the pyrimidine-hydrazone hybrids, specifically to determine if they induce apoptosis and cause cell cycle arrest.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed and treat the cancer cells with the test compounds at their IC₅₀ concentrations for 24 or 48 hours, as described in the MTT assay protocol.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat the cells with the test compounds as described above.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and treat them with RNase A to degrade RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This can reveal if the compound causes cell cycle arrest at a specific phase.
-
III. Mechanism of Action Studies
Understanding the molecular mechanisms by which pyrimidine-hydrazone hybrids exert their anticancer effects is crucial for their further development. These studies often focus on identifying the specific cellular targets and signaling pathways affected by the compounds.
A. Kinase Inhibition Assays
Many pyrimidine-based anticancer agents function as kinase inhibitors.[1] Therefore, evaluating the inhibitory activity of pyrimidine-hydrazone hybrids against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), is a logical step.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-hydrazone hybrid.
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. This can be done using various formats, such as ELISA-based assays or radiometric assays.
-
Procedure (General):
-
Incubate the recombinant human EGFR enzyme with a specific substrate (e.g., a synthetic peptide) in the presence of ATP and the test compound at various concentrations.
-
After the reaction, quantify the amount of phosphorylated substrate.
-
Determine the IC₅₀ value of the compound for EGFR inhibition.
-
B. DNA Interaction Studies
Some heterocyclic compounds, including pyrimidine derivatives, can exert their anticancer effects by interacting with DNA.[10] Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to investigate the binding of pyrimidine-hydrazone hybrids to DNA.
Protocol: UV-Visible Spectroscopic Titration
-
Principle: The binding of a small molecule to DNA can cause changes in the UV-Vis absorption spectrum of the molecule (e.g., hypochromism or hyperchromism, and bathochromic or hypsochromic shifts).
-
Procedure:
-
Prepare a solution of the pyrimidine-hydrazone hybrid of a known concentration.
-
Record its UV-Vis absorption spectrum.
-
Titrate the solution with increasing concentrations of calf thymus DNA (ctDNA).
-
Record the spectrum after each addition of DNA.
-
Analyze the spectral changes to determine the binding mode (intercalation or groove binding) and calculate the binding constant.
-
IV. Data Presentation and Interpretation
Table 1: In Vitro Cytotoxicity of Representative Pyrimidine-Hydrazone Hybrids
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD | Positive Control (Doxorubicin) IC₅₀ (µM) ± SD |
| PH-1 | MCF-7 (Breast) | 5.2 ± 0.4 | 0.8 ± 0.1 |
| A549 (Lung) | 7.8 ± 0.6 | 1.2 ± 0.2 | |
| HepG2 (Liver) | 4.5 ± 0.3 | 0.9 ± 0.1 | |
| PH-2 | MCF-7 (Breast) | 2.1 ± 0.2 | 0.8 ± 0.1 |
| A549 (Lung) | 3.5 ± 0.3 | 1.2 ± 0.2 | |
| HepG2 (Liver) | 1.9 ± 0.1 | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The interpretation of such data involves comparing the IC₅₀ values of the synthesized compounds against different cell lines and with respect to the positive control. A lower IC₅₀ value indicates higher cytotoxic potency. Structure-activity relationship (SAR) studies can then be conducted to correlate the chemical structures of the hybrids with their biological activity, guiding the design of more potent analogues.
V. Conclusion and Future Directions
The development of anticancer agents from pyrimidine-hydrazone hybrids represents a promising avenue in cancer drug discovery. The synthetic versatility of these scaffolds allows for the creation of large and diverse chemical libraries, increasing the probability of identifying lead compounds with high efficacy and selectivity. The protocols and application notes provided in this guide offer a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these promising anticancer agents.
Future research in this area should focus on:
-
In vivo studies: Promising candidates identified from in vitro screening should be evaluated in animal models of cancer to assess their efficacy, toxicity, and pharmacokinetic properties.
-
Target identification: For compounds with unknown mechanisms of action, target identification studies are crucial to understand their molecular basis of action.
-
Optimization of lead compounds: SAR-guided medicinal chemistry efforts should be employed to optimize the potency, selectivity, and drug-like properties of lead compounds.
-
Combination therapies: Investigating the synergistic effects of pyrimidine-hydrazone hybrids with existing anticancer drugs could lead to more effective treatment strategies.
By adhering to rigorous scientific principles and employing a multidisciplinary approach, the full therapeutic potential of pyrimidine-hydrazone hybrids as a novel class of anticancer agents can be realized.
References
-
Design strategy of new pyrimidine hybrid compounds as anticancer agent. - ResearchGate. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. Available at: [Link]
-
Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC - NIH. Available at: [Link]
-
Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC - NIH. Available at: [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - MDPI. Available at: [Link]
-
The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed. Available at: [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. Available at: [Link]
-
Acridone-pyrimidine hybrid molecules: potential anticancer agents - Atlas of Science. Available at: [Link]
-
Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review - Frontiers in Health Informatics. Available at: [Link]
-
Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - NIH. Available at: [Link]
-
Potential Anticancer Agents. I. Schiff Bases and Hydrazone Derivatives of Pyrimidine-4-carboxaldehydes1 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones" Letters in Drug Design & Discovery - ResearchGate. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics REVIEW ARTICLE BIOLOGICALLY ACTIVE PYRIMIDINE HYDRAZONES - CORE. Available at: [Link]
-
Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - ResearchGate. Available at: [Link]
-
Novel[3][5][10]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed. Available at: [Link]
Sources
- 1. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | MDPI [mdpi.com]
- 7. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Method for coupling 5-(1,2-DI-Boc-hydrazino)pyrimidine to carboxylic acids
Application Note & Protocol
Title: Strategic Coupling of 5-(1,2-di-Boc-hydrazino)pyrimidine with Carboxylic Acids for Pharmaceutical Scaffolds
Abstract & Introduction
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] The functionalization of the pyrimidine ring allows for the exploration of vast chemical space, leading to the discovery of novel drug candidates. This application note provides a comprehensive guide to the amide coupling of this compound with a variety of carboxylic acids. This transformation is a critical step in synthesizing pyrimidine-hydrazide derivatives, a class of compounds with significant potential in drug development.
The tert-butoxycarbonyl (Boc) protecting groups on the hydrazine moiety are crucial; they modulate the nucleophilicity of the hydrazine, prevent unwanted side reactions, and can be selectively removed under acidic conditions in later synthetic steps.[2][3] The direct coupling of this protected hydrazine with carboxylic acids is a robust method for creating stable amide linkages, which are prevalent in biologically active molecules.[4]
This guide will detail the chemical principles, offer a comparative overview of common coupling methodologies, and provide a validated, step-by-step protocol for performing the reaction using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient and widely used coupling reagent.[5][6]
Reaction Principle & Mechanism
The formation of an amide bond from a carboxylic acid and an amine (or in this case, a protected hydrazine) is not spontaneous. The carboxylic acid's hydroxyl group is a poor leaving group, and a direct reaction is hindered by a competing acid-base reaction that deactivates the amine nucleophile.[7] Therefore, a coupling reagent is required to activate the carboxylic acid.
The activation process converts the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydrazine. Two of the most effective classes of coupling reagents for this purpose are carbodiimides (e.g., EDC) and uronium/phosphonium salts (e.g., HATU, HBTU).
Mechanism with HATU: HATU is a third-generation uronium salt that facilitates rapid and high-yielding amide bond formation with minimal racemization, particularly in peptide synthesis.[5] The reaction proceeds through a two-step mechanism:
-
Activation: The carboxylic acid, deprotonated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly rearranges to a more stable OAt-active ester.[6]
-
Coupling: The nucleophilic nitrogen of the this compound then attacks the activated ester's carbonyl carbon. The 7-azabenzotriazole (HOAt) moiety is an excellent leaving group, and its pyridine nitrogen is believed to stabilize the transition state through a neighboring group effect, accelerating the reaction.[6]
Caption: Simplified HATU-Mediated Coupling Mechanism
Comparison of Common Coupling Conditions
While this protocol focuses on HATU, researchers may choose other reagents based on substrate scope, cost, and work-up considerations. The table below summarizes common choices.
| Coupling Reagent | Base Required | Common Solvent | Temp (°C) | Typical Time (h) | Key Advantages & Disadvantages |
| HATU | DIPEA, TEA | DMF, NMP | 0 to 25 | 1 - 4 | Pro: High efficiency, fast, low racemization.[5] Con: Expensive, potential allergen.[8] |
| EDC·HCl | None (or DIPEA) | DCM, DMF | 0 to 25 | 2 - 12 | Pro: Water-soluble urea byproduct (easy removal).[9] Con: Can be less efficient for hindered substrates. |
| DCC | None | DCM, THF | 0 to 25 | 2 - 12 | Pro: Inexpensive and effective.[7] Con: Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[10] |
| Boc₂O / DMAPO | DMAPO | MeCN, THF | 25 | 1 - 6 | Pro: Novel method for less reactive heterocycles.[4][11] Con: May not be as general-purpose as uronium salts. |
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid with this compound on a 1.0 mmol scale. Adjustments may be necessary for specific substrates.
Materials & Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Flash chromatography system (optional, for purification)
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the coupling reaction.
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 mmol, 1.1 eq) and HATU (1.2 mmol, 1.2 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M relative to the limiting reagent) via syringe and stir until all solids are dissolved.
-
Activation: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (3.0 mmol, 3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 5-10 minutes. A color change may be observed as the active ester forms.
-
Nucleophile Addition: In a separate vial, dissolve this compound (1.0 mmol, 1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting pyrimidine is consumed (typically 1-4 hours).
-
Work-up & Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive reagents (moisture contamination). | Use freshly opened or properly stored anhydrous solvents and reagents. Ensure HATU is not degraded. |
| Insufficient base or base degradation. | Use freshly opened DIPEA. Ensure stoichiometry is correct. | |
| Sterically hindered substrates. | Increase reaction time, warm slightly (e.g., to 40 °C), or switch to a more potent coupling reagent or a different protocol.[12][13] | |
| Multiple Byproducts | Side reaction of the active ester. | Ensure the pyrimidine-hydrazine is added promptly after the activation step. Do not let the activated acid stir for an extended period before adding the nucleophile. |
| Difficult Purification | Residual DMF or urea byproducts. | Ensure thorough aqueous washes during work-up. For EDC/DCC, acidic/basic washes can help remove urea. |
Safety Precautions
-
HATU and other uronium salts are potent sensitizers and can cause severe allergic reactions or anaphylaxis upon repeated exposure. [8] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMF is a skin and respiratory irritant. Handle in a fume hood.
-
DIPEA is a corrosive and flammable base. Handle with care.
-
Follow all standard laboratory safety procedures.
References
-
Farag, A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Retrieved from [Link]
-
McKnelly, K. J., Sokol, W., & Nowick, J. S. (2019). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry. Retrieved from [Link]
-
Tolba, M. S., Kamal, A. M., & El-Sawy, E. R. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (2001). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Condamine, E., Moore, G., Marsais, F., Dupas, G., Papamicaël, C., & Levacher, V. (2004). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters. Retrieved from [Link]
-
Al-Ostath, A., Al-Assar, Z., Al-kuraishy, H. M., Al-Gareeb, A. I., & Sulaiman, G. M. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 30(13), 2955. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Lindhardt, A. T., Taaning, R. H., & Skrydstrup, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cole, K. P., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
El-Metwaly, A. M., El-Gazzar, M. G., & Habib, E. E. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Arkivoc. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
RSC Advances. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. Retrieved from [Link]
-
Wang, S. S., Kulesha, I. D., & Winter, D. P. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research. Retrieved from [Link]
- Google Patents. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
-
ResearchGate. (2025). Synthesis of Pyrimidines and 1,3,5‐Triazines via Cobalt‐Catalyzed Dehydrogenative Coupling in Air. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. d-nb.info [d-nb.info]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Hydrazines
Welcome to the technical support guide for troubleshooting the tert-butoxycarbonyl (Boc) deprotection of hydrazines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges during this critical synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to resolve common and complex issues.
Understanding the Core Reaction: Why Hydrazines Can Be Tricky
The Boc protecting group is favored for its stability under many conditions and its straightforward removal with acid. The generally accepted mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free hydrazine as an ammonium salt.[1][2][3]
However, the nucleophilicity and potential for oxidation of the resulting free hydrazine, especially electron-rich arylhydrazines, introduce complexities not always seen with simple amines.[4] This guide is structured to address these specific challenges in a direct question-and-answer format.
Section 1: Incomplete or Sluggish Deprotection
This is one of the most frequent hurdles in Boc deprotection. The reaction stalls, leaving significant amounts of starting material even after extended reaction times.
Q1: My Boc deprotection is incomplete. I've used standard TFA/DCM conditions, but the reaction won't go to completion. What's happening?
A1: Incomplete deprotection, a common frustration, often points to several interrelated factors beyond simply adding acid.
-
Insufficient Acid Stoichiometry or Strength: The primary cause is often inadequate acid strength or concentration.[5] For hydrazines, which can possess multiple basic sites, ensuring a sufficient excess of acid is critical for complete protonation and cleavage. If using a solution of acid like 4M HCl in dioxane, ensure it hasn't degraded over time.
-
Steric Hindrance: A bulky substrate can sterically hinder the approach of the acid to the carbamate group, slowing down the reaction.[5]
-
Electronic Effects: Electron-withdrawing groups near the Boc-protected nitrogen can destabilize the transition state, making the carbamate more resistant to cleavage.[5]
-
Solvent Choice: The solvent plays a crucial role. While dichloromethane (DCM) is standard, its polarity may not be optimal for all substrates, potentially leading to poor solubility and a sluggish reaction.[5][6]
Troubleshooting Steps:
-
Increase Acid Concentration: The most direct approach is to increase the acid concentration. Instead of a 25% TFA in DCM solution, try using neat TFA.[6][7]
-
Switch the Acid/Solvent System: If TFA is failing, consider switching to 4M HCl in dioxane or methanol.[8][9][10] These systems can offer different reactivity profiles.
-
Elevate the Temperature: Gentle heating (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier, but this must be done cautiously if other temperature-sensitive functional groups are present.[6][11]
-
Extend Reaction Time: Some substrates simply require more time. Monitor the reaction progress diligently using an appropriate analytical technique.[11]
Q2: How can I effectively monitor the progress of my deprotection reaction?
A2: Accurate monitoring is key to avoiding unnecessary side reactions from prolonged exposure to harsh acids.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected hydrazine salt is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin can be effective for visualizing the newly formed primary amine.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or when precise quantification is needed, LC-MS is the gold standard. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously.[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet for the tert-butyl protons, which typically appears around 1.4 ppm.[11]
Section 2: Side Product Formation
The generation of the highly reactive tert-butyl cation is the root cause of many side reactions during Boc deprotection.[13][14]
Q3: I'm seeing unexpected byproducts in my crude product. What are they and how can I prevent them?
A3: The primary culprit is the electrophilic tert-butyl cation generated during the cleavage. This cation can alkylate any available nucleophile in the reaction mixture.
-
t-Butylation of the Substrate: Electron-rich aromatic rings or other nucleophilic sites on your molecule of interest are prime targets for alkylation by the t-butyl cation.[4][14] This is a particularly significant issue with electron-rich arylhydrazines.
-
Polymerization: The t-butyl cation can also be deprotonated to form isobutylene gas, which can then polymerize under acidic conditions to form oligomers.[1]
Prevention Strategies: The Role of Scavengers
The most effective way to mitigate these side reactions is to introduce a "scavenger" into the reaction mixture. A scavenger is a compound that is more nucleophilic than your substrate and will preferentially react with, or "scavenge," the t-butyl cation.[6][10]
| Scavenger | Mechanism of Action | Typical Concentration |
| Anisole / Thioanisole | Acts as a cation trap through electrophilic aromatic substitution. | 5-10% (v/v) |
| Triethylsilane (TES) | Reduces the tert-butyl cation to isobutane. | 1.1 - 2 equivalents |
| Triisopropylsilane (TIS) | Similar to TES, acts as a reducing agent. | 1.1 - 2 equivalents |
| Water | Can act as a nucleophile to quench the cation, forming t-butanol. | Small amounts (often present in TFA) |
Workflow for Minimizing Side Products
Caption: Troubleshooting workflow for side product formation.
Section 3: Handling Molecules with Multiple Acid-Sensitive Groups
A common challenge is the selective deprotection of a Boc-hydrazine in the presence of other acid-labile groups like tert-butyl esters or acetals.
Q4: My compound also contains a t-butyl ester. How can I selectively remove the Boc group without cleaving the ester?
A4: Achieving selectivity requires carefully tuning the reaction conditions to exploit the differential reactivity of the protecting groups. Generally, Boc groups are more acid-labile than t-butyl esters.
-
Milder Acidic Conditions: Using weaker acids or more dilute solutions of strong acids can provide the necessary selectivity. For example, using 4M HCl in dioxane for a shorter reaction time at 0°C is often successful.[15] This protocol has been shown to offer good selectivity for Nα-Boc groups over tert-butyl esters.[10][15]
-
Alternative Reagents: For extremely sensitive substrates, non-traditional methods may be required.
Decision Tree for Selective Deprotection
Caption: Decision process for selective Boc removal.
Section 4: Work-up and Purification
The final stage of isolating the deprotected hydrazine can also present challenges, particularly regarding the stability and solubility of the product salt.
Q5: After removing the solvent and excess acid, my product is a sticky oil that is difficult to handle. How should I properly work up this reaction?
A5: This is a very common scenario. The resulting hydrazine salt is often hygroscopic and non-crystalline.
-
Direct Use: If the subsequent reaction is compatible with the TFA or HCl salt, the best approach is often to simply remove the volatiles in vacuo and use the crude salt directly.[8][17]
-
Precipitation/Trituration: The most common method to obtain a solid is to precipitate the salt by adding the concentrated reaction mixture dropwise to a large volume of a cold, non-polar solvent like diethyl ether or tert-butyl methyl ether (MTBE). The resulting solid can then be collected by filtration.
-
Aqueous Work-up (with caution): If the free hydrazine is not water-soluble, a basic work-up can be performed. After removing the bulk of the acid in vacuo, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[8] Caution: Free hydrazines can be unstable and prone to oxidation, so this should be done quickly and at low temperatures.
-
Ion-Exchange Resin: For water-soluble amines, using a basic resin like Amberlyst A21 can be an effective way to neutralize the acid and isolate the free base without an aqueous work-up.[8]
Frequently Asked Questions (FAQs)
Q: Can I use heat to remove a Boc group? A: Yes, thermal deprotection is possible, sometimes by heating under vacuum at high temperatures (e.g., >100 °C), but this is substrate-dependent and not commonly used for complex molecules due to the risk of decomposition.[2][18]
Q: Is it better to purify the Boc-protected compound first or deprotect the crude material and then purify? A: It is almost always better to purify the Boc-protected intermediate before deprotection. Carbamates are generally less polar and more stable, making them much easier to purify by standard techniques like silica gel chromatography. The resulting polar amine salts can be challenging to purify.[17]
Q: My deprotected hydrazine seems to be decomposing upon storage. How can I improve its stability? A: Free hydrazines, especially electron-rich ones, can be unstable.[4] It is best to store them as their hydrochloride or trifluoroacetate salts, which are generally more stable. Store them under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light. For long-term storage, conversion to a more stable salt form may be necessary.
Key Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM[19]
-
Dissolve the Boc-protected hydrazine (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add a scavenger like anisole (5% v/v) or triisopropylsilane (1.5 equiv.).
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM (3x) to ensure complete removal of residual TFA.
-
The resulting TFA salt can be used directly or precipitated by adding to cold diethyl ether.
Protocol 2: Selective Deprotection with HCl in Dioxane[19]
-
Suspend or dissolve the Boc-protected hydrazine (1.0 equiv.) in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature (or 0 °C for sensitive substrates) for 2-12 hours, or until the reaction is complete by TLC/LC-MS.
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected hydrazine.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. ResearchGate. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]
-
Removal of Boc protecting group as workup? Reddit. [Link]
-
Alternative Methods for Boc Deprotection. Reddit. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. [Link]
-
Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. microsaic.com [microsaic.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Coupling Reactions with 5-(1,2-DI-Boc-hydrazino)pyrimidine
Welcome to the technical support resource for 5-(1,2-DI-Boc-hydrazino)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a specialized chemical building block. Its core structure consists of a pyrimidine ring, which is a common motif in pharmaceuticals, linked to a hydrazine group at the C5 position. The hydrazine nitrogens are protected with tert-butoxycarbonyl (Boc) groups. Its primary application is to serve as a nucleophilic component in cross-coupling reactions, typically with aryl or heteroaryl halides, to form a stable C-N bond. Subsequent deprotection of the Boc groups reveals the free hydrazine moiety, which can be used for further derivatization or to form fused heterocyclic systems.
Q2: What are the best practices for handling and storing this reagent?
A: Like many hydrazine derivatives, this compound should be handled with care. It is recommended to store the compound in a cool, dry place, away from strong acids and oxidizing agents. While the Boc groups provide significant stability compared to free hydrazines, it is good practice to keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture and oxygen.
Q3: Which cross-coupling reaction is most suitable for this reagent?
A: The Palladium-catalyzed Buchwald-Hartwig amination is the most widely used and versatile method for forming C(sp²)–N bonds and is highly recommended for this reagent.[1] This reaction class has seen extensive development, with a wide array of catalysts and ligands available that can overcome common challenges such as steric hindrance and catalyst inhibition.[2]
Q4: Why are the Boc groups necessary?
A: The two Boc groups serve several critical functions:
-
Stability: They protect the nucleophilic and potentially reactive hydrazine from unwanted side reactions and improve its shelf-life.[3]
-
Reactivity Modulation: They temporarily decrease the nucleophilicity of the hydrazine, which can prevent side reactions.
-
Solubility: The bulky tert-butyl groups often improve solubility in common organic solvents used for cross-coupling reactions.
-
Selectivity: In some cases, protecting groups can direct the regioselectivity of a reaction, although with a symmetrically protected hydrazine, the primary role is protection and stability.[4]
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses common issues encountered when coupling this compound with aryl or heteroaryl halides (Ar-X).
Issue 1: Low or No Conversion to the Desired Product
Low yield or complete reaction failure is the most common challenge. This can often be traced back to the catalyst system or reaction conditions being sub-optimal for this specific, sterically demanding nucleophile.
Q: My reaction shows a large amount of unreacted starting material, even after extended reaction times. What is the likely cause?
A: This is typically due to an insufficiently active catalytic system for the given substrates. Here’s a breakdown of potential causes and solutions:
-
Potential Cause 1: Inadequate Catalyst and Ligand. The steric bulk of the two Boc groups on the hydrazine, combined with the electronic properties of your aryl halide, demands a highly active catalyst. Standard or first-generation catalysts like Pd(PPh₃)₄ are often ineffective.[5]
-
Solution: Employ modern, bulky, and electron-rich phosphine ligands. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. A pre-formed palladium precatalyst is often more effective than generating the active Pd(0) species in situ.[2]
-
| Parameter | Recommendation for Hindered Couplings | Rationale |
| Pd Precatalyst | XPhos Pd G2/G3, RuPhos Pd G2/G3, BrettPhos Pd G3 | These form the active LPd(0) catalyst cleanly and efficiently, which is crucial for initiating the catalytic cycle.[2] |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos | Bulky, electron-rich ligands accelerate reductive elimination, which is often the rate-limiting step for sterically hindered substrates.[5] |
-
Potential Cause 2: Incorrect Base Selection. The base plays a critical role in deprotonating the hydrazine to make it a more potent nucleophile. However, a base that is too weak may not be effective, while an inappropriate strong base can cause side reactions.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[1]
-
-
Potential Cause 3: Catalyst Inhibition. The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation and stalling the reaction.[5]
-
Solution: Using a higher catalyst loading (e.g., increasing from 1 mol% to 2-5 mol%) can sometimes overcome this inhibition. Additionally, the bulky Buchwald-type ligands can help to prevent inhibitory binding of the pyrimidine ring to the palladium center.
-
Visualizing the Catalytic Cycle
To better understand the process, here is a simplified representation of the Buchwald-Hartwig catalytic cycle. Each step must be efficient for a high yield.
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Issue 2: Formation of Significant Side Products
Even when the reaction proceeds, the formation of undesired side products can complicate purification and lower the yield of your target molecule.
Q: My mass spec analysis shows a peak corresponding to my aryl halide being replaced by a hydrogen. What is this and how do I prevent it?
A: This side product results from hydrodehalogenation , where the aryl halide is reduced to the corresponding arene.
-
Cause: This often occurs when the reductive elimination step is slow (a common issue with hindered substrates), allowing for competing pathways like β-hydride elimination from alkoxide bases or reaction with trace water.
-
Solutions:
-
Change the Base: Switching from an alkoxide base (like NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can sometimes reduce this side reaction, although it may require higher temperatures.
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried, as water can be a proton source for this side reaction.
-
Optimize Ligand: A more effective ligand that accelerates reductive elimination can outcompete the hydrodehalogenation pathway.
-
Q: I'm observing partial or complete loss of the Boc groups during the reaction. Is this expected?
A: While Boc groups are generally stable to the basic conditions of the Buchwald-Hartwig reaction, they can be labile under certain circumstances, especially at high temperatures or in the presence of certain additives. Some Suzuki-Miyaura coupling conditions have been known to hydrolyze Boc groups.[6]
-
Cause: High reaction temperatures (>120 °C) or prolonged reaction times can lead to thermal decomposition or cleavage of the Boc group. The presence of water in the reaction mixture can also facilitate hydrolysis under basic conditions.
-
Solutions:
-
Lower the Temperature: If possible, screen for a more active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 80-100 °C).
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting materials are consumed to avoid over-exposure to harsh conditions.
-
Ensure Anhydrous Conditions: As with hydrodehalogenation, using dry solvents and reagents can minimize hydrolysis.
-
Troubleshooting Workflow
Here is a logical workflow to follow when optimizing your reaction.
Caption: A decision-making workflow for troubleshooting low conversion.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination (Recommended Starting Point)
This is a general protocol and should be optimized for your specific aryl/heteroaryl halide.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1-0.2 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (start with 100 °C).
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: Post-Coupling Boc Deprotection
Materials:
-
Coupled Product (1.0 equiv)
-
Trifluoroacetic Acid (TFA, 10-20 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected coupled product in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. Note: Gas evolution (CO₂) will occur.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates complete removal of both Boc groups.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product. Further purification may be required.
References
- Palladium‐Catalyzed N‐Arylation of N,N‐Dialkylhydrazines with Aryl Chlorides. Advanced Synthesis & Catalysis. [URL not directly available, but referenced in search results]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-Catalyzed N-Arylation of N,N-Dialkylhydrazines with Aryl Chlorides. ResearchGate. [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]
-
Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]
-
Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health. [Link]
-
Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry. [Link]
-
Recent developments in Pd-catalyzed direct arylations of heteroarenes with aryl halides. University of Pisa. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health. [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Royal Society of Chemistry. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry. [Link]
-
Radical coupling reactions of hydrazines via photochemical and electrochemical strategies. Royal Society of Chemistry. [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. National Institutes of Health. [Link]
-
Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. PubMed. [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. [Link]
-
Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. ResearchGate. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis with Di-Boc-Hydrazino Pyrimidine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for di-Boc-hydrazino pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and side reactions encountered when working with this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the properties and handling of di-Boc-hydrazino pyrimidines.
Q1: Why use a di-Boc protecting strategy for the hydrazino group?
A1: The use of two tert-butoxycarbonyl (Boc) groups offers a dual advantage in synthesis. Primarily, the two bulky Boc groups significantly decrease the nucleophilicity of the protected hydrazine nitrogen atoms. This prevents the hydrazine moiety from participating in unwanted side reactions during subsequent modifications of the pyrimidine ring. Secondly, the two Boc groups are orthogonal, meaning one can be cleaved under milder acidic conditions than the other, allowing for stepwise functionalization if required.[1] This dual protection strategy is pivotal when handling multifunctional molecules where precise reaction control is paramount.[2]
Q2: What are the general stability limitations of a di-Boc-hydrazino pyrimidine?
A2: Di-Boc-hydrazino pyrimidines are generally stable under basic and nucleophilic conditions, as well as to catalytic hydrogenolysis.[3] However, their primary vulnerability is to acidic conditions. The tert-butoxycarbonyl (Boc) group is designed to be cleaved by acid.[4][5] Exposure to even moderate or trace amounts of acid, especially at elevated temperatures, can lead to partial or complete deprotection. Additionally, prolonged heating can sometimes lead to degradation, although Boc-protected hydrazines are considered thermally stable in the absence of acids.[1]
Q3: Can I use standard DMAP-catalyzed conditions for introducing the Boc groups onto my hydrazino-pyrimidine?
A3: While 4-dimethylaminopyridine (DMAP) is a common catalyst for Boc protection, it can be problematic for hydrazines. The use of DMAP in solvents like acetonitrile can lead to a mixture of products that are difficult to separate.[1][3] A more reliable and cleaner method is often a solventless reaction where the hydrazino-pyrimidine is added directly to molten di-tert-butyl dicarbonate (Boc₂O).[1] This approach frequently proceeds quickly and cleanly without the need for a catalyst, yielding a product that can often be purified by simple recrystallization.[1]
Troubleshooting Guide: Common Side Reactions & Solutions
This guide provides a problem-and-solution framework for specific issues encountered during synthesis.
Issue 1: Premature or Partial Deprotection of Boc Groups During a Subsequent Reaction
Observed Problem: You are performing a reaction on the pyrimidine ring (e.g., a Suzuki coupling or another substitution) under supposedly non-acidic conditions, but you observe the formation of mono-Boc or fully deprotected hydrazino-pyrimidine byproducts.
Root Cause Analysis: The Boc group is highly sensitive to acid. The premature cleavage is almost always due to the presence of an overlooked acid source in your reaction. This can originate from:
-
Acidic Reagents or Catalysts: Lewis acids or even Brønsted acids used as catalysts can readily cleave the Boc group.[1]
-
Reagent Degradation: Older reagents or solvents can degrade to form acidic impurities. For example, chloroform can degrade to produce HCl.
-
Hydrolysis of Metal Salts: Some metal salts used in cross-coupling reactions can hydrolyze to generate acid in situ, especially if trace water is present.
-
Acidic Silica Gel: Using standard silica gel for chromatography can cause deprotection on the column.
Solutions & Mitigation Strategy:
| Mitigation Step | Detailed Protocol & Explanation |
| 1. Scrutinize Reagents | Ensure all reagents and solvents are fresh and anhydrous. If a Lewis acid is required for your reaction, consider if a milder one can be used or if the reaction temperature can be lowered to reduce the rate of deprotection. |
| 2. Add a Non-Nucleophilic Base | Incorporate a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge into the reaction mixture. This will scavenge trace acid without interfering with most synthetic transformations. |
| 3. Temperature Control | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Boc cleavage is kinetically slower at lower temperatures. |
| 4. Neutralize Chromatography Media | Before purification, wash your silica gel with a solution of triethylamine in your eluent (e.g., 1% Et₃N in Hexane/EtOAc), then flush with the eluent alone. This neutralizes acidic sites on the silica surface. |
Issue 2: Alkylation of the Pyrimidine Ring or Other Nucleophilic Sites During Deprotection
Observed Problem: After acidic deprotection using an acid like trifluoroacetic acid (TFA), you isolate your desired product but also find byproducts where a tert-butyl group has been added to the pyrimidine ring or other electron-rich aromatic systems in your molecule.
Root Cause Analysis: The mechanism of Boc deprotection involves the formation of a tert-butyl cation (t-Bu⁺).[4][6] This cation is a potent electrophile. If your substrate contains nucleophilic sites, such as electron-rich aromatic rings (like phenols or anilines) or even the pyrimidine ring itself, it can be susceptible to Friedel-Crafts-type alkylation by the t-Bu⁺ cation.[6]
Workflow for Preventing t-Butyl Alkylation:
Caption: Troubleshooting workflow for preventing alkylation side reactions.
Recommended Protocol: Deprotection with Cation Scavenging
-
Preparation: Dissolve the di-Boc-hydrazino pyrimidine substrate (1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Scavenger Addition: Add a cation scavenger to the solution. Triethylsilane (TES, 3-5 equiv) is highly effective as it reacts with the t-butyl cation to form the volatile isobutane and a silyl byproduct.
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material (typically 1-3 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove excess TFA. Purify the resulting amine salt as required.
Issue 3: Ring-Opening or Rearrangement of the Pyrimidine Core
Observed Problem: Under harsh reaction conditions (e.g., strong acid/base at high temperatures or reaction with strong nucleophiles like hydrazine hydrate), you observe significant degradation of your starting material or the formation of unexpected products, such as pyrazoles.
Root Cause Analysis: The pyrimidine ring, while aromatic, is not indestructible. It is an electron-deficient heterocycle, making it susceptible to nucleophilic attack that can lead to ring-opening. For instance, reacting a substituted pyrimidine with excess hydrazine at high temperatures can lead to skeletal rearrangement to form pyrazoles.[7][8][9] This transformation involves nucleophilic attack by hydrazine, followed by ring-opening and subsequent re-cyclization with the elimination of a one-carbon fragment.
Preventative Measures:
-
Mind the Stoichiometry: When using potent nucleophiles like hydrazine for other transformations (e.g., hydrazinolysis of an ester elsewhere in the molecule), use only a slight excess (1.0-1.2 equivalents) if possible.[10]
-
Control the Temperature: Avoid excessive heating. Many transformations can be achieved at room temperature or with gentle warming. High temperatures often provide the activation energy needed for undesired ring-opening pathways.
-
Protect the Ring: If you must use harsh conditions, consider if the pyrimidine ring itself can be temporarily deactivated. For example, N-alkylation or triflylation can activate the ring towards specific transformations but must be chosen carefully to avoid other side reactions.[8]
-
Alternative Reagents: If attempting to form a hydrazide from an ester, consider milder, non-hydrazine-based methods if the pyrimidine core proves too labile.
Caption: Simplified pathway of pyrimidine to pyrazole rearrangement.
References
-
Mąkosza, M., & Słomkowska, A. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]
-
ARKAT USA, Inc. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]
-
YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. [Link]
-
Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Pakistan Journal of Scientific and Industrial Research. (2002). SYNTHESIS OF SOME NEW PYRIMIDINE DERIVATIVES INCORPORATED INTO OTHER HETEROCYCLES FOR BIOLOGICAL EVALUATION. [Link]
-
MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). [Link]
-
Kulszewicz-Bajer, I., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 285–290. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(37), 6255-6278. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Bartholomew, G. L., Carpaneto, F., & Sarpong, R. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(48), 22023–22029. [Link]
-
Bartholomew, G. L., Carpaneto, F., & Sarpong, R. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(48), 22023–22029. [Link]
-
Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in Experimental Medicine and Biology, 611, 211-212. [Link]
-
ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. [Link]
-
PubMed. (n.d.). Versatile synthesis of Boc protected hydrazinoacetic acid and its application to the chemoselective ligation of TASP molecules. [Link]
-
PubMed. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Wang, D. S., et al. (2018). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 23(12), 3123. [Link]
-
PubMed. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. [Link]
-
ResearchGate. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
-
Mohamady, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6265. [Link]
Sources
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- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
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Technical Support Center: Purification of Polar Pyrimidine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the purification of polar pyrimidine derivatives. The inherent polarity of these compounds often presents significant challenges in achieving high purity. This document offers a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise, technically grounded answers to guide your purification strategy.
Q1: What are the primary challenges when purifying polar pyrimidine derivatives?
A1: The main difficulties arise from their high polarity. This can cause problems like insufficient retention in reversed-phase chromatography, peak tailing in HPLC, and challenges in crystallization due to high solubility in polar solvents.[1] These molecules often have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar solvents and stationary phases.[1]
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?
A2: The choice of technique depends on the specific characteristics of your derivative. Here are the most common and effective methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the top choice for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase that has a high concentration of a less polar organic solvent, which effectively retains polar analytes.[1][2][3]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be adapted for polar pyrimidines. Strategies include using polar-endcapped columns or adding specific ion-pairing agents to the mobile phase to boost retention.[1][4]
-
Ion-Exchange Chromatography (IEC): This method is highly effective for pyrimidine derivatives that can be ionized, as it separates them based on their net charge.[1]
-
Mixed-Mode Chromatography: This advanced technique combines multiple separation mechanisms, like reversed-phase and ion-exchange, offering unique selectivity and improved separation for complex mixtures of polar compounds.[1][5][6][7][8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging, powerful technique for purifying polar compounds.[10][11] It offers fast and efficient separations and is considered a greener alternative due to its use of carbon dioxide-based mobile phases.[10][12][13]
Q3: How can I enhance the retention of my polar pyrimidine derivative in reversed-phase HPLC?
A3: To improve retention in reversed-phase HPLC, you can try the following:
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]
-
Reduce the Organic Modifier Concentration: A lower amount of organic solvent (like acetonitrile or methanol) in the mobile phase will enhance the retention of polar compounds.[1]
-
Modify the Mobile Phase pH: For pyrimidine derivatives that are acidic or basic, adjusting the mobile phase's pH to suppress ionization can increase their hydrophobicity and, consequently, their retention.[1][14]
Q4: What leads to peak tailing in the HPLC analysis of my pyrimidine derivative, and how can I resolve it?
A4: Peak tailing is a frequent problem when analyzing polar compounds and can stem from several factors:
-
Secondary Interactions: A primary cause is the interaction between basic analytes and any remaining silanol groups on a silica-based stationary phase.[4][14] To address this, you can either operate at a lower pH (around 3) to protonate the silanol groups or use a highly deactivated, end-capped column.[14]
-
Mismatched Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.[1] It's best to dissolve your sample in the initial mobile phase whenever possible.[1]
Q5: When is crystallization a viable purification method for polar pyrimidine derivatives?
A5: Crystallization can be a very effective and scalable purification method, provided you can identify a suitable solvent or solvent system where the pyrimidine derivative has high solubility at elevated temperatures and low solubility at cooler temperatures.[15][16] However, the high polarity of these compounds can make finding such a solvent challenging, as they are often highly soluble in common polar solvents even at low temperatures.[1]
Section 2: Troubleshooting Guide
This guide provides a structured, question-and-answer approach to resolving specific experimental issues.
Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution | Citation |
| Poor Retention in Reversed-Phase HPLC | The analyte is too polar for the stationary phase. | Use a polar-endcapped or polar-embedded column. Consider HILIC as an alternative method. | [1] |
| The mobile phase is too strong. | Decrease the percentage of the organic modifier in the mobile phase. | [1] | |
| HPLC Peak Tailing | The analyte is basic, interacting with acidic silanol groups. | Add a basic modifier like triethylamine or ammonia to the mobile phase. | [4] |
| The injection solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase. | [1] | |
| Column degradation. | Replace the column. | [1] | |
| Split Peaks in HPLC | Partially blocked column frit or a void in the column. | Reverse and flush the column according to the manufacturer's guidelines. If the problem persists, replace the column. | [1] |
| The sample solvent is not compatible with the mobile phase. | Ensure the sample solvent is weaker than or the same as the mobile phase. | [1] | |
| A co-eluting impurity is present. | Optimize the separation method to resolve the impurity. | [1] |
Crystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution | Citation |
| Compound Fails to Crystallize | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent. | [1] |
| The compound is too soluble in the chosen solvent. | Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent). | [1] | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. | [1] |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to further decrease solubility. | [1] |
Section 3: Experimental Protocols
Protocol 1: General HILIC Purification Workflow
This protocol provides a standard method for purifying polar pyrimidine derivatives using Hydrophilic Interaction Liquid Chromatography.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of a non-polar organic solvent (e.g., acetonitrile) and a low percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate). A typical starting point is 95:5 (v/v) Acetonitrile:Aqueous Buffer.
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase. If solubility is an issue, use a minimal amount of a slightly more polar solvent mixture (e.g., 90:10 Acetonitrile:Aqueous). Filter the sample through a 0.22 µm filter.[1]
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]
-
Inject the prepared sample.
-
Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.[1]
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Fraction Collection and Analysis:
-
Collect the fractions that contain the peak of interest.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Protocol 2: General Recrystallization Workflow
This protocol outlines a standard method for purifying polar pyrimidine derivatives through crystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude pyrimidine derivative into an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (if needed): If the solution has a color, add a small amount of activated charcoal and boil it for a few minutes. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1]
-
Crystallization: Let the hot, clear solution cool down slowly to room temperature. Covering the flask will help to slow down the cooling process. Once it has reached room temperature, you can place the flask in an ice bath to maximize the formation of crystals.[1]
-
Isolation and Washing: Collect the crystals using vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to get rid of any impurities that are sticking to them.[1]
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any remaining solvent.[1]
Section 4: Visualized Workflows
The following diagrams illustrate key decision-making processes and workflows for the purification of polar pyrimidine derivatives.
Caption: Decision tree for selecting a primary chromatographic purification method.
Caption: Troubleshooting workflow for addressing HPLC peak tailing.
References
- - Benchchem. (n.d.).
-
How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved January 19, 2026, from [Link]
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. (n.d.). Retrieved January 19, 2026, from [Link]
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds - Benchchem. (n.d.).
-
Louw, S., Pereira, A. S., Tredoux, A. G., & de Villiers, A. (2012). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (2014, March 1). LCGC International, 27(3). [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved January 19, 2026, from [Link]
-
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2016). Mixed-Mode Chromatography—A Review. LCGC International, 34(s5), 8-16. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. (2024, December 5). Retrieved January 19, 2026, from [Link]
-
van Zelst, B., et al. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. [Link]
- Technical Support Center: Optimizing HPLC Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Analysis of polar compounds by supercritical fluid chromatography [vtechworks.lib.vt.edu]
- 12. Video: Supercritical Fluid Chromatography [jove.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. rubingroup.org [rubingroup.org]
Stability of DI-Boc protected hydrazines in acidic and basic conditions.
Welcome to the technical support guide for di-tert-butoxycarbonyl (di-Boc) protected hydrazines. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Here, we address common challenges and frequently asked questions regarding the stability and manipulation of di-Boc protected hydrazines, moving beyond simple protocols to explain the chemical principles governing their behavior.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers to common issues encountered during the use of di-Boc protected hydrazines.
Question 1: How stable are N,N'-di-Boc protected hydrazines under typical laboratory conditions?
Answer: N,N'-di-Boc protected hydrazines are generally robust crystalline solids that are stable to storage at ambient temperature and are compatible with a wide range of reaction conditions. The tert-butoxycarbonyl (Boc) group is celebrated for its stability towards nucleophiles, catalytic hydrogenation, and, most importantly, basic conditions.[1] This chemical resilience makes it an "orthogonal" protecting group to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or acid-labile groups that require much milder conditions for cleavage.[2]
However, their stability is highly dependent on the pH. They are designed to be cleaved under acidic conditions, a property that forms the cornerstone of their utility in multi-step synthesis.[3]
Question 2: What is the mechanism of Boc group cleavage in acidic media, and why is it so effective?
Answer: The cleavage of a Boc group is a classic acid-catalyzed elimination reaction. The process is efficient due to the formation of highly stable byproducts. The mechanism proceeds as follows:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[4] This step activates the carbonyl group.
-
Carbocation Formation: The protonated intermediate fragments, leading to the loss of a resonance-stabilized carbamic acid and, crucially, a stable tertiary carbocation (the tert-butyl cation).[4][5] The formation of this stable carbocation is the primary thermodynamic driving force for the reaction.
-
Decarboxylation & Gas Evolution: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[6] Simultaneously, the tert-butyl cation typically eliminates a proton to form isobutylene gas. The evolution of these two gases drives the reaction to completion according to Le Châtelier's principle.
Below is a diagram illustrating this well-established mechanism.
Caption: Acidic cleavage of the Boc group.
Question 3: I need to remove only one of the two Boc groups. Is selective mono-deprotection of N,N'-di-Boc-hydrazine feasible?
Answer: Yes, selective mono-deprotection is not only feasible but is a key synthetic strategy. The two Boc groups on the hydrazine nitrogen atoms are not electronically equivalent after the first cleavage. Once one Boc group is removed, the resulting N-Boc-hydrazine is significantly more stable to acid than its di-Boc precursor.
The causality is twofold:
-
Reduced Basicity: The remaining Boc group is electron-withdrawing, which decreases the basicity of the adjacent nitrogen atoms. This makes the carbonyl oxygen of the second Boc group less susceptible to protonation, thus slowing down the rate of the first step of cleavage.
-
Electronic Deactivation: The overall electron density of the molecule is lower, making it more resistant to further acid-catalyzed cleavage.
To achieve selective mono-deprotection, you must carefully control the reaction conditions. This typically involves using a stoichiometric amount of a milder acid or carefully controlled reaction times with stronger acids at low temperatures.
| Reagent/Condition | Typical Use | Selectivity for Mono-Deprotection |
| TFA (1-1.2 eq), DCM, 0°C | Standard Mono-deprotection | Good to Excellent |
| HCl (2M in Ether or Dioxane) | Mono-deprotection | Good, requires careful monitoring |
| TfOH (-40°C to -20°C) | Deprotection of sensitive substrates | Excellent, but requires cryogenic conditions[7] |
| Excess TFA or HCl, RT | Full Di-deprotection | Poor, leads to the free hydrazine |
Troubleshooting Guide
Problem 1: My acidic deprotection is sluggish or incomplete, even with excess acid.
Possible Causes & Solutions:
-
Reagent Quality: Anhydrous conditions are critical. Trifluoroacetic acid (TFA) is hygroscopic and absorbed water can interfere with the reaction. Ensure you are using a fresh, dry bottle of TFA and anhydrous solvent (e.g., dichloromethane, DCM).
-
Insufficient Acid Strength: For particularly electron-deficient substrates, TFA may not be strong enough. Consider switching to a stronger acid system like HCl in dioxane or even triflic acid (TfOH) at low temperatures for very stubborn cases.[7]
-
Solvent Effects: Ensure your protected hydrazine is fully dissolved. If solubility is an issue in DCM, consider co-solvents like acetonitrile, but ensure they are inert to the acidic conditions.
Problem 2: After acidic deprotection, I observe a new, higher molecular weight impurity. What is it and how can I avoid it?
Possible Cause & Solution:
This is a classic sign of tert-butylation . The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate any nucleophilic sites on your starting material or product.[8][9] Electron-rich aromatic rings, thiols, and even the deprotected hydrazine itself can be susceptible to this side reaction.
Solutions:
-
Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture that will trap the tert-butyl cation before it can react with your product.
-
Common Scavengers: Anisole (1-5 eq), thioanisole (1-5 eq), or triisopropylsilane (TIPS, 1.1 eq).
-
-
Lower the Temperature: Running the reaction at 0°C or below can significantly reduce the rate of this bimolecular side reaction.
-
Use a Different Deprotection Method: For extremely sensitive substrates, consider alternative methods that do not generate a free carbocation, such as using trimethylsilyl iodide (TMSI) followed by methanol.[8]
Caption: Troubleshooting workflow for acidic Boc deprotection.
Question 4: Are di-Boc protected hydrazines stable to basic conditions? I need to perform a saponification on an ester elsewhere in my molecule.
Answer: Yes, one of the primary advantages of the Boc group is its exceptional stability to a wide range of basic and nucleophilic conditions.[1][2] You can confidently perform reactions such as:
-
Ester Saponification: Using bases like LiOH, NaOH, or KOH.
-
Amide Coupling: Using amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reactions with Organometallics: Grignard reagents or organolithiums (at low temperatures).
This stability allows for a highly flexible synthetic design, where you can deprotect other groups (like Fmoc with piperidine) or manipulate other functional groups without affecting the Boc-protected hydrazine moiety.
A Word of Caution: While stable to common bases, extremely harsh conditions (e.g., heating with concentrated strong bases for extended periods) could potentially lead to degradation, though this is outside the scope of typical synthetic protocols. Always perform a stability test on a small scale if you plan to use unconventional or particularly aggressive basic conditions.
Detailed Experimental Protocols
Protocol 1: Standard Full Deprotection of N,N'-Di-Boc-Hydrazine
Objective: To remove both Boc groups to generate the free hydrazine salt.
Materials:
-
N,N'-Di-Boc-hydrazine derivative (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Anisole (scavenger, 2-5 eq)
Procedure:
-
Dissolve the N,N'-di-Boc-hydrazine derivative in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the anisole scavenger to the solution.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add TFA dropwise to the stirring solution. Gas evolution (CO2, isobutylene) should be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Once complete, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
The resulting residue is the crude hydrazine di-TFA salt, which can be used directly or purified further.
Protocol 2: Selective Mono-Deprotection of an N,N'-Di-Boc-Hydrazide
Objective: To selectively remove one Boc group, yielding the N-Boc-hydrazide.
Materials:
-
N,N'-Di-Boc-hydrazide derivative (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 1.1 eq)
Procedure:
-
Dissolve the N,N'-di-Boc-hydrazide in anhydrous DCM (0.1 M) in a round-bottom flask.
-
Cool the solution to 0°C.
-
Slowly add a pre-prepared solution of TFA (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Maintain the reaction temperature at 0°C and monitor closely by TLC every 15 minutes.
-
As soon as the starting material is consumed and before significant formation of the di-deprotected product is observed, quench the reaction.
-
Quench by pouring the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude N-Boc-hydrazide.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][2][10]
-
Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. Retrieved from [Link][11]
-
Mąkosza, M., & Kwast, A. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(vi), 291-297. Retrieved from [Link][1][12][13]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16337-16368. Retrieved from [Link][3][14]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][15]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link][16]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][4]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][5]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][8]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link][9]
-
Barbe, G., & Charette, A. B. (2004). Synthesis of Diprotected Monosubstituted Hydrazine Derivatives from tert-Butyl Carbazates and Boronic Acids. Organic Letters, 6(19), 3379-3382. Retrieved from [Link][17]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link][18]
-
Mao, J., et al. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 13(15), 3956–3959. Retrieved from [Link][19]
-
Kemp, S. J., et al. (2008). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. The Journal of Organic Chemistry, 73(21), 8382-8387. Retrieved from [Link][20]
-
Nechaev, A. A., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 293–298. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Table showing the cleavage conditions for the Boc group. Retrieved from [Link][21]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link][6]
Sources
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Amino Protecting Groups Stability [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BOC Protection and Deprotection [bzchemicals.com]
- 16. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-(1,2-di-Boc-hydrazino)pyrimidine
Welcome to the technical support center for the synthesis of 5-(1,2-di-Boc-hydrazino)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established organometallic principles and field-proven insights, this document provides a comprehensive resource in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing this compound?
The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the crucial carbon-nitrogen bond between a pyrimidine electrophile, typically 5-bromopyrimidine or 5-chloropyrimidine, and di-tert-butyl hydrazine-1,2-dicarboxylate.[1][2] The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound via Buchwald-Hartwig amination.
Troubleshooting Guide
I am experiencing low to no yield in my reaction. What are the likely causes?
Low yields in the Buchwald-Hartwig amination of pyrimidines are a common challenge and can often be attributed to several factors. The electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogen to coordinate with the palladium catalyst can inhibit its activity.[3] Here’s a systematic approach to troubleshooting:
Troubleshooting Low Yield
Caption: A workflow for troubleshooting low yields in the Buchwald-Hartwig amination.
-
Inadequate Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. For heteroaromatic substrates like pyrimidine, bulky, electron-rich biarylphosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Suboptimal Base: The base plays a crucial role in the deprotonation of the di-Boc-hydrazine. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, the optimal choice can be substrate-dependent. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be effective and can be beneficial if your substrates are base-sensitive.[2]
-
Reaction Conditions: The reaction is highly sensitive to oxygen and moisture. Ensure all glassware is oven-dried, the solvent is anhydrous and thoroughly degassed, and the reaction is maintained under an inert atmosphere (argon or nitrogen).[3]
-
Reagent Quality: Impurities in the 5-halopyrimidine, di-Boc-hydrazine, or other reagents can poison the palladium catalyst. Ensure all starting materials are of high purity.
Which catalyst and ligand combination is recommended for this reaction?
While the optimal system can be substrate-specific, a good starting point for the coupling of 5-bromopyrimidine with di-tert-butyl hydrazine-1,2-dicarboxylate is a combination of a palladium(0) or palladium(II) precursor with a bulky biarylphosphine ligand.
| Catalyst Component | Recommended Starting Point | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective in generating the active Pd(0) species. |
| Ligand | Xantphos, BINAP, or a Buchwald-type ligand (e.g., XPhos) | These ligands are known to be effective for challenging cross-coupling reactions involving heteroaromatic substrates.[1][5] |
It is highly recommended to perform a small-scale screen of different ligands to identify the most effective one for your specific system.
I am observing several side products in my reaction mixture. What are they and how can I minimize them?
The formation of byproducts is a common issue. Here are some of the most likely side products and strategies to mitigate their formation:
-
Hydrodehalogenation of 5-bromopyrimidine: This results in the formation of pyrimidine. It can occur if there are sources of hydride in the reaction or if the catalytic cycle is inefficient.
-
Mitigation: Ensure anhydrous conditions and consider a different ligand or base to promote the desired C-N coupling over this side reaction.
-
-
Homocoupling of 5-bromopyrimidine: This leads to the formation of 5,5'-bipyrimidine.
-
Mitigation: This is often a sign of a poorly performing catalyst. Screening different ligands or adjusting the catalyst-to-ligand ratio can be beneficial.
-
-
Decomposition of di-Boc-hydrazine: Di-tert-butyl hydrazine-1,2-dicarboxylate can be thermally labile, especially at the elevated temperatures often required for Buchwald-Hartwig reactions.
-
Mitigation: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.
-
-
Formation of mono-Boc-protected product: Incomplete protection of the starting hydrazine or partial deprotection during the reaction or workup can lead to the formation of the mono-Boc-protected product.
-
Mitigation: Ensure the purity of your di-Boc-hydrazine starting material. During workup, avoid strongly acidic conditions.
-
Identification of Byproducts:
A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to identify byproducts.
| Technique | Expected Observation for Side Products |
| TLC | Compare the Rf values of your reaction mixture to authentic samples of starting materials and potential side products (if available). |
| LC-MS | Look for masses corresponding to pyrimidine, 5,5'-bipyrimidine, and the mono-Boc product. |
| ¹H NMR | The presence of characteristic signals for pyrimidine (a singlet around 9.2 ppm and a doublet around 8.7 ppm) or symmetrical signals for 5,5'-bipyrimidine can indicate these side products. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for heteroaromatic substrates.[1] Optimization may be required for your specific setup.
Reaction Setup
Caption: A summary of the experimental workflow.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv), di-tert-butyl hydrazine-1,2-dicarboxylate (1.2 equiv), sodium tert-butoxide (1.4 equiv), Xantphos (0.1 equiv), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Characterization of this compound
-
¹H NMR (CDCl₃, 400 MHz):
-
Singlets for the pyrimidine protons (likely in the range of 8.5-9.0 ppm).
-
A broad singlet for the N-H proton.
-
A singlet around 1.5 ppm for the tert-butyl protons of the Boc groups.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Signals for the pyrimidine carbons.
-
Signals for the carbonyl carbons of the Boc groups (around 150-155 ppm).
-
Signals for the quaternary and methyl carbons of the tert-butyl groups.
-
-
Mass Spectrometry (ESI+):
-
Expected m/z for [M+H]⁺, [M+Na]⁺.
-
Advanced Troubleshooting
I have successfully synthesized the product, but it is unstable during purification or storage. What can I do?
The Boc protecting groups are known to be labile to acid.[6]
-
Purification: Avoid using silica gel that is too acidic. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then packing the column.
-
Storage: Store the purified product under an inert atmosphere at low temperatures (e.g., -20 °C) to prevent degradation.
Can I use 5-chloropyrimidine instead of 5-bromopyrimidine?
Yes, it is possible to use 5-chloropyrimidine, but it is generally less reactive than 5-bromopyrimidine in Buchwald-Hartwig aminations. The oxidative addition of the C-Cl bond to the palladium catalyst is typically slower. To achieve a good yield with 5-chloropyrimidine, you may need to:
-
Use a more electron-rich and bulky ligand (e.g., a second-generation Buchwald ligand like SPhos or XPhos).
-
Employ higher reaction temperatures and/or longer reaction times.
-
Consider a different palladium precatalyst that is more active for C-Cl bond activation.
References
-
Li, A. Y. (2002). Ag+ mediated deaminations of N-Boc aryl hydrazines for the efficient synthesis of N-Boc. Tetrahedron Letters, 43(41), 7463-7464. Available at: [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Bioorganic & medicinal chemistry, 14(2), 366–372. Available at: [Link]
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Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta crystallographica. Section E, Structure reports online, 69(Pt 10), o1577–o1578. Available at: [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
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PubChem. (n.d.). 5-(Hydrazino)pyrimidine. PubChem. Available at: [Link]
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ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]
-
Beilstein Journals. (2015). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][7][8]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals. Available at: [Link]
-
HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
PubMed. (2001). Versatile synthesis of Boc protected hydrazinoacetic acid and its application to the chemoselective ligation of TASP molecules. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
PubMed Central. (2018). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. Google Patents.
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
PubMed. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. PubMed. Available at: [Link]
-
PubMed. (2006). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine. Google Patents.
-
ResearchGate. (n.d.). 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. ResearchGate. Available at: [Link]
-
PubMed. (2006). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (2016). I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. ResearchGate. Available at: [Link]
-
MDPI. (2020). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. MDPI. Available at: [Link]
- Google Patents. (n.d.). Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
MDPI. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(4), 11435-11446. Available at: [Link]
-
Spectrabase. (n.d.). 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine. Spectrabase. Available at: [Link]
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Preventing side product formation during Boc deprotection of pyrimidines.
Welcome to the technical support center for navigating the complexities of Boc deprotection in pyrimidine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with substrate stability and side product formation during this critical synthetic step. Here, we move beyond standard protocols to explain the underlying chemical principles, offering field-proven troubleshooting strategies and validated alternative methods to ensure the integrity of your pyrimidine core.
Understanding the Core Challenge: The Electrophilic Tert-Butyl Cation
The standard method for Boc group removal involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and CO2 to liberate the free amine.[1][2]
While effective, this process generates a highly reactive electrophile: the tert-butyl cation (t-Bu⁺) . This cation is the primary culprit behind many side reactions.[3][4] Pyrimidine rings, particularly those activated with electron-donating groups (e.g., amino, alkoxy), can possess sufficient nucleophilicity to be attacked by this cation, leading to unwanted C-alkylation or N-alkylation.[3][5] This irreversible modification results in reduced yield, complicates purification, and compromises the structural integrity of the target molecule.
Troubleshooting Guide: Diagnosing and Solving Side Product Formation
This section addresses specific issues you may encounter during the Boc deprotection of pyrimidine derivatives.
Q1: My LC-MS analysis shows a major byproduct with a mass increase of +56 Da. What is this and how can I prevent it?
A: A mass increase of +56 Da is the classic signature of tert-butylation. The pyrimidine ring or another nucleophilic site on your molecule has been alkylated by the tert-butyl cation generated from the Boc group.[3]
Root Cause Analysis:
The pyrimidine ring itself, while generally electron-deficient, can become a target for electrophilic attack if it bears activating substituents such as amino or hydroxyl groups. The nitrogen atoms of the pyrimidine ring can also be sites of alkylation. Standard deprotection conditions (e.g., 20-50% TFA in DCM) generate a high concentration of the tert-butyl cation, increasing the probability of this side reaction.[4]
Mitigation Strategies:
The most effective way to prevent tert-butylation is to intercept the tert-butyl cation before it can react with your substrate. This is achieved by adding a "scavenger" to the reaction mixture.
dot
Caption: Decision workflow for selecting a Boc deprotection method.
Frequently Asked Questions (FAQs)
Q: Is HCl in dioxane a better choice than TFA for my pyrimidine? A: It can be. While both are strong acids, their reactivity profiles differ. TFA is often more aggressive and volatile. 4M HCl in dioxane is a common alternative that may prevent certain side reactions or be milder for some substrates. [6]However, it still generates the tert-butyl cation, so the use of scavengers is still recommended if tert-butylation is a concern.
Q: Can I use water as a scavenger? A: Water can act as a scavenger by trapping the tert-butyl cation to form tert-butanol. A common TFA "cocktail" for peptide cleavage is 95:2.5:2.5 TFA:H₂O:TIS. [7]However, for water-sensitive substrates, relying solely on water is not advisable. Silanes like TIS are generally more efficient scavengers.
Q: My reaction is sluggish even with 50% TFA. Can I heat it? A: Gentle heating (e.g., to 40-50 °C) can increase the rate of deprotection. However, this will also accelerate the rate of side reactions. Before resorting to heat, ensure your reagents are fresh and anhydrous. If heating is necessary, use a high concentration of an effective scavenger and monitor the reaction closely to minimize byproduct formation.
Q: Are there any non-acidic, non-thermal methods for Boc deprotection? A: Yes, several methods exist, though they may be more substrate-specific. These include using Lewis acids like SnCl₄, which can be extremely mild, or TMSI (trimethylsilyl iodide). [4][8]Basic conditions (e.g., NaOtBu in wet THF) have also been reported but are generally not suitable for pyrimidines and are less common. [9]
References
-
G., N.; O., S.; D., V.; et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
G., N.; O., S.; D., V.; et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
G., N.; O., S.; D., V.; et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Available at: [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Available at: [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available at: [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]
-
National Institutes of Health. (n.d.). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Available at: [Link]
-
Indiana State University. (1997). Purine and Pyrimidine Metabolism. Available at: [Link]
-
National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available at: [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Available at: [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available at: [Link]
-
Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Available at: [Link]
-
PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Available at: [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]
-
ResearchGate. (n.d.). Alkylation reaction of pyrimidine derivatives at the nitrogen. Available at: [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
ResearchGate. (n.d.). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (2020). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]
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Technical Support Center: HPLC Purification of Pyrimidine Compounds
Welcome to the technical support center for the HPLC purification of pyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these essential heterocyclic molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purification workflows are both efficient and robust.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the HPLC purification of pyrimidine derivatives.
Q1: What are the primary challenges when purifying pyrimidine compounds using reverse-phase HPLC?
The principal difficulties in purifying pyrimidine compounds, especially polar derivatives, stem from their intrinsic properties. Many possess high polarity, leading to insufficient retention on traditional C18 columns.[1] Furthermore, the presence of nitrogen atoms in the heterocyclic ring can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in peak tailing.
Q2: How do I improve the retention of highly polar pyrimidine compounds on a reverse-phase column?
Improving the retention of polar pyrimidines is a common challenge. Here are several effective strategies:
-
Utilize Polar-Embedded or Polar-Endcapped Columns: These columns are specifically designed to enhance the retention of polar analytes.[1]
-
Decrease the Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in the mobile phase will increase the retention time of polar compounds.[1]
-
Adjust Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and, consequently, their retention on a reverse-phase column.[1][2] As a general rule, the mobile phase pH should be at least two units away from the analyte's pKa.[2]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds, HILIC is often a more suitable technique than reverse-phase HPLC.[1][3][4][5] HILIC utilizes a polar stationary phase with a high concentration of an organic solvent in the mobile phase, which promotes the retention of polar analytes.[3][4]
Q3: My pyrimidine compound shows significant peak tailing. What are the likely causes and solutions?
Peak tailing is a frequent issue, particularly with basic nitrogen-containing compounds like pyrimidines. The primary causes and their remedies are outlined below:
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Interactions with Silanols | Residual silanol groups on the silica stationary phase can interact with the basic nitrogen atoms of the pyrimidine ring, causing tailing. | - Lower the mobile phase pH to protonate the silanol groups and reduce interaction.[6] - Use a modern, well-endcapped column with minimal residual silanol activity.[7] - Add a competing base, like triethylamine, to the mobile phase to saturate the active sites.[8] |
| Column Contamination or Void | A blocked frit or a void at the column inlet can disrupt the sample band, leading to tailing.[6][9] | - Reverse flush the column (if permissible by the manufacturer).[6] - Replace the column frit or the entire column if a void has formed.[6][9] |
| Metal Chelation | Some pyrimidine derivatives can chelate with metal ions present in the HPLC system (e.g., from stainless steel frits or tubing), causing peak distortion.[10][11][12] | - Use a biocompatible HPLC system with titanium or PEEK components.[13] - Add a chelating agent, such as EDTA, to the mobile phase. |
| Sample Overload | Injecting too concentrated a sample can lead to peak distortion, including tailing.[6] | - Reduce the sample concentration or the injection volume.[6] |
Q4: When should I consider using an ion-pairing reagent for my pyrimidine purification?
Ion-pairing chromatography can be a powerful tool for retaining and separating charged or highly polar pyrimidine compounds that are not well-retained by traditional reverse-phase methods.[14][15][16] Ion-pairing reagents are added to the mobile phase and form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reverse-phase column.[16][17]
Consider using an ion-pairing reagent when:
-
Your pyrimidine compound is ionic and shows poor retention even after optimizing the mobile phase.
-
You need to separate a mixture of charged and neutral pyrimidine derivatives.
Commonly used ion-pairing reagents include alkyl sulfonates for basic compounds and quaternary amines for acidic compounds.[14][17]
Q5: Can my pyrimidine compound degrade during HPLC purification?
Yes, degradation is a possibility, especially for sensitive pyrimidine derivatives.[18] Hydrolysis is a common degradation pathway and can be influenced by the mobile phase pH and the stationary phase chemistry.[18][19][20] To minimize degradation, consider the following:
-
Optimize Mobile Phase pH: Avoid extreme pH values if your compound is known to be acid or base labile.
-
Use a Less Hydrolytically Active Stationary Phase: Some modern stationary phases are designed to be more inert.[18]
-
Control Temperature: If your compound is thermally sensitive, use a column oven to maintain a consistent and appropriate temperature.
II. Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC purification of pyrimidine compounds.
Guide 1: Troubleshooting Poor Peak Shape
Poor peak shape, including tailing, fronting, and split peaks, can compromise resolution and accurate quantification.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Addressing Retention Time Variability
Inconsistent retention times can hinder peak identification and method reproducibility.
Caption: Troubleshooting workflow for retention time variability.
III. Experimental Protocols
This section provides a general, step-by-step protocol for developing an HPLC purification method for a novel pyrimidine compound.
Protocol 1: Method Development for Pyrimidine Purification
-
Compound Characterization:
-
Determine the solubility of your pyrimidine compound in common HPLC solvents (e.g., water, acetonitrile, methanol).
-
Determine the pKa of your compound to guide mobile phase pH selection.
-
Obtain a UV spectrum to determine the optimal detection wavelength.
-
-
Initial Column and Mobile Phase Screening:
-
Optimization of Separation:
-
Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase to improve peak shape and retention, especially for ionizable pyrimidines.[2] Remember to stay within the recommended pH range for your column.
-
Gradient Slope: If peaks are poorly resolved, a shallower gradient can improve separation.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and reduce viscosity, but be mindful of compound stability.
-
-
Scale-Up to Preparative HPLC:
-
Once an optimized analytical method is developed, it can be scaled up to a preparative column with a larger internal diameter.[21]
-
The flow rate and injection volume will need to be adjusted proportionally to the column dimensions.
-
Dissolve the crude sample in the initial mobile phase composition to avoid peak distortion.[21]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Combine the pure fractions and remove the solvent under reduced pressure.[21]
-
IV. References
-
Chypre, M., & D'Autréaux, J. C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
García-Gómez, D., et al. (2018). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Olsen, B. A., & Larew, L. A. (2007). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography A, 1157(1-2), 123-130.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Hawach Scientific. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
SilcoTek. (2017). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]
-
LCGC International. (2021). Metal Ion Leaching May Be Affecting Your Analytical Results in HPLC. Retrieved from [Link]
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Separation Science. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Restek. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
van Kuilenburg, A. B., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 59-65.
-
MicroSolv. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns. Retrieved from [Link]
-
Wang, Y., et al. (2002). [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column]. Se Pu, 20(5), 453-455.
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
Conquer Scientific. (2023). 4 Reasons Your HPLC Isn't Working Properly. Retrieved from [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448-4457.
-
ResearchGate. (2025). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. realab.ua [realab.ua]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. silcotek.com [silcotek.com]
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
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- 23. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Poor Retention of Polar Pyrimidines in Reverse-Phase HPLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the retention of polar pyrimidines—such as cytosine, uracil, 5-fluorouracil, and their nucleoside or nucleotide analogues—in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As highly polar molecules, these compounds are notoriously difficult to retain on traditional nonpolar stationary phases like C18, often eluting in or near the solvent front.[1]
This resource provides in-depth, question-and-answer-based troubleshooting guides and Frequently Asked Questions (FAQs) to directly address these issues. The methodologies described herein are grounded in established chromatographic principles to ensure robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges encountered when analyzing polar pyrimidines.
Q1: My pyrimidine analyte is eluting in the void volume on a standard C18 column. What is the most immediate step I can take to increase retention?
A1: The primary reason for this is the high polarity of your analyte, which has minimal affinity for the hydrophobic C18 stationary phase. The most straightforward initial step is to increase the aqueous component of your mobile phase. [2]
-
Causality: In RP-HPLC, retention is driven by the hydrophobic interaction between the analyte and the stationary phase. Water is the weakest solvent, so increasing its proportion in the mobile phase (e.g., from 80% aqueous to 95% or even 100% aqueous) reduces the overall elution strength and encourages greater interaction with the stationary phase, thereby increasing retention time.
-
Immediate Protocol:
-
Initial Condition: Let's assume your current mobile phase is 20% Acetonitrile (ACN) / 80% Water.
-
Step 1: Decrease the ACN concentration to 10%.
-
Step 2: If retention is still insufficient, decrease the ACN concentration to 5% or even 0%.
-
Important Consideration: When using highly aqueous mobile phases (>95% water), be aware of a phenomenon called "phase collapse" or "dewetting" with traditional C18 columns. This occurs when the aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention.[3] If you suspect this is happening, you must switch to a column specifically designed for highly aqueous conditions.
-
Q2: I tried using a 100% aqueous mobile phase, but my retention times are inconsistent and peak shape is poor. What's happening?
A2: You are likely experiencing the "phase collapse" mentioned previously. Standard C18 phases are not designed to be stable in 100% aqueous conditions. The solution is to use a specialized reversed-phase column with a polar-embedded or polar-endcapped stationary phase.
-
Causality & Mechanism:
-
Polar-Embedded Columns: These columns have a polar functional group (like an amide or carbamate) incorporated into the C18 alkyl chain.[4][5] This polar group attracts a layer of water to the surface of the stationary phase, preventing the C18 chains from collapsing in on themselves in a highly aqueous environment. This hydration layer ensures consistent interaction with the analyte.[6]
-
Polar-Endcapped Columns: In these columns, the residual silanol groups on the silica surface (which can cause peak tailing with basic compounds) are capped with a polar group instead of a traditional nonpolar trimethylsilyl group. This also enhances wettability and stability in aqueous mobile phases.
-
The diagram below illustrates how a polar-embedded group prevents phase collapse.
Caption: Mechanism of Polar-Embedded Phase Stability.
-
Recommended Columns: Many manufacturers offer columns designed for this purpose. Look for trade names that suggest aqueous stability.
| Column Type | Manufacturer | Example Trade Name | Key Feature |
| Polar-Embedded | Thermo Fisher Scientific | Acclaim™ PolarAdvantage II (PA2) | Amide-embedded phase with wide pH stability (1.5-10).[5][7][8][9][10] |
| Polar-Embedded | Waters | Atlantis™ T3 | T3 bonding technology for balanced retention of polar and non-polar compounds.[2][3][11][12][13] |
| Polar-Modified | Phenomenex | Luna® Omega Polar C18 | Polar-modified surface enhances polar retention while maintaining C18 selectivity.[14][15][16] |
Q3: My pyrimidine is ionizable. How can I use mobile phase pH to improve retention?
A3: Adjusting the mobile phase pH is a powerful tool to control the ionization state of your analyte and residual silanols on the column, thereby affecting retention.[17][18]
-
Causality:
-
For Acidic Pyrimidines: Lowering the pH of the mobile phase to at least 2 pH units below the analyte's pKa will suppress its ionization, making it more neutral and thus more hydrophobic. This increases its affinity for the C18 stationary phase.
-
For Basic Pyrimidines (like Cytosine): The situation is more complex. At low pH (e.g., pH 2.5-3.0), the basic analyte will be protonated (positively charged). However, this low pH also suppresses the ionization of silica's surface silanol groups (pKa ~3.5-4.5), minimizing undesirable ionic repulsion or secondary interactions that can lead to peak tailing.[19] While the analyte is charged, the clean surface often leads to better chromatography. At a higher pH (e.g., pH 7-8), the basic analyte is neutral and more hydrophobic, which should increase retention. However, at this pH, silanols are deprotonated (negatively charged), which can lead to strong secondary interactions and severe peak tailing.
-
-
General Protocol for pH Screening:
-
Determine Analyte pKa: Find the pKa of your pyrimidine derivative.
-
Select Buffers: Choose buffers appropriate for your desired pH range and detection method (e.g., formate or acetate for MS-compatibility, phosphate for UV). A buffer concentration of 10-25 mM is a good starting point.[18]
-
Low pH Run (pH ~2.5-3.0): Prepare a mobile phase using a buffer like 0.1% formic acid or 10 mM ammonium formate adjusted to pH 3.
-
Neutral/High pH Run (pH ~7.0): Prepare a mobile phase using a buffer like 10 mM ammonium bicarbonate or ammonium acetate. Crucially, ensure your column is stable at this pH. Many silica-based columns are not stable above pH 8.
-
Compare Results: Evaluate the retention time, peak shape, and resolution at different pH values to find the optimal condition.
-
Part 2: Advanced Strategies & Alternative Methodologies
If optimizing reversed-phase conditions is insufficient, more advanced techniques are required. This section provides a decision-making framework and detailed troubleshooting for these alternatives.
Caption: Method Selection Workflow for Polar Pyrimidines.
Strategy 2: Ion-Pair Chromatography (IPC)
Q4: What is Ion-Pair Chromatography and when should I use it for pyrimidines?
A4: IPC is a technique used to increase the retention of ionic or ionizable compounds in RP-HPLC. It involves adding an "ion-pairing reagent" to the mobile phase.[12] This reagent has a hydrophobic "tail" and a charged "head."
-
Mechanism: The ion-pairing reagent forms a neutral complex with the oppositely charged analyte. For example, a positively charged pyrimidine (at low pH) can be paired with an alkyl sulfonate (a negative ion-pairing reagent). This neutral complex is more hydrophobic than the analyte alone and is therefore more strongly retained by the C18 stationary phase.
-
When to Use: Use IPC when your pyrimidine is charged under the desired mobile phase conditions and you need a significant boost in retention that cannot be achieved by other RP modifications.
-
Troubleshooting IPC Methods:
| Issue | Potential Cause | Solution |
| Irreproducible Retention Times | Insufficient column equilibration. Ion-pairing reagents require a long time (often 30-60 minutes or more) to fully equilibrate on the column surface. | Equilibrate the column with the ion-pair mobile phase for at least 20-30 column volumes before the first injection and ensure sufficient re-equilibration between runs.[20] |
| Poor Peak Shape (Tailing/Fronting) | Incorrect concentration of the ion-pairing reagent. Too little may not provide sufficient pairing, while too much can lead to mixed-mode effects. | Optimize the concentration of the ion-pairing reagent, typically starting in the range of 5-20 mM. |
| Incompatibility with Mass Spectrometry (MS) | Many traditional ion-pairing reagents (like alkyl sulfonates or quaternary amines) are non-volatile and will contaminate the MS source. | Use a volatile ion-pairing reagent like trifluoroacetic acid (TFA) or difluoroacetic acid (DFA) at low concentrations (0.05-0.1%). While their ion-pairing effect is weaker, they are MS-friendly. |
| Baseline Noise/Drift | Impure ion-pairing reagent or slow equilibration. | Use high-purity, HPLC-grade ion-pairing reagents. Ensure the system is fully equilibrated. |
Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q5: My pyrimidine is extremely polar (e.g., a nucleotide phosphate) and still won't retain. Is HILIC a better option?
A5: Absolutely. HILIC is the preferred technique for retaining and separating very polar compounds that are unretained in reversed-phase.[21] It is often considered "reverse" reversed-phase.
-
Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, zwitterionic, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile).[22] The organic solvent, with a small amount of aqueous buffer, forms a water-rich layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained via hydrogen bonding, dipole-dipole, and electrostatic interactions. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).
-
Recommended HILIC Columns for Pyrimidines/Nucleotides:
| Column Type | Manufacturer | Example Trade Name | Key Feature |
| Zwitterionic | Agilent | InfinityLab Poroshell 120 HILIC-Z | A zwitterionic phase that provides strong retention for polar and charged analytes; stable at high pH.[23][24][25] |
| Zwitterionic | Waters | Atlantis Premier BEH Z-HILIC | Zwitterionic stationary phase effective for separating nucleobases, nucleosides, and nucleotides. |
| Amide/Neutral | ACE | ACE HILIC-N | A neutral poly-amide phase offering alternative selectivity.[26] |
-
Troubleshooting HILIC Methods:
| Issue | Potential Cause | Solution |
| Irreproducible Retention Times | The adsorbed water layer on the stationary phase is not fully re-established between injections. This is the most common HILIC problem. | Crucial Step: Allow for long equilibration times. A minimum of 10 column volumes is recommended between gradient runs.[20] Using a higher flow rate during re-equilibration can speed this up.[23] |
| Poor Peak Shape (Split or Tailing) | Sample Solvent Mismatch: The sample is dissolved in a solvent stronger (more aqueous) than the initial mobile phase. This disrupts the water layer at the head of the column. | Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 80-90% ACN).[23] Avoid injecting samples dissolved in pure water or buffer if possible. |
| No or Low Retention | Mobile phase is too "strong" (too much aqueous content). The analyte is not polar enough for HILIC. | Increase the percentage of organic solvent in the mobile phase. A minimum of 3% water is recommended to maintain the partitioning mechanism.[27] If retention is still poor, the analyte may not be suitable for HILIC. |
| Baseline Drift during Gradient | Buffer concentration is not consistent across the gradient. | Ensure that the buffer concentration is the same in both your "A" (aqueous) and "B" (organic) mobile phase reservoirs.[20] |
Part 3: Experimental Protocols
The following are starting-point protocols for the different strategies discussed. These should be optimized for your specific analyte and system.
Protocol 1: Modified Reversed-Phase with a Polar-Embedded Column
-
Objective: Retain and separate Uracil and 5-Fluorouracil.
-
Column: Thermo Scientific Acclaim™ PolarAdvantage II (PA2), 2.2 µm, 2.1 x 100 mm.[7]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 20% B
-
8-8.1 min: 20% to 2% B
-
8.1-12 min: Hold at 2% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: UV at 260 nm or MS
-
Expected Outcome: Good retention and separation of the polar pyrimidines due to the column's stability in highly aqueous conditions.
Protocol 2: HILIC Method for Polar Nucleosides
-
Objective: Separate a mixture of polar nucleosides (e.g., Cytidine, Uridine, Adenosine).
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm.[23]
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: 20 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0
-
Gradient:
-
0-1.5 min: 100% B
-
1.5-11.5 min: 100% to 70% B
-
11.5-12 min: 70% to 100% B
-
12-18 min: Hold at 100% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 1-2 µL
-
Sample Diluent: 90% Acetonitrile / 10% Water
-
Detection: MS/MS
-
Expected Outcome: Strong retention of all polar analytes, eluting in order of increasing polarity. The zwitterionic phase provides excellent peak shape for these compounds.[28]
References
-
Waters Corporation. (n.d.). Preparative Separation of Polar Compounds using Atlantis T3 OBD Technology. Waters Application Note. Retrieved from [Link]
-
Yannell, K. E., Hsiao, J., & Cuthbertson, D. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies Application Note. Retrieved from [Link]
-
Mack, A., & Wei, T.-C. (2019). Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent Technologies Application Note. Retrieved from [Link]
-
Mack, A. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent Technologies Application Note. Retrieved from [Link]
-
Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]
-
Restek Corporation. (n.d.). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]
- Wilson, N. S., Gilroy, J., Dolan, J. W., & Snyder, L. R. (2004). Column selectivity in reversed-phase liquid chromatography - VI. Columns with embedded or end-capping polar groups.
-
Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Application Note. Retrieved from [Link]
-
Separation Science. (n.d.). Analysis of Sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). How to choose the right T3 column for separating polar compounds. Waters Knowledge Base. Retrieved from [Link]
-
Analytics-Shop. (n.d.). HPLC Column Acclaim Polar Advantage II, 120 Å, 5 µm, 4.6 x 150 mm. Retrieved from [Link]
-
Wilson, N. S., et al. (2004). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Request PDF. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application of Novel HILIC Column Configurations to Improve LC/ESI/MS Sensitivity of Metabolites. Agilent Application Note. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Waters Atlantis T3 HPLC Columns. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Thermo Scientific Acclaim PolarAdvantage II (PA2) HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Phenomenex Luna Omega Polar C18 HPLC Columns. Retrieved from [Link]
-
Waters Corporation. (2018, June 2). Are LC columns with embedded polar groups better for polar retention? [Video]. YouTube. Retrieved from [Link]
-
Chromatography Today. (n.d.). Atlantis T3 Columns are ideal for diverse analyte mixtures. Retrieved from [Link]
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Reversed Phase Retention of Uracil Using Kinetex C18. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Mixed-Mode Chromatography of Nucleic Acids. Retrieved from [Link]
-
Snyder, L. R., & Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Nucleotides - Applications - Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Luna Omega PS C18 HPLC Columns. Retrieved from [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
- Kumar, A., et al. (2021). Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Research J. Pharm. and Tech., 14(1), 185-188.
-
Phenomenex. (n.d.). Luna Omega C18 HPLC Columns. Retrieved from [Link]
-
Scientific Literature. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Columns For Clinical Research. Retrieved from [Link]
- Guo, Y. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review.
- Gulati, D., et al. (2024). Method Development and Validation of Stability-Indicating HPLC-UV Method for Determination of 5-Fluorouracil.
-
MDPI. (n.d.). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Retrieved from [Link]
- Wang, J., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Molecules, 24(5), 934.
-
ResearchGate. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]
-
Mack, A. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies Application Note. Retrieved from [Link]
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- 22. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 23. agilent.com [agilent.com]
- 24. agilent.com [agilent.com]
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- 26. mac-mod.com [mac-mod.com]
- 27. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of Hydrazine Protecting Groups: A Guide for Researchers
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups is a critical determinant of success. For molecules containing the highly nucleophilic and reactive hydrazine moiety, temporary masking of one or both nitrogen atoms is often essential to achieve desired chemical transformations selectively. This guide provides a comprehensive comparative analysis of three commonly employed hydrazine protecting groups: the tert-Butyloxycarbonyl (Boc), Carbobenzyloxy (Cbz), and Trifluoroacetyl (TFA) groups. Drawing upon experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Imperative for Hydrazine Protection
Hydrazine (H₂N-NH₂) and its derivatives are versatile building blocks in organic chemistry, finding application in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1] However, the presence of two nucleophilic nitrogen atoms presents a significant challenge in achieving regioselectivity during synthetic transformations such as alkylation and acylation. Uncontrolled reactions can lead to a mixture of mono- and di-substituted products at either nitrogen atom, complicating purification and reducing the overall yield of the desired compound. Protecting group strategies are therefore indispensable for controlling the reactivity of hydrazines and directing reactions to the intended site.[2]
Key Characteristics of an Ideal Hydrazine Protecting Group
The efficacy of a protecting group is judged by a set of key characteristics that ensure its utility in a multi-step synthesis. An ideal protecting group should be:[3]
-
Easy and efficient to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions to which the protected substrate will be exposed.
-
Selectively removable in high yield under conditions that do not affect other functional groups within the molecule (orthogonality).[4]
-
Minimally interfering with the desired reaction, both sterically and electronically.
-
Easy to separate from the deprotected substrate after cleavage.
This guide will now delve into the specifics of the Boc, Cbz, and TFA protecting groups, evaluating them against these criteria with supporting experimental evidence.
The tert-Butyloxycarbonyl (Boc) Group: A Versatile Workhorse
The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and, by extension, hydrazines, primarily due to its ease of introduction and its convenient removal under acidic conditions.[5]
Chemistry and Application
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). A particularly efficient and environmentally friendly method involves a solventless reaction where the hydrazine derivative is stirred directly in molten Boc₂O.[5] This method often proceeds rapidly and in high yield without the need for a catalyst.[6]
The electron-donating nature of the tert-butyl group in the Boc moiety slightly increases the electron density on the protected nitrogen, but its primary role is steric hindrance, which effectively shields the protected nitrogen from participating in reactions.
Deprotection
The Boc group is renowned for its lability under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly used for its removal.[2] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a scavenger or the solvent.
Orthogonality
A significant advantage of the Boc group is its orthogonality to the Cbz and TFA protecting groups. The Boc group is stable under the basic conditions used to cleave the TFA group and the hydrogenolysis conditions used to remove the Cbz group.[2][5] This orthogonality is a cornerstone of complex synthetic strategies that require the sequential deprotection of multiple functional groups.[7]
The Carbobenzyloxy (Cbz) Group: A Classic with Mild Removal
The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, has a long and storied history in peptide synthesis and remains a valuable tool for protecting amines and hydrazines.[2]
Chemistry and Application
The Cbz group is typically introduced by reacting the hydrazine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as Schotten-Baumann conditions.[8] The presence of the benzyl group allows for a unique and mild deprotection method.
Deprotection
The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[2] This exceptionally mild deprotection method involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds at neutral pH and room temperature, making it compatible with a wide range of sensitive functional groups.[8] The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed.[7]
Orthogonality
The Cbz group is orthogonal to the Boc group, as it is stable to the acidic conditions required for Boc removal.[2] It is also generally stable to the mild basic conditions used for TFA group cleavage. However, it is important to note that the Cbz group may be sensitive to some strong reducing agents that might be used in other synthetic steps.
The Trifluoroacetyl (TFA) Group: Stability and Base-Lability
The Trifluoroacetyl (TFA) group is a highly electron-withdrawing protecting group that offers excellent stability under acidic and neutral conditions, with the advantage of being readily cleaved under mild basic conditions.
Chemistry and Application
The TFA group is typically introduced using trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIEA). The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the nucleophilicity of the protected nitrogen atom.
Deprotection
The TFA group is easily removed under mild basic conditions. Common reagents for TFA cleavage include aqueous solutions of sodium hydroxide, potassium carbonate, or piperidine in an alcoholic solvent. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide or other bases, leading to facile cleavage.
Orthogonality
The TFA group is orthogonal to both the Boc and Cbz protecting groups. Its stability in acidic conditions allows for the selective removal of a Boc group in its presence, and it is also stable to the neutral hydrogenolysis conditions used for Cbz deprotection. This makes the TFA group a valuable component in orthogonal protection strategies.
Comparative Analysis: A Head-to-Head Look
To facilitate a direct comparison, the following table summarizes the key features of the Boc, Cbz, and TFA protecting groups for hydrazines.
| Feature | tert-Butyloxycarbonyl (Boc) | Carbobenzyloxy (Cbz) | Trifluoroacetyl (TFA) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Trifluoroacetic anhydride (TFAA) |
| Typical Introduction Yield | High to Excellent (>90%)[6] | High (>90%)[8] | High |
| Cleavage Conditions | Strong Acid (e.g., TFA, HCl)[2] | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Mild Base (e.g., K₂CO₃, NaOH) |
| Byproducts of Cleavage | Isobutylene, CO₂ | Toluene, CO₂ | Trifluoroacetate salt |
| Stability to Acid | Labile | Stable | Stable |
| Stability to Base | Stable | Stable | Labile |
| Stability to Hydrogenolysis | Stable | Labile | Stable |
| Orthogonality | Orthogonal to Cbz and TFA[2][5] | Orthogonal to Boc and TFA[2] | Orthogonal to Boc and Cbz |
Experimental Protocols
To provide practical guidance, the following are detailed, step-by-step methodologies for the protection and deprotection of hydrazines using Boc, Cbz, and TFA groups.
Protocol 1: Boc Protection of Hydrazine (Solventless)
This protocol is adapted from a highly efficient, solvent-free method.[5]
Materials:
-
Hydrazine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Add di-tert-butyl dicarbonate to a round-bottom flask and gently warm it until it melts (approximately 23 °C).
-
With vigorous stirring, slowly add the hydrazine derivative to the molten Boc₂O. Caution: The reaction can be exothermic and produce gas (CO₂ and isobutylene).
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be purified by direct recrystallization from a suitable solvent or by removing any volatile byproducts under vacuum.
Protocol 2: Cbz Protection of Hydrazine (Schotten-Baumann Conditions)
This is a standard protocol for the introduction of the Cbz group.[8]
Materials:
-
Hydrazine derivative (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the hydrazine derivative and sodium carbonate in water in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Cbz-protected hydrazine.
Protocol 3: Trifluoroacetyl Protection of Hydrazine
This protocol describes a general method for TFA protection.
Materials:
-
Hydrazine derivative (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
Procedure:
-
Dissolve the hydrazine derivative and triethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TFA-protected hydrazine.
Protocol 4: Cleavage of the Boc Group
A standard procedure for the acidic removal of the Boc group.[2]
Materials:
-
Boc-protected hydrazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole or triethylsilane, optional)
Procedure:
-
Dissolve the Boc-protected hydrazine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature. A scavenger can be added to trap the liberated tert-butyl cation.
-
Stir the reaction mixture for 30-60 minutes, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting ammonium salt can be neutralized with a base to obtain the free hydrazine.
Protocol 5: Cleavage of the Cbz Group by Catalytic Hydrogenolysis
A mild and efficient method for Cbz deprotection.[8]
Materials:
-
Cbz-protected hydrazine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected hydrazine in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected hydrazine.
Protocol 6: Cleavage of the TFA Group
A typical procedure for the basic hydrolysis of a TFA-protected hydrazine.
Materials:
-
TFA-protected hydrazine
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
Procedure:
-
Dissolve the TFA-protected hydrazine in a mixture of methanol and water.
-
Add an excess of potassium carbonate (typically 2-3 equivalents).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected hydrazine.
Visualization of Orthogonal Protection Strategies
The true power of these protecting groups lies in their orthogonality, which allows for the selective deprotection of one group in the presence of others. The following diagram illustrates a conceptual workflow for a multi-step synthesis involving a molecule with Boc, Cbz, and TFA protected hydrazine functionalities.
Caption: A conceptual workflow demonstrating the sequential and selective removal of Boc, Cbz, and TFA protecting groups based on their orthogonal cleavage conditions.
Conclusion
The selection of an appropriate protecting group for a hydrazine moiety is a critical strategic decision in organic synthesis. The tert-Butyloxycarbonyl (Boc), Carbobenzyloxy (Cbz), and Trifluoroacetyl (TFA) groups each offer a unique set of advantages and are amenable to specific deprotection conditions, enabling their use in complex, multi-step synthetic sequences.
-
The Boc group is ideal for its ease of introduction and mild acidic cleavage, making it a staple in many synthetic routes.
-
The Cbz group provides robustness and is prized for its exceptionally mild removal via catalytic hydrogenolysis, which is compatible with a wide array of sensitive functional groups.
-
The TFA group offers excellent stability to acidic and neutral conditions and can be readily cleaved under mild basic conditions, providing a valuable orthogonal protecting group.
By understanding the distinct chemical properties, stability profiles, and deprotection mechanisms of these protecting groups, researchers can design more efficient and successful synthetic strategies for the construction of complex molecules containing the versatile hydrazine functional group. This guide, with its comparative data and detailed protocols, serves as a valuable resource for navigating the challenges and opportunities presented by hydrazine chemistry.
References
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Hanessian, S., & David, S. (1985). Stannyl Ethers and Stannylene Acetals. Activation of Hydroxyl Groups. Tetrahedron, 41(4), 643-663.
- Nicolaou, K. C., et al. (1998). Total Synthesis of Brevetoxin A.
- Baran, P. S. (2010). Protecting-Group-Free Synthesis. Journal of Organic Chemistry, 75(15), 4937-4950.
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. PubMed.
- Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
- The comparison of different production processes of hydrazine hydr
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297.
- Evaluation of inhibitive corrosion potential of symmetrical hydrazine derivatives containing nitrophenyl moiety in 1M HCl for C38 steel: experimental and theoretical studies. PMC - NIH.
- Carbohydrazide vs Hydrazine: A Comparative Study.
- Regioselective Benzylation of N-Boc-N'-COCF3-protected Hydrazine. Semantic Scholar.
- Protecting Groups for Amines: Carbam
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Efficient solventless technique for Boc-protection of hydrazines and amines. University of Michigan Library.
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. Benchchem.
- Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed.
- tert-Butyl Carbaz
- A comparative study of hydrazine alternatives in simulated steam generator conditions—Oxygen reaction kinetics and interaction with carbon steel.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Protecting Groups. University of California, Irvine.
- Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry.
- Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. PubMed.
- The comparison of different production processes of hydrazine hydr
- Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. Benchchem.
- Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed.
- Hydrazine. Wikipedia.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. books.rsc.org [books.rsc.org]
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- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Pyrimidine-Based Linkers: A Comparative Analysis of 5-(1,2-DI-Boc-hydrazino)pyrimidine and Other Emerging Platforms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs). Among the diverse array of linker technologies, pyrimidine-based linkers have garnered significant interest due to their versatile chemistry and inherent biocompatibility. This guide provides an in-depth, objective comparison of 5-(1,2-DI-Boc-hydrazino)pyrimidine with other prominent pyrimidine-based linkers, offering experimental insights and data-driven comparisons to inform rational design in drug development.
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in essential biological molecules, including nucleic acids, and has been extensively explored in medicinal chemistry for the development of a wide range of therapeutics.[1][2] Its unique electronic properties and amenability to chemical modification make it an attractive core for designing linkers that can covalently attach therapeutic payloads to targeting moieties. This guide will focus on a comparative analysis of three classes of pyrimidine-based linkers, each with distinct mechanisms of action and applications:
-
Acid-Cleavable Hydrazino-pyrimidines: Represented by this compound, these linkers are designed for pH-dependent payload release.
-
Thiol-Reactive Pyrimidines: These linkers leverage the nucleophilicity of cysteine residues for stable bioconjugation.
-
Pyrimidine-Based Bioorthogonal Click Chemistry Linkers: These linkers enable highly specific and efficient conjugation through reactions that are orthogonal to biological systems.
The Profile of this compound: An Acid-Labile Linker
The this compound linker is a promising candidate for applications requiring controlled, acid-triggered payload release. Its functionality is predicated on the acid-labile nature of the di-tert-butoxycarbonyl (di-Boc) protecting groups on the hydrazine moiety.
Mechanism of Action and Cleavage
The core principle behind this linker is the stability of the Boc-protected hydrazine at physiological pH (~7.4) and its rapid cleavage under acidic conditions, typically found in the endosomal and lysosomal compartments of cells (pH 4.5-5.5). The cleavage mechanism involves the protonation of the Boc-carbamate, leading to its fragmentation and the subsequent release of the unmasked hydrazine. This hydrazine can then undergo further reactions, such as the formation of a hydrazone with a payload-releasing moiety, to liberate the active drug.
The kinetics of N-Boc cleavage have been shown to be dependent on the acid concentration, often exhibiting second-order kinetics.[3][4][5] This implies that the rate of deprotection, and consequently payload release, can be finely tuned by the acidity of the microenvironment.
Predicted Performance Characteristics
While direct experimental data for this compound is limited, its performance can be inferred from the well-established chemistry of its components:
-
Stability: Expected to be highly stable in plasma at physiological pH due to the robust nature of the Boc protecting groups.
-
Cleavage Kinetics: The rate of cleavage is anticipated to be rapid in acidic environments, facilitating efficient payload release within the target cell.
-
Hydrophilicity: The pyrimidine core is relatively hydrophilic, which can contribute to improved solubility and reduced aggregation of the resulting conjugate.[6]
-
Synthesis: The synthesis of hydrazino-pyrimidines is well-documented, suggesting a straightforward and scalable manufacturing process.[1][7][8][9]
Thiol-Reactive Pyrimidine Linkers: Covalent Conjugation to Cysteines
Thiol-reactive pyrimidine linkers are designed to form stable covalent bonds with the sulfhydryl groups of cysteine residues in proteins. These linkers typically feature an electrophilic center on the pyrimidine ring that is susceptible to nucleophilic attack by a thiolate anion.
Mechanism of Action and Stability
A common strategy involves the use of 2-sulfonylpyrimidines. The sulfonyl group acts as an excellent leaving group, facilitating a nucleophilic aromatic substitution (SNAr) reaction with a cysteine thiol.[10][11] The resulting thioether bond is highly stable under physiological conditions.
Another approach utilizes divinylpyrimidines, which can re-bridge disulfide bonds in antibodies, leading to homogeneous and stable antibody-drug conjugates.[12]
Performance Characteristics and Experimental Data
Thiol-reactive pyrimidine linkers have been shown to offer several advantages:
-
High Stability: The resulting thioether conjugates are generally more stable than those formed with maleimide-based linkers, which can be susceptible to retro-Michael reactions and thiol exchange.[13][14][15][16]
-
Selectivity: These linkers exhibit high selectivity for cysteine residues over other amino acids.[10][11]
-
Tunable Reactivity: The reactivity of the pyrimidine ring can be modulated by the introduction of electron-withdrawing or -donating groups, allowing for the fine-tuning of conjugation kinetics.[10]
Pyrimidine-Based Bioorthogonal Click Chemistry Linkers
Click chemistry has revolutionized bioconjugation by providing highly efficient and specific reactions that can be performed in complex biological environments.[17][18] Pyrimidine scaffolds have been successfully incorporated into click chemistry linkers, offering a robust platform for bioconjugation.
Mechanism of Action and Applications
A prominent example is the use of pyrimidine-tetrazine linkers in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO)-modified biomolecule. This reaction is exceptionally fast and proceeds with high selectivity, enabling the rapid and efficient formation of stable conjugates.[2]
Another approach involves the incorporation of terminal alkynes or azides onto the pyrimidine ring for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[17][19][20]
Performance Characteristics and Experimental Data
Pyrimidine-based click chemistry linkers offer unparalleled performance in terms of:
-
Reaction Kinetics: The IEDDA reaction between tetrazines and TCO is among the fastest bioorthogonal reactions known, enabling rapid conjugation even at low concentrations.[2]
-
Specificity: Click reactions are highly specific, minimizing off-target reactions in complex biological milieu.
-
Versatility: The modular nature of click chemistry allows for the straightforward incorporation of a wide range of functionalities onto the pyrimidine scaffold.
Comparative Analysis: A Head-to-Head Evaluation
The following table provides a comparative summary of the key performance characteristics of the three classes of pyrimidine-based linkers discussed.
| Feature | This compound | Thiol-Reactive Pyrimidines | Pyrimidine-Based Click Chemistry Linkers |
| Release Mechanism | Acid-cleavable (pH-sensitive) | Non-cleavable (stable thioether bond) | Non-cleavable (stable triazole or other cycloadduct) |
| Primary Application | Controlled release in acidic environments (endosomes/lysosomes) | Stable conjugation to cysteine residues | Highly efficient and specific bioconjugation |
| Plasma Stability | High (predicted) | High (experimentally verified) | Very High (experimentally verified) |
| Cleavage/Reaction Kinetics | Rapid in acidic pH (predicted) | Tunable based on substituents | Extremely rapid (IEDDA) or efficient (CuAAC) |
| Selectivity | Triggered by pH | High for thiols | Extremely high for bioorthogonal partner |
| Hydrophilicity Contribution | Moderate | Moderate | Can be tailored with hydrophilic spacers |
| Potential for Aggregation | Low (predicted) | Low to moderate | Low (can be mitigated with spacers) |
Experimental Protocols
Protocol 1: Synthesis of a 5-Hydrazinopyrimidine Derivative
This protocol outlines a general method for the synthesis of a 5-hydrazinopyrimidine, a key intermediate for the this compound linker.
-
Starting Material: 5-Bromopyrimidine.
-
Reaction: To a solution of 5-bromopyrimidine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
-
Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydrazinopyrimidine.
-
Boc Protection: The resulting 5-hydrazinopyrimidine can then be protected with two equivalents of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield this compound.
Protocol 2: Conjugation of a Thiol-Reactive Pyrimidine to a Cysteine-Containing Peptide
This protocol describes the conjugation of a 2-sulfonylpyrimidine linker to a model peptide containing a cysteine residue.
-
Materials: 2-Sulfonylpyrimidine-linker-payload conjugate, cysteine-containing peptide, reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Setup: Dissolve the peptide in the reaction buffer. Add a solution of the 2-sulfonylpyrimidine conjugate in a suitable organic co-solvent (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Click Chemistry Conjugation using a Pyrimidine-Tetrazine Linker
This protocol details the IEDDA reaction between a pyrimidine-tetrazine linker and a TCO-modified protein.
-
Materials: Pyrimidine-tetrazine-linker-payload conjugate, TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction: To the solution of the TCO-modified protein, add the pyrimidine-tetrazine conjugate.
-
Incubation: The reaction is typically very fast and can be performed at room temperature. Monitor the reaction by SDS-PAGE or LC-MS.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove any unreacted components.
Conclusion and Future Perspectives
The pyrimidine scaffold offers a remarkably versatile platform for the design of advanced chemical linkers for bioconjugation and drug delivery.
-
This compound represents a promising acid-cleavable linker with predictable stability and release kinetics, making it an attractive candidate for applications requiring intracellular payload delivery. Further experimental validation of its performance characteristics is warranted.
-
Thiol-reactive pyrimidines provide a robust and stable alternative to traditional maleimide-based linkers for cysteine conjugation, offering enhanced stability for in vivo applications.
-
Pyrimidine-based click chemistry linkers stand at the forefront of bioconjugation technology, enabling unprecedented efficiency and specificity.
The choice of the optimal pyrimidine linker will ultimately depend on the specific application, including the nature of the biomolecule and payload, the desired release mechanism, and the required in vivo stability. As our understanding of the intricate interplay between linker chemistry and biological performance continues to grow, pyrimidine-based linkers are poised to play an increasingly important role in the development of next-generation targeted therapeutics.
References
- Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Bioorganic & Medicinal Chemistry, 14(2), 366–372.
- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentr
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentr
- Thiol Reactive Linkers. BroadPharm.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentr
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentr
- (a) Previous work using monovinylpyridine or maleimide linkers for the...
- Synthetic pathway to hydrazine derivatives 5a,b.
- Long-term stabilization of maleimide-thiol conjug
- Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based C
- Thiol reactive Linkers. AxisPharm.
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Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][21]benzoxazine and Evaluation of Their Antiviral Activity. PMC - NIH.
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A Comparative Guide to the Bioactivity of 5-(1,2-di-Boc-hydrazino)pyrimidine Derivatives as Covalent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Kinase Inhibition
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1] Within the realm of oncology, the targeted inhibition of protein kinases represents a paradigm shift from traditional cytotoxic chemotherapy. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cellular growth, proliferation, and differentiation.[2] Its aberrant activation through mutation or overexpression is a well-documented driver in various malignancies, including non-small cell lung cancer (NSCLC) and glioblastoma, making it a prime therapeutic target.[2][3][4]
Covalent inhibitors, which form a permanent bond with their target protein, have emerged as a powerful strategy to achieve prolonged pharmacodynamic activity and overcome acquired resistance to reversible inhibitors.[5][6] This guide provides an in-depth validation and comparative analysis of a specific class of these agents: 5-(1,2-di-Boc-hydrazino)pyrimidine derivatives, which have been identified as potent covalent inhibitors of EGFR. We will dissect their mechanism of action, compare their bioactivity against established EGFR inhibitors, and provide detailed, field-proven protocols for their experimental validation.
Mechanism of Action: Covalent Targeting of EGFR
The primary mechanism by which these pyrimidine derivatives exert their effect is through the irreversible covalent modification of a specific cysteine residue (Cys797) located near the ATP-binding site of the EGFR kinase domain.[7] This targeted covalent inhibition effectively locks the enzyme in an inactive state, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.
The activation of EGFR by its ligands, such as EGF, triggers receptor dimerization and cross-phosphorylation of tyrosine residues in its C-terminal tail.[8] This creates docking sites for adaptor proteins like GRB2, which in turn activate major signaling cascades including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][9] These pathways are central to driving cell proliferation, survival, and metastasis.[8][3] By covalently binding to EGFR, the pyrimidine derivatives effectively shut down these oncogenic signals.
Caption: Workflow for in vitro and cell-based bioactivity validation.
Discussion & Future Perspectives
The this compound derivatives, along with related pyrimidine scaffolds, represent a promising avenue for the development of targeted cancer therapeutics. [10][11][12]Their covalent mechanism of action offers the potential for durable target engagement and the ability to overcome resistance mechanisms that plague earlier-generation inhibitors. [7]The data suggest that specific substitutions on the pyrimidine core can be tuned to achieve high potency and selectivity for mutant forms of EGFR. [13] Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize both the potency (kᵢₙₐ꜀ₜ/Kᵢ) and the selectivity of these compounds, minimizing off-target effects by sparing wild-type EGFR. [7]Furthermore, in vivo studies using xenograft models are a critical next step to evaluate the pharmacokinetic properties, efficacy, and safety profiles of lead candidates. The protocols and comparative data presented in this guide provide a robust framework for researchers to rigorously validate and advance this promising class of inhibitors in the drug development pipeline.
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A Comparative Guide to the Spectroscopic Analysis of Boc-Protected Hydrazinopyrimidines
Introduction: The Critical Role of Structural Verification in Drug Discovery
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The introduction of a hydrazine moiety to this ring system opens up a vast chemical space for the synthesis of novel drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the hydrazine group, enabling selective chemical transformations. Consequently, the unambiguous characterization of Boc-protected hydrazinopyrimidine intermediates is a cornerstone of successful drug development, ensuring the integrity and purity of the final active pharmaceutical ingredients.
This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural elucidation and quality control of Boc-protected hydrazinopyrimidines. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, offering insights into the causal relationships behind experimental choices and providing field-proven protocols.
The Synergy of Spectroscopic Techniques: A Holistic Approach
No single analytical technique can provide a complete structural picture. Instead, a synergistic approach, leveraging the complementary information from various spectroscopic methods, is essential for the robust characterization of Boc-protected hydrazinopyrimidines. The general workflow for the spectroscopic analysis of a newly synthesized Boc-protected hydrazinopyrimidine is illustrated below.
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of Boc-protected hydrazinopyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the definitive structural analysis of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1][2]
Key Diagnostic ¹H NMR Signals for Boc-Protected Hydrazinopyrimidines:
-
Boc Group Protons: A sharp singlet integrating to nine protons, typically observed in the upfield region around δ 1.4-1.5 ppm.[1][3] This is a highly characteristic signal for the tert-butyl group.
-
N-H Protons: These protons exhibit broad singlets and can appear over a wide chemical shift range (δ 6.0-11.0 ppm), depending on the solvent, concentration, and the specific substitution pattern on the pyrimidine ring.[1] For instance, the -NH- proton of the Boc-hydrazine moiety can often be found in this region.
-
Pyrimidine Ring Protons: The chemical shifts and coupling patterns of the protons on the pyrimidine ring are highly dependent on the substitution pattern. A thorough analysis of these signals, including their multiplicities and coupling constants, is crucial for determining the regiochemistry of the molecule.
Characteristic ¹³C NMR Signals:
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group typically appears around δ 80-82 ppm, while the methyl carbons resonate at approximately δ 28 ppm.[3][4] The carbonyl carbon of the Boc group is observed further downfield, generally in the range of δ 155-156 ppm.[3][4]
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons provide valuable information about the electronic environment within the heterocyclic system.
The following table summarizes the expected NMR chemical shifts for a generic Boc-protected hydrazinopyrimidine.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc -C(CH₃)₃ | ~1.4-1.5 (s, 9H) | ~28 (3 x CH₃) |
| Boc -C (CH₃)₃ | - | ~80-82 |
| Boc -C=O | - | ~155-156 |
| N-H | ~6.0-11.0 (br s, 1-2H) | - |
| Pyrimidine C-H | Variable (dependent on substitution) | Variable (dependent on substitution) |
Table 1: Characteristic ¹H and ¹³C NMR chemical shifts for Boc-protected hydrazinopyrimidines.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Boc-protected hydrazinopyrimidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like N-H.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
A typical spectral width is 0-12 ppm.
-
A relaxation delay of 1-5 seconds is commonly used.[5]
-
-
¹³C NMR Acquisition:
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially with complex substitution patterns, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C correlations.[2]
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
IR spectroscopy is a quick and effective method for identifying the presence of key functional groups within a molecule. For Boc-protected hydrazinopyrimidines, IR spectroscopy is particularly useful for confirming the presence of the Boc protecting group and the N-H bonds.
Key Diagnostic IR Absorption Bands:
-
N-H Stretch: The N-H stretching vibrations of the hydrazine moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Boc group): A strong, sharp absorption band corresponding to the carbonyl stretch of the Boc group is expected in the range of 1690-1740 cm⁻¹.[3]
-
C-N Stretch: These vibrations are typically observed in the fingerprint region (1000-1350 cm⁻¹).
-
C=C and C=N Stretches (Pyrimidine ring): Aromatic ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H (stretch) | 3200-3400 |
| C=O (Boc, stretch) | 1690-1740 |
| C=C, C=N (aromatic stretch) | 1400-1600 |
Table 2: Key IR absorption frequencies for Boc-protected hydrazinopyrimidines.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR-FTIR): Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal. This is the most common and convenient method.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, dichloromethane) and place in a liquid cell.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Expected Mass Spectral Data:
-
Molecular Ion Peak (M⁺ or [M+H]⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight of the Boc-protected hydrazinopyrimidine. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ is often observed.
-
Fragmentation Pattern: A characteristic fragmentation pattern involves the loss of the Boc group or parts of it. Common fragments include:
-
Loss of isobutylene: [M - 56]⁺
-
Loss of the entire Boc group: [M - 100]⁺
-
Loss of tert-butyl: [M - 57]⁺
-
The fragmentation of the pyrimidine ring will be dependent on its substituents.
Figure 2: Common fragmentation pathways for Boc-protected compounds in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation (for ESI-MS): Dissolve the sample in a suitable solvent such as methanol, acetonitrile, or a mixture with water, at a concentration of approximately 1 µg/mL. Acidifying with a trace of formic acid can aid in protonation.[5]
-
Instrument Parameters:
-
Data Acquisition: Acquire data in full scan mode to observe the molecular ion. Tandem MS (MS/MS) can be used to induce fragmentation and obtain more detailed structural information.[5]
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the conjugated π-system of the pyrimidine ring.[5]
Expected UV-Vis Spectral Data:
-
λmax: Boc-protected hydrazinopyrimidines are expected to exhibit one or more absorption maxima (λmax) in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands are influenced by the substitution pattern on the pyrimidine ring and the solvent used. For example, a pyrimidine derivative was found to have a λmax of 275 nm.[6][7] Halogen substitution on the pyrimidine ring can cause shifts in the absorption bands.[8][9]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.[5]
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm) against a solvent blank.
-
Conclusion: A Multi-faceted Approach to Certainty
The robust characterization of Boc-protected hydrazinopyrimidines is a non-negotiable aspect of modern drug discovery and development. A comprehensive analytical strategy, integrating the strengths of NMR, IR, MS, and UV-Vis spectroscopy, is essential for unambiguous structural confirmation and purity assessment. By understanding the principles behind each technique and the expected spectral features of this important class of molecules, researchers can proceed with confidence in their synthetic endeavors, ultimately accelerating the journey from the laboratory to the clinic.
References
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- Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development. Benchchem.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
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Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available at: [Link]
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Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available at: [Link]
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Ferreira da Silva, F., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(45), 26356-26367. Available at: [Link]
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Katritzky, A. R., et al. (2005). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2005(4), 49-56. Available at: [Link]
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Ferreira da Silva, F., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(45), 26356-26367. Available at: [Link]
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tert-Butyl carbazate. PubChem. Available at: [Link]
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Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Available at: [Link]
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Ohtani, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4501. Available at: [Link]
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A Definitive Guide to Confirming the Structure of 5-(1,2-di-Boc-hydrazino)pyrimidine Reaction Products
For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. The pyrimidine scaffold is a cornerstone of medicinal chemistry, and its functionalization often leads to compounds with significant biological activity. One such precursor, 5-(1,2-di-Boc-hydrazino)pyrimidine, offers a versatile platform for generating complex heterocyclic systems. However, its reaction products, particularly those arising from intended intramolecular cyclization, can present structural ambiguities. This guide provides a comprehensive framework for confirming the structure of these products, comparing analytical methodologies, and evaluating alternative synthetic strategies, all supported by experimental data and established literature.
The Central Challenge: Pyrazolo[3,4-d]pyrimidine Formation
The primary reaction pathway of interest for this compound involves the deprotection of the Boc groups followed by an intramolecular cyclization. This reaction is designed to yield a pyrazolo[3,4-d]pyrimidine core, a purine analogue of considerable pharmaceutical importance. The core challenge lies in definitively confirming that this desired ring-closing has occurred and in elucidating the precise isomeric structure of the final product.
The expected reaction proceeds via an acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting groups, liberating the hydrazine moiety.[1][2] The now free hydrazine can then undergo a nucleophilic attack on one of the adjacent ring nitrogens of the pyrimidine, leading to the formation of the fused pyrazolo[3,4-d]pyrimidine ring system.
Caption: Predicted reaction pathway for this compound.
Comparative Analytical Strategies for Structural Elucidation
A multi-pronged analytical approach is essential for the unambiguous structural confirmation of the reaction products. No single technique is sufficient, and the judicious combination of the following methods provides a self-validating system of characterization.
| Analytical Technique | Strengths | Limitations | Rationale for Use |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information on the chemical environment and connectivity of atoms. | Can be complex to interpret for novel structures; may not distinguish between certain isomers. | Essential for initial structural assessment and purity determination. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the expected elemental formula. Fragmentation patterns can offer structural clues. | Does not provide stereochemical information; isomers can be difficult to distinguish. | Crucial for confirming the molecular formula and for monitoring reaction progress. |
| X-ray Crystallography | Provides the absolute three-dimensional structure with high precision, definitively resolving any ambiguity.[3][4] | Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may differ from the solution-state structure. | The "gold standard" for absolute structure confirmation when single crystals are available. |
| Infrared (IR) Spectroscopy | Identifies the presence or absence of key functional groups (e.g., N-H, C=O). | Provides limited information on the overall molecular skeleton. | Useful for confirming the loss of the Boc protecting groups (disappearance of the C=O stretch). |
Experimental Protocols
General Procedure for Deprotection and Cyclization:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), dropwise at room temperature.[2]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Expected ¹H NMR Spectral Features of Pyrazolo[3,4-d]pyrimidine:
The proton NMR spectrum of the unsubstituted pyrazolo[3,4-d]pyrimidine would be expected to show characteristic signals for the pyrimidine and pyrazole ring protons. The chemical shifts of these protons are influenced by the electronic environment and the fusion of the two rings. For substituted derivatives, the signals will be further shifted and may show coupling patterns depending on the nature and position of the substituents.
In-Depth Structural Confirmation with X-ray Crystallography
While NMR and mass spectrometry provide strong evidence for the formation of the desired product, X-ray crystallography offers unequivocal proof of the molecular structure. Several studies have reported the crystal structures of pyrazolo[3,4-d]pyrimidine derivatives, providing a valuable reference for comparison.[3][4]
The crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, for instance, clearly shows the fused ring system and the planarity of the core structure.[3] The bond lengths and angles within the pyrazole and pyrimidine rings are consistent with their aromatic character. When analyzing a new derivative, comparing these crystallographic parameters with known structures can provide further confidence in the structural assignment.
Caption: A workflow for the structural confirmation of reaction products.
Comparison with Alternative Synthetic Routes
The synthesis of the pyrazolo[3,4-d]pyrimidine core is not limited to the cyclization of hydrazinopyrimidines. A comprehensive understanding of these alternative methods provides a valuable context for evaluating the efficiency and versatility of the this compound precursor.
| Synthetic Approach | Starting Materials | Conditions | Advantages | Disadvantages |
| From 5-aminopyrazoles | 5-amino-4-cyanopyrazoles and formic acid or other one-carbon sources.[3] | Often requires heating. | Readily available starting materials. | May require harsh conditions; limited substituent diversity in some cases. |
| From pyrimidinylhydrazones | Condensation of a hydrazinopyrimidine with an aldehyde, followed by oxidative cyclization.[5] | Often requires an oxidizing agent (e.g., iodobenzene diacetate). | Allows for the introduction of a variety of substituents from the aldehyde component. | A two-step process; may involve the use of expensive or toxic reagents. |
| From pyrimidine precursors and hydrazine | Direct condensation of a suitably functionalized pyrimidine with hydrazine hydrate. | Can vary from mild to harsh conditions depending on the substrate. | Can be a one-pot reaction. | May lead to mixtures of isomers or side products. |
The use of this compound offers the advantage of a stable, easy-to-handle precursor where the reactive hydrazine functionality is masked. The deprotection and cyclization can often be performed in a one-pot procedure under relatively mild conditions, making it an attractive strategy for the synthesis of a focused library of pyrazolo[3,4-d]pyrimidine derivatives.
Conclusion
The structural confirmation of reaction products derived from this compound requires a rigorous and multi-faceted analytical approach. While NMR and mass spectrometry provide essential initial data, X-ray crystallography remains the definitive method for unambiguous structure elucidation. By understanding the expected reaction pathway, employing a suite of complementary analytical techniques, and being aware of alternative synthetic strategies, researchers can confidently characterize these valuable heterocyclic compounds and accelerate their drug discovery and development efforts.
References
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Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Structure of a pyrazolo-[3,4-d]-pyrimidine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][5]triazolo[1,5-c]pyrimidine derivatives. (2013). Beilstein Journals. Retrieved January 19, 2026, from [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Chemical structures of reported pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. (2006). PubMed. Retrieved January 19, 2026, from [Link]
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Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Navigating the Reactivity of Mono-Boc vs. Di-Boc Protected Hydrazines
Executive Summary: The Strategic Choice in Hydrazine Chemistry
In the intricate landscape of synthetic chemistry, particularly in the assembly of nitrogen-containing scaffolds for pharmaceuticals and agrochemicals, protected hydrazines are indispensable building blocks. The choice between a mono-protected and a di-protected hydrazine is not merely a matter of preference but a critical strategic decision that dictates the entire synthetic route. This guide provides an in-depth comparison of the two most common tert-butyloxycarbonyl (Boc) protected variants: tert-butyl carbazate (Mono-Boc-hydrazine) and di-tert-butyl hydrazine-1,2-dicarboxylate (Di-Boc-hydrazine). We will dissect the fundamental principles governing their reactivity, supported by experimental data and protocols, to empower researchers to make informed decisions that enhance synthetic efficiency, control, and yield.
Unpacking the Core Difference: Electronic and Steric Profiles
The divergent reactivity of mono-Boc and di-Boc hydrazines stems directly from their distinct electronic and steric environments. The Boc group, while primarily a protecting group, profoundly influences the nucleophilicity and acidity of the nitrogen atoms to which it is attached.
-
tert-Butyl Carbazate (Mono-Boc-hydrazine): This molecule presents a dichotomy. The N1 nitrogen is acylated by the Boc group, rendering it electron-deficient, non-nucleophilic, and with a moderately acidic N-H proton. In stark contrast, the terminal N2 nitrogen retains a free amino group (-NH2), which is basic and highly nucleophilic, behaving as a functional surrogate for hydrazine itself.
-
Di-tert-butyl Hydrazine-1,2-dicarboxylate (Di-Boc-hydrazine): Here, both nitrogen atoms are acylated. This symmetrical protection drastically reduces the nucleophilicity of both nitrogens, making them poor nucleophiles under neutral conditions. The electron-withdrawing effect of two Boc groups, however, significantly increases the acidity of the N-H protons compared to the N1 proton of its mono-Boc counterpart. Furthermore, the presence of two bulky tert-butyl groups imposes considerable steric hindrance.
The Ascendant Role of Pyrimidine Scaffolds in Oncology: A Comparative Guide to Anticancer Efficacy
In the ever-evolving landscape of oncology research, the pyrimidine nucleus stands out as a cornerstone of medicinal chemistry, consistently yielding compounds with potent and diverse anticancer activities. This guide provides an in-depth, objective comparison of the efficacy of various pyrimidine-based compounds, supported by experimental data and protocols. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of this promising class of therapeutic agents.
The Enduring Significance of the Pyrimidine Core in Anticancer Drug Design
The structural resemblance of the pyrimidine ring to the nucleobases of DNA and RNA provides a strategic advantage for designing targeted anticancer therapies.[1] This inherent bio-isosterism allows pyrimidine analogs to act as antimetabolites, effectively interfering with the synthesis of nucleic acids, a process vital for the rapid proliferation of cancer cells.[2] The clinical success of foundational drugs like 5-fluorouracil, which inhibits thymidylate synthase, has paved the way for the exploration of a vast chemical space around the pyrimidine scaffold.[3] Modern derivatives now target a broader range of cellular machinery, including critical enzymes like kinases and structural proteins such as tubulin, showcasing the remarkable versatility of this heterocyclic system.[4][5]
Comparative Efficacy of Pyrimidine-Based Anticancer Agents: An In Vitro Perspective
The anticancer potential of novel pyrimidine derivatives is typically first assessed through a battery of in vitro assays against a panel of human cancer cell lines. This section compares the efficacy of different classes of pyrimidine compounds, with a focus on their half-maximal inhibitory concentration (IC50) values, a key indicator of potency.
Pyrido[2,3-d]pyrimidines: Potent Kinase Inhibitors
The fusion of a pyridine ring to the pyrimidine core gives rise to pyrido[2,3-d]pyrimidines, a class of compounds that has demonstrated significant inhibitory effects against various kinases implicated in cancer progression, such as Tyrosine Kinases (TKs), Phosphoinositide 3-kinases (PI3K), and Cyclin-Dependent Kinases (CDK4/6).[4] The structure-activity relationship (SAR) studies of these derivatives reveal that substitutions at specific positions on the fused ring system can dramatically influence their anticancer activity.[4] For instance, the presence of a carbonyl group at the C-2 position of the pyrido[2,3-d]pyrimidine scaffold has been associated with enhanced anticancer activity.[4]
| Compound Class | Target Cancer Cell Line | Key Findings | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | Prostate (PC-3), Lung (A-549) | Compound 63 showed remarkable activity. | 1.54 (PC-3), 3.36 (A-549) | [4] |
| Fused Triazolopyridopyrimidine (64) | Prostate (PC-3), Lung (A-549) | Demonstrated greater efficacy at submicromolar concentrations. | 0.36 (PC-3), 0.41 (A-549) | [4] |
| Substituted Pyrido[2,3-d]pyrimidines | Various | Showed significant inhibitory effects against TKs, PI3K, and CDK4/6. | Not specified | [4] |
Substituted Pyrimidines: Broad-Spectrum Cytotoxicity
Simple substituted pyrimidines continue to be a rich source of novel anticancer agents. Strategic modifications to the pyrimidine ring can lead to compounds with broad-spectrum cytotoxicity against various cancer cell lines, including those resistant to standard therapies.[6] For example, certain novel pyrimidine derivatives have shown inhibitory activity against colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and human leukemic lymphoblasts (CCRF-CEM).[6][7]
| Compound | Target Cancer Cell Line | Key Findings | IC50 (µM) | Reference |
| Indazol-Pyrimidine Derivative 4f | Breast Cancer (MCF-7) | Showed significant cytotoxic inhibitory activity. | 1.629 | [8] |
| Indazol-Pyrimidine Derivative 4i | Breast Cancer (MCF-7) | Demonstrated promising suppression power. | 1.841 | [8] |
| Indazol-Pyrimidine Derivative 4a | Breast Cancer (MCF-7), Lung Cancer (A549) | Exhibited potent antiproliferative activity. | 2.958 (MCF-7) | [8] |
| Trimethoxyanilino-substituted pyrimidine 2k | Melanoma (B16-F10) | High efficacy at low nanomolar concentrations. | 0.098 | [9] |
Mechanistic Insights: How Pyrimidine Compounds Exert Their Anticancer Effects
The efficacy of pyrimidine-based compounds stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation. Understanding these mechanisms is paramount for rational drug design and the development of more effective and selective therapies.
Inhibition of DNA and RNA Synthesis
As analogs of natural pyrimidines, many of these compounds act as antimetabolites.[2] They can be anabolized into fraudulent nucleotides that, when incorporated into DNA or RNA, can lead to chain termination and inhibition of replication and transcription.[10] For example, the well-known anticancer drug cytarabine (ara-C) primarily acts by inhibiting nuclear DNA synthesis.[10]
Targeting Key Signaling Pathways
Many pyrimidine derivatives function by inhibiting key enzymes in signaling pathways that are often dysregulated in cancer.
As previously mentioned, pyrido[2,3-d]pyrimidines are potent kinase inhibitors.[4] By blocking the activity of kinases like TKs, PI3K, and CDKs, these compounds can disrupt signaling cascades that control cell growth, proliferation, and survival.
Caption: Inhibition of key kinases in cancer signaling pathways by pyrido[2,3-d]pyrimidine derivatives.
Some pyrimidine derivatives can intercalate into DNA and inhibit the function of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[6] This leads to DNA double-strand breaks and ultimately triggers apoptosis.[6]
Disruption of Microtubule Dynamics
Microtubules are dynamic polymers that play a critical role in cell division, intracellular transport, and maintenance of cell shape.[5] Certain pyrimidine derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9] These compounds can bind to tubulin, the building block of microtubules, and inhibit its polymerization.[9]
Experimental Protocols for Evaluating Anticancer Efficacy
The following are standardized, step-by-step methodologies for key in vitro assays used to assess the anticancer activity of pyrimidine-based compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel anticancer agents. The compounds discussed in this guide highlight the diverse mechanisms by which pyrimidine derivatives can exert their cytotoxic effects, from inhibiting fundamental processes like DNA synthesis to targeting specific components of cellular signaling pathways. The ongoing exploration of this chemical space, guided by a deeper understanding of cancer biology and structure-activity relationships, promises to deliver the next generation of more potent and selective anticancer therapies.
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(2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]
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Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
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(2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]
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(2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
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(2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]
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(2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]
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(2024). Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. European Journal of Medicinal Chemistry. [Link]
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(2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. I.R.I.S.. [Link]
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(2023). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]
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(2019). In-vitro anticancer activity. ResearchGate. [Link]
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(2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science. [Link]
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A Comparative Guide to the Structural Validation of Novel Hydrazino-Fused Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, hydrazino-fused pyrimidines represent a promising class of heterocyclic compounds with significant therapeutic potential.[1][2][3] Their diverse biological activities necessitate robust and unequivocal structural validation to ensure the reliability of structure-activity relationship (SAR) studies and the advancement of drug discovery programs. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of these novel entities, grounded in field-proven insights and experimental rigor.
The Imperative of Orthogonal Data in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Solution-State Structure
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For hydrazino-fused pyrimidines, ¹H and ¹³C NMR are indispensable.[5][6]
Expertise & Experience in NMR Analysis
The power of NMR lies in the detailed interpretation of chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs).
-
¹H NMR Spectroscopy: Provides insights into the number of unique protons, their electronic environment, and their proximity to neighboring protons.[4] The chemical shifts of protons on the pyrimidine and fused heterocyclic rings are highly sensitive to substituent effects.[4][5] For instance, the proton of the hydrazino group often appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
-
¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule.[4] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.[4][7] The chemical shifts of the carbon atoms in the fused ring system are particularly informative for confirming the core structure.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular puzzle, especially for assigning quaternary carbons.
-
Trustworthiness: A Self-Validating System
The consistency of data across these different NMR experiments provides a self-validating system. For example, a correlation observed in an HMBC experiment should be consistent with the connectivities deduced from COSY and the chemical shifts of the involved atoms.
Experimental Protocol: ¹H and ¹³C NMR of a Novel Hydrazino-Fused Pyrimidine
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[8]
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Shim the magnetic field to obtain optimal resolution and lineshape.[8]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Optimize acquisition parameters (e.g., number of increments, relaxation delays) based on the specific molecule and spectrometer.[8]
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and correlations from all spectra to assemble the final structure.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is highly sensitive, requiring only a small amount of sample, and provides the molecular weight of the compound, a critical piece of information for confirming the molecular formula.[4][10]
Expertise & Experience in MS Analysis
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a spectrum of product ions.[11][12] The fragmentation pattern is like a molecular fingerprint and can provide valuable structural information, particularly about the connectivity of different functional groups and the stability of the heterocyclic rings.[13][14] For hydrazino-fused pyrimidines, fragmentation often occurs at the hydrazino linkage and within the fused ring system.
Trustworthiness: A Self-Validating System
The molecular formula determined by HRMS must be consistent with the structural features deduced from NMR. The fragmentation patterns observed in MS/MS should be explainable based on the proposed structure, providing another layer of validation.
Experimental Protocol: ESI-HRMS and MS/MS
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with electrospray ionization (ESI).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.
-
Full Scan HRMS Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
The high mass accuracy of the instrument allows for the calculation of the elemental formula.
-
-
MS/MS Acquisition:
-
Select the molecular ion of interest as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) or other fragmentation techniques.[12]
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern to deduce structural motifs. Propose fragmentation pathways that are consistent with the observed product ions.
-
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[15][16] It provides precise information on bond lengths, bond angles, and the overall molecular geometry in the solid state.[17][18]
Expertise & Experience in Crystallographic Analysis
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal of the compound.[15] Once a suitable crystal is obtained, the diffraction data can provide an unambiguous structural determination. For hydrazino-fused pyrimidines, X-ray crystallography can definitively confirm the regiochemistry of the fused rings and the conformation of substituents.[19][20]
Trustworthiness: A Self-Validating System
The solid-state structure determined by X-ray crystallography should be consistent with the spectroscopic data obtained from NMR and MS. Any significant discrepancies could indicate different conformations in solution versus the solid state or potential errors in the interpretation of the spectroscopic data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The crystals should be of sufficient size and quality (typically >0.1 mm in all dimensions).[15][21]
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.[16][17]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[21]
-
Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
-
-
Data Visualization and Analysis:
-
Generate a 3D model of the molecule.
-
Analyze bond lengths, bond angles, and intermolecular interactions.
-
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed solution-state structure, connectivity, stereochemistry.[4] | Non-destructive, provides rich structural detail.[4][7] | Lower sensitivity, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[10] | High sensitivity, small sample requirement.[4][9] | Isomers can be difficult to distinguish, provides limited stereochemical information.[4] |
| X-ray Crystallography | Definitive solid-state 3D structure, bond lengths, bond angles.[15][17] | Unambiguous structural determination.[22] | Requires high-quality single crystals, which can be difficult to obtain.[15] |
Logical Workflow for Structural Validation
The integration of data from these orthogonal techniques provides a robust and reliable structural validation.
Caption: Integrated workflow for the structural validation of novel compounds.
Conclusion
The structural validation of novel hydrazino-fused pyrimidines is a critical step in the drug discovery and development process. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for achieving an unambiguous and reliable structural assignment. This guide provides a framework for researchers to design and execute a robust validation strategy, ensuring the scientific integrity of their findings and accelerating the path toward new therapeutic agents.
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In Vitro Performance of Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive in vitro comparison of novel pyrazolo[3,4-d]pyrimidine compounds, synthesized from a 5-hydrazinopyrimidine precursor, against established epidermal growth factor receptor (EGFR) inhibitors. We will delve into the rationale behind the experimental design, present detailed protocols for key assays, and offer a transparent analysis of the comparative performance data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, bearing a close structural resemblance to the adenine core of ATP. This mimicry allows compounds based on this scaffold to competitively inhibit the ATP-binding site of various kinases, including EGFR, a key player in cancer cell proliferation and survival.[1] The synthesis of this scaffold can be efficiently achieved from 5-substituted pyrimidine precursors. For the purpose of this guide, we will consider compounds derived from a synthetic route originating from 5-(1,2-DI-Boc-hydrazino)pyrimidine, which, after deprotection and cyclization, yields the versatile pyrazolo[3,4-d]pyrimidine core.
Comparative In Vitro Efficacy Against EGFR
The primary objective of this guide is to benchmark the in vitro performance of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives against clinically relevant EGFR inhibitors, Erlotinib and Gefitinib. The evaluation is twofold: direct enzymatic inhibition of EGFR and cytotoxic effects on an EGFR-expressing cancer cell line.
Enzymatic Inhibition of EGFR Kinase
The direct inhibitory effect of the compounds on the enzymatic activity of EGFR was determined using a biochemical kinase assay. This assay quantifies the ability of a compound to prevent the phosphorylation of a substrate by the EGFR kinase domain. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target | IC50 (µM) | Reference(s) |
| Compound 16 | EGFR | 0.034 | [2][3][4] |
| Compound 4 | EGFR | 0.054 | [2][3][4] |
| Compound 15 | EGFR | 0.135 | [2][3][4] |
| Compound 12b | EGFR (Wild-Type) | 0.016 | [5] |
| Erlotinib | EGFR (Wild-Type) | 0.006 | [5] |
| Gefitinib | EGFR | Not explicitly stated in the provided results, but generally in the low nanomolar range. |
Table 1: In vitro enzymatic inhibition of EGFR kinase. IC50 values represent the concentration of the compound required to inhibit 50% of the EGFR kinase activity.
The data clearly indicates that the synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibit potent, low nanomolar to sub-micromolar inhibition of EGFR kinase activity. Notably, Compound 12b and Compound 16 demonstrate exceptional potency, with IC50 values in the low nanomolar range, comparable to the established inhibitor Erlotinib. This suggests a strong and specific interaction with the ATP-binding pocket of the EGFR kinase domain.
Cytotoxicity in EGFR-Expressing Cancer Cells
To assess the cell-based efficacy of these compounds, their cytotoxic effects were evaluated in the A549 non-small cell lung cancer cell line, which expresses wild-type EGFR. The MTT assay was employed to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Compound 12b | A549 | 8.21 | [5] |
| Erlotinib | A549 | ~2.2-8.4 | [6][7] |
| Gefitinib | A549 | ~4.5-43.17 | [8][9][10] |
Table 2: In vitro cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives and reference compounds against the A549 cancer cell line.
The cellular activity data corroborates the enzymatic assay results. Compound 12b displays potent cytotoxic effects against the A549 cell line, with an IC50 value in the single-digit micromolar range, which is comparable to that of Erlotinib in the same cell line. The variability in the reported IC50 values for Gefitinib can be attributed to differences in experimental conditions such as incubation time and cell density.
Causality Behind Experimental Choices
The selection of a dual-pronged approach—biochemical and cell-based assays—is critical for a comprehensive in vitro evaluation. A potent inhibitor in a biochemical assay may not necessarily translate to high efficacy in a cellular context due to factors like cell permeability, off-target effects, or efflux by cellular pumps. By demonstrating efficacy in both assays, we build a stronger case for the therapeutic potential of the synthesized compounds. The A549 cell line was chosen as it is a well-characterized model for non-small cell lung cancer and expresses the target of interest, EGFR.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed, step-by-step protocols for the key in vitro assays are provided below.
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against the EGFR protein kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds and reference inhibitors (dissolved in DMSO)
-
96- or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of recombinant EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of compounds.[11][12][13][14][15]
Materials:
-
A549 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds and reference inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and reference inhibitors. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for In Vitro Testing.
Conclusion
The in vitro data presented in this guide strongly supports the potential of pyrazolo[3,4-d]pyrimidine derivatives, synthesized from a 5-hydrazinopyrimidine precursor, as potent and selective inhibitors of EGFR. Several of the novel compounds demonstrated enzymatic and cellular activities comparable to or exceeding that of established drugs like Erlotinib and Gefitinib. The detailed protocols and comparative data herein provide a solid foundation for further preclinical development of this promising class of compounds. The self-validating nature of the dual-assay approach enhances the trustworthiness of these findings, paving the way for subsequent investigations into their mechanism of action and in vivo efficacy.
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(1,2-DI-Boc-hydrazino)pyrimidine
This document provides essential procedural guidance for the safe handling and disposal of 5-(1,2-DI-Boc-hydrazino)pyrimidine. As a specialized heterocyclic compound utilized in complex organic synthesis, particularly in pharmaceutical and drug development research, its unique structure necessitates a cautious and informed approach to waste management. This guide is built upon foundational principles of laboratory safety, regulatory compliance, and chemical reactivity, ensuring that researchers can manage its disposal with confidence and integrity.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is the first step toward its safe disposal. The molecule's potential hazards are derived from its components:
-
Pyrimidine Core: Pyrimidine itself is a flammable liquid and is harmful if swallowed.[1] Derivatives can vary in toxicity, but the heterocyclic nitrogen atoms present a potential source of nitrogen oxides (NOx) upon decomposition.[2]
-
Di-Boc-Protected Hydrazine: Unprotected hydrazine is highly toxic and reactive. The two tert-butoxycarbonyl (Boc) protecting groups significantly reduce the nucleophilicity and reactivity of the hydrazine nitrogen atoms, making the compound more stable and less hazardous than its parent hydrazine.[3][4] However, under strong acidic or high-temperature conditions, these groups can be cleaved, potentially liberating more hazardous intermediates. Thermal decomposition may release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5]
Key Chemical Incompatibilities: Based on analogous structures, this compound waste should be stored separately and not mixed with the following:
-
Strong Oxidizing Agents: May cause a violent reaction.[2]
-
Strong Acids: Can potentially hydrolyze the Boc protecting groups, leading to decomposition. Acids should never be stored in steel containers.[6]
-
Strong Bases: May also promote decomposition.[5]
-
Water-Reactive Agents: Must be stored separately from aqueous solutions.[6]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, a stringent safety protocol must be followed. This is a cornerstone of any laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8]
Engineering Controls:
-
All handling of this compound, including transferring waste, must be conducted in a properly functioning chemical fume hood.[9] This minimizes the risk of inhaling dust or vapors.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent personal contact.
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles or a face shield. | Protects against splashes of solvents used for decontamination or accidental dust exposure. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents dermal contact. For prolonged contact or when handling contaminated equipment, consider thicker gloves. Always wash hands thoroughly after removing gloves.[10] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when using a fume hood. | If a fume hood is unavailable or not functioning, a NIOSH-approved respirator may be necessary based on a risk assessment by your institution's EHS department.[11] |
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the area if the spill is large or if you feel unwell.[11]
-
Don Appropriate PPE: Before re-entering the area, don the full PPE detailed in the table above.
-
Contain the Spill: For a solid spill, gently cover it with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[10]
-
Collect the Waste: Carefully sweep or scoop the contained material and place it into a designated, pre-labeled hazardous waste container.[5] Use non-sparking tools if a flammable solvent was involved in the process.[1]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste in the same container.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Workflow for this compound
The primary and safest method for disposing of this chemical is through your institution's hazardous waste management program. It is regulated as chemical waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or down the sewer.[12]
Step 1: Waste Characterization and Segregation
-
This compound should be treated as a solid, non-halogenated organic hazardous waste.
-
Segregate this waste stream from other chemical wastes, especially incompatibles like strong acids and oxidizers.[6][13]
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, leak-proof, and chemically compatible (e.g., a high-density polyethylene (HDPE) bottle or drum is preferred over glass to minimize breakage risk).[12][14]
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS office.[13]
-
The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[14][15]
-
The SAA should be a secondary containment bin to prevent the spread of potential leaks.
-
Ensure the SAA is clearly marked and away from drains or sources of ignition.[16]
Step 4: Arranging for Final Disposal
-
Once the waste container is nearly full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 90 to 180 days depending on generator status), submit a chemical waste pickup request to your EHS office.[15][16]
-
EHS will then coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which typically involves incineration at a permitted facility.[15][17]
Disposal Decision Workflow
The following diagram illustrates the logical process for the safe disposal of this compound waste.
Caption: Decision workflow for handling and disposing of pyrimidine waste.
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Comprehensive Safety and Handling Guide for 5-(1,2-DI-Boc-hydrazino)pyrimidine
This document provides essential safety protocols, operational guidance, and disposal procedures for handling 5-(1,2-DI-Boc-hydrazino)pyrimidine. This guide is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following recommendations are synthesized from an expert analysis of its structural components: a pyrimidine core and a di-Boc-protected hydrazine moiety. All procedures should be conducted with the utmost caution and in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Hazard Analysis and Risk Assessment
This compound is a solid compound with unknown specific toxicity and reactivity. However, an analysis of its structure necessitates a cautious approach.
-
Pyrimidine Moiety : Pyrimidine and its derivatives are aromatic heterocyclic compounds. While pyrimidine itself is a common scaffold in biologically active molecules, some derivatives can be toxic or irritants.[1][2][3][4] Handling should be done in a well-ventilated area to avoid inhalation of any dust.[5]
-
Di-Boc-Hydrazino Group : Hydrazine and its derivatives are known to be highly toxic, potentially carcinogenic, and can cause severe skin and eye irritation.[6][7][8][9][10] The presence of two tert-Butyloxycarbonyl (Boc) protecting groups on the hydrazine nitrogen atoms significantly reduces the nucleophilicity and basicity of the hydrazine, likely mitigating some of its inherent reactivity.[11][12] Boc-protected hydrazines are generally considered to be thermally stable in the absence of acids.[11][12] However, the stability of this specific di-Boc-hydrazino pyrimidine derivative is not empirically established.
Inferred Hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin, based on the hazards of the parent hydrazine.
-
Skin and Eye Irritation: Assumed to be an irritant.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Carcinogenicity: Hydrazine is a suspected carcinogen; while the Boc groups may alter its biological activity, this potential hazard cannot be dismissed without specific toxicological data.[6][9]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure risk.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are essential to protect against dust particles and potential splashes. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. Use a pair of nitrile gloves as the primary layer for dexterity, with a pair of neoprene or butyl rubber gloves as the outer layer for enhanced chemical resistance against potential degradation products.[6][7][13][14][15] Always inspect gloves for tears or punctures before use. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of the solid compound must be performed within a certified chemical fume hood. If engineering controls are not available or insufficient, a NIOSH-approved respirator with a particulate filter should be used.[6] |
Operational Handling and Storage
Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Emergency response for spills or personal exposure.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill : In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material. Carefully sweep or scoop up the material and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination : Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with an appropriate organic solvent followed by washing with soap and water is recommended. The solvent rinse should be collected as hazardous waste.
-
Labeling and Storage of Waste : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Store waste in a designated satellite accumulation area until it is collected by the EHS department.
References
-
Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
-
Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte. [Link]
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(6), 291-297.
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). [Link]
- Tolba, M. S., Kamal, A. M., & El-Toukhy, A. M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-138.
-
Pyrimidine - Synthesis & Reactions. (2017, September 12). YouTube. [Link]
-
Chemical Resistant Gloves Guide. Oxford University. [Link]
-
Tolba, M. S., Kamal, A. M., & El-Toukhy, A. M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]
-
Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20). Droppe. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(6), 291-297.
-
Synthesis of Pyrimidine and Its Derivatives. (2025, January 9). YouTube. [Link]
-
Hydrazine (HSG 56, 1991). INCHEM. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. [Link]
-
TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine. NCBI. [Link]
-
Hydrazine and Potential Occupational Exposure Risks. (2021, August 19). YouTube. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrazine (HSG 56, 1991) [inchem.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. esafetysupplies.com [esafetysupplies.com]
- 14. hvcc.edu [hvcc.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
